molecular formula C23H22F4N6O2 B612231 IDH-305 CAS No. 1628805-46-8

IDH-305

Cat. No.: B612231
CAS No.: 1628805-46-8
M. Wt: 490.5 g/mol
InChI Key: DCGDPJCUIKLTDU-SUNYJGFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IDH305 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1;  IC50s = 27, 28, and 6,140 nM for recombinant IDH1R132H, IDH1R132C, and wild-type IDH1, respectively). It reduces R-2-hydroxyglutarate (2-HG) production, a marker of mutant IDH1 activity, and inhibits growth of MCF-10A-IDH1R132H/+ cells in a concentration-dependent manner but has no effect on HCT116 cells expressing mutant IDH2. IDH305 (200 mg/kg) reduces the concentration of tumor 2-HG in an HCT116-IDH1R132H/+ mouse xenograft model. It also suppresses 2-HG production and reduces tumor progression in an HMEX2838-IDH1R132C patient-derived melanoma mouse xenograft model when administered at a dose of 300 mg/kg.>IDH305 is an inhibitor of the citric acid cycle enzyme isocitrate dehydrogenase [NADP] cytoplasmic (isocitrate dehydrogenase 1;  IDH1) with mutations at residue R132 (IDH1(R132)), with potential antineoplastic activity. Upon administration, IDH305 specifically inhibits IDH1(R132) mutant forms in the cytoplasm, which inhibits the formation of the oncometabolite 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1(R132)-expressing tumor cells.

Properties

IUPAC Name

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGDPJCUIKLTDU-SUNYJGFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628805-46-8
Record name IDH-305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDH-305
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of IDH-305 (Olutasidenib): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDH-305, also known as Olutasidenib (FT-2102), is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation. This compound allosterically inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and preclinical evaluation of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.

Discovery of this compound

The discovery of this compound stemmed from a focused effort to identify selective inhibitors of the mutant forms of IDH1. The initial lead compound, a 3-pyrimidin-4-yl-oxazolidin-2-one, was identified through high-throughput screening. This lead was then subjected to an extensive lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties.

Lead Optimization

The optimization process focused on modifying the core scaffold to enhance binding to an allosteric pocket of the mutant IDH1 enzyme. Structure-activity relationship (SAR) studies guided the iterative design and synthesis of analogs with improved cellular activity and metabolic stability. A significant breakthrough was the identification of a brain-penetrant compound, a critical feature for treating gliomas. This effort culminated in the selection of this compound as the clinical candidate.[1] Preclinical characterization demonstrated its ability to reduce 2-HG levels in vivo and inhibit tumor growth in a patient-derived xenograft model.[1]

Synthesis of this compound (Olutasidenib)

The synthesis of Olutasidenib is a multi-step process involving the preparation of two key intermediates, followed by their coupling. A representative synthetic route is outlined below.[2]

Synthesis of Key Intermediates

Intermediate 1: 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

This intermediate can be prepared from 5-fluoropyridine-2-carbonitrile. A common method involves reaction with hydrazine hydrate in an ethanol solvent.[3]

Intermediate 2: (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride

The synthesis of this chiral intermediate is a critical step. While specific details of the industrial synthesis are proprietary, analogous syntheses of similar chiral aminoethyl quinolinones have been reported, often involving asymmetric synthesis or chiral resolution.[4]

Final Coupling Step

The final step in the synthesis of Olutasidenib involves the coupling of 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile with (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one.[2] The reaction is typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[2]

Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). This compound is an allosteric inhibitor that selectively binds to the mutant IDH1 enzyme, locking it in an inactive conformation.[5] This prevents the reduction of α-KG to 2-HG, thereby lowering intracellular 2-HG levels.[6] The reduction in 2-HG restores the activity of α-KG-dependent dioxygenases, such as TET2, leading to DNA and histone demethylation and subsequent cellular differentiation.[7]

dot

IDH-305_Mechanism_of_Action Mechanism of Action of this compound (Olutasidenib) cluster_wild_type Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway cluster_inhibition Inhibition by this compound Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ to NADPH alpha-KG_wt α-Ketoglutarate Normal\nMetabolism Normal Metabolism alpha-KG_wt->Normal\nMetabolism WT_IDH1->alpha-KG_wt alpha-KG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha-KG_mut->Mutant_IDH1 NADPH to NADP+ 2-HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic\nDysregulation Epigenetic Dysregulation 2-HG->Epigenetic\nDysregulation Mutant_IDH1->2-HG Oncogenesis Oncogenesis Epigenetic\nDysregulation->Oncogenesis This compound This compound (Olutasidenib) This compound->Mutant_IDH1 Allosteric Inhibition

Caption: Signaling pathway illustrating the normal function of wild-type IDH1, the oncogenic activity of mutant IDH1, and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound (Olutasidenib).

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
Mutant IDH1 (R132H)27[8]
Mutant IDH1 (R132C)28[8]
Wild-Type IDH16140[8]

Table 2: Cellular Activity of this compound

Cell LineIC50 for 2-HG Reduction (nM)
U87MG (IDH1 R132H)8-116[9][10]
HT1080 (IDH1 R132C)8-116[9][10]
Primary Human AML Cells8-116[9][10]

Table 3: Pharmacokinetic Parameters of this compound (Olutasidenib) in Humans

ParameterValue
Time to Maximum Concentration (Tmax)~4 hours[11]
Half-life (t1/2)67 hours[12]
Protein Binding~93%[12]

Experimental Protocols

Mutant IDH1 Enzyme Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the production of NADPH by the mutant IDH1 enzyme.

Materials:

  • Purified recombinant mutant IDH1 (R132H or R132C) enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, mutant IDH1 enzyme, and α-KG.

  • Add varying concentrations of this compound or control compound to the wells of the microplate.

  • Initiate the reaction by adding NADPH to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

Biochemical_Assay_Workflow Biochemical Assay Workflow for IDH1 Inhibition Prepare_Reaction_Mix 1. Prepare Reaction Mix (Buffer, Mutant IDH1, α-KG) Add_Inhibitor 2. Add this compound/ Control to Plate Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction 3. Initiate with NADPH Add_Inhibitor->Initiate_Reaction Measure_Absorbance 4. Kinetic Read at 340 nm Initiate_Reaction->Measure_Absorbance Data_Analysis 5. Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the biochemical assay to determine the IC50 of this compound against mutant IDH1.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with an inhibitor.

Materials:

  • IDH1 mutant cell line (e.g., U87MG-IDH1 R132H)

  • Cell culture medium and supplements

  • This compound or control compound

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Internal standard (e.g., 13C5-2-HG)

  • LC-MS/MS system

Procedure:

  • Seed IDH1 mutant cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or control compound for a specified period (e.g., 48 hours).

  • Aspirate the medium and quench the metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Perform a liquid-liquid extraction using chloroform and water to separate the polar metabolites.

  • Collect the aqueous layer containing 2-HG and the internal standard.

  • Analyze the samples by LC-MS/MS to quantify the amount of 2-HG.

  • Normalize the 2-HG levels to the cell number or protein concentration and calculate the IC50 for 2-HG reduction.

dotdot digraph "Cellular_2HG_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Cellular 2-HG Measurement Workflow", rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Cell_Seeding" [label="1. Seed IDH1 Mutant Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound_Treatment" [label="2. Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Metabolite_Extraction" [label="3. Quench and Extract\nMetabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phase_Separation" [label="4. Liquid-Liquid Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LCMS_Analysis" [label="5. Analyze Aqueous Layer\nby LC-MS/MS", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="6. Quantify 2-HG and\nDetermine IC50", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Cell_Seeding" -> "Compound_Treatment"; "Compound_Treatment" -> "Metabolite_Extraction"; "Metabolite_Extraction" -> "Phase_Separation"; "Phase_Separation" -> "LCMS_Analysis"; "LCMS_Analysis" -> "Data_Analysis"; }

References

An In-Depth Technical Guide to IDH-305: A Potent and Selective Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of IDH-305, a brain-penetrant inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information is compiled from various scientific sources to support research and drug development efforts in oncology, particularly for cancers harboring IDH1 mutations.

Chemical Structure and Properties

This compound, also referred to as compound 13 in some literature, is a small molecule inhibitor with the chemical formula C23H22F4N6O2.[1][2][3] Its development was aimed at targeting specific mutations in the IDH1 enzyme, which are implicated in various cancers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (R)-4-((S)-1-fluoroethyl)-3-(2-(((S)-1-(4-methyl-2'-(trifluoromethyl)-[3,4'-bipyridin]-6-yl)ethyl)amino)pyrimidin-4-yl)oxazolidin-2-one[4]
CAS Number 1628805-46-8[1][5]
Molecular Formula C23H22F4N6O2[1][2]
Molecular Weight 490.45 g/mol [1][2][3]
Appearance White to off-white solid powder[1][6]
Solubility Soluble in DMSO (≥ 150 mg/mL); Insoluble in water.[1][5][7]
Purity >99% by HPLC[6]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[1]
SMILES String O=C1OC--INVALID-LINK--C">C@HN1C2=NC(N--INVALID-LINK--C)=NC=C2[1]

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and orally available inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][8] Wild-type IDH1 is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[9][10] However, specific mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[9][10] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[9][11]

Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[11]

This compound acts as an allosteric inhibitor, binding to a pocket distinct from the active site of the mutant IDH1 enzyme.[9][12] This binding stabilizes the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.[9] The reduction in 2-HG levels is expected to restore normal cellular differentiation and inhibit the proliferation of cancer cells harboring the IDH1 mutation.[6][5]

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate Wild-Type_IDH1 Wild-Type_IDH1 Isocitrate->Wild-Type_IDH1 Substrate alpha-Ketoglutarate alpha-Ketoglutarate Wild-Type_IDH1->alpha-Ketoglutarate Produces TCA_Cycle TCA_Cycle alpha-Ketoglutarate->TCA_Cycle Enters Histone_Demethylases Histone_Demethylases alpha-Ketoglutarate->Histone_Demethylases Cofactor for Normal_Differentiation Normal_Differentiation Histone_Demethylases->Normal_Differentiation Promotes Mutant_IDH1 Mutant_IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2-HG Produces alpha_KG_mutant alpha-Ketoglutarate alpha_KG_mutant->Mutant_IDH1 Substrate Histone_Demethylases_inhibited Histone Demethylases 2-HG->Histone_Demethylases_inhibited Inhibits Blocked_Differentiation Blocked_Differentiation Histone_Demethylases_inhibited->Blocked_Differentiation Leads to This compound This compound This compound->Mutant_IDH1 Allosterically Inhibits Enzyme_Inhibition_Assay Compound_Preparation Prepare serial dilutions of this compound in DMSO Assay_Plate Dispense compound dilutions into a 1536-well plate Compound_Preparation->Assay_Plate Enzyme_Mix Prepare reaction buffer with mutant IDH1 enzyme Incubation_1 Add enzyme mix to the plate and incubate for 30 min at room temperature Enzyme_Mix->Incubation_1 Assay_Plate->Incubation_1 Reaction_Initiation Add substrate mix (NADPH and α-KG) to initiate the reaction Incubation_1->Reaction_Initiation Incubation_2 Incubate for 40-50 min Reaction_Initiation->Incubation_2 Detection Add detection buffer and measure fluorescence (resorufin product) Incubation_2->Detection Data_Analysis Calculate IC50 values from dose-response curves Detection->Data_Analysis

References

The Core Mechanism of IDH-305: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for researchers, scientists, and drug development professionals. This compound was investigated for the treatment of various cancers harboring IDH1 mutations, particularly the R132 substitution. While its clinical development was ultimately halted due to a narrow therapeutic window, the study of this compound has contributed significantly to the understanding of targeting cancer metabolism.[1][2]

Executive Summary

This compound is an orally bioavailable, brain-penetrant small molecule that acts as an allosteric inhibitor of mutated IDH1 enzymes.[3][4] The neomorphic activity of mutant IDH1 leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[5] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, thereby promoting tumorigenesis.[5] this compound selectively binds to and inhibits the activity of mutant IDH1, leading to a significant reduction in 2-HG levels.[5] This, in turn, is intended to restore normal cellular processes and induce differentiation of malignant cells, thereby exhibiting anti-tumor effects. Preclinical studies demonstrated potent and selective inhibition of various IDH1 mutations and in vivo efficacy in xenograft models.[5][6] However, clinical trials revealed dose-limiting toxicities, including hepatotoxicity, which led to the discontinuation of its development.[1][2]

Signaling Pathway and Mechanism of Action

The canonical function of wild-type IDH1 is to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes.[5] However, somatic mutations in the active site of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity. This mutant enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), an oncometabolite.[5]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations, including histone and DNA hypermethylation, which result in a block in cellular differentiation and promotion of cell proliferation, contributing to oncogenesis.[7]

This compound is designed to specifically inhibit these mutant forms of IDH1. By binding to an allosteric site on the mutant IDH1 enzyme, this compound prevents the conversion of α-KG to 2-HG.[4] The reduction of intracellular 2-HG levels is hypothesized to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of epigenetic aberrations and the induction of cancer cell differentiation.[7]

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate Wild-Type IDH1 Wild-Type IDH1 Isocitrate->Wild-Type IDH1 alpha-Ketoglutarate alpha-Ketoglutarate Wild-Type IDH1->alpha-Ketoglutarate Normal Differentiation Normal Differentiation alpha-Ketoglutarate->Normal Differentiation Promotes Isocitrate_mut Isocitrate Mutant IDH1 (R132) Mutant IDH1 (R132) Isocitrate_mut->Mutant IDH1 (R132) alpha-Ketoglutarate_mut alpha-Ketoglutarate Mutant IDH1 (R132)->alpha-Ketoglutarate_mut 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Mutant IDH1 (R132)->2-Hydroxyglutarate (2-HG) Neomorphic activity alpha-Ketoglutarate_mut->Mutant IDH1 (R132) Blocked Differentiation Blocked Differentiation 2-Hydroxyglutarate (2-HG)->Blocked Differentiation Inhibits (via epigenetic changes) This compound This compound This compound->Mutant IDH1 (R132) Inhibits

Caption: Signaling pathway of wild-type and mutant IDH1 and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
IDH1 R132H27
IDH1 R132C28
Wild-Type IDH16140
HCT116-IDH1 R132H/+ cells24

Data sourced from Selleck Chemicals product page and a study on this compound.[8]

Table 2: In Vivo Efficacy of this compound in a Patient-Derived IDH1 Mutant Xenograft Tumor Model

Treatment GroupDosingTumor 2-HG Inhibition (%)Tumor Growth Inhibition (%)
Vehicle-00
This compound30 mg/kg BID>90Significant
This compound100 mg/kg BID>95Significant
This compound300 mg/kg BID>98Significant

Data is a qualitative summary based on reported preclinical characterization.[5][6] BID: twice daily.

Table 3: Pharmacokinetic Parameters of this compound in Humans (from Phase I study in AML/MDS patients)

ParameterValue
Dosing Range75–750 mg twice daily
Mean Half-life (T1/2)~4–10 hours
AbsorptionRapid

Data sourced from a Phase 1 study of this compound.[2]

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on published methodologies for similar IDH1 inhibitors, representative protocols are provided below.

Biochemical Assay for IC50 Determination of IDH1 Inhibition

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against mutant IDH1 enzyme activity.

  • Reagents and Materials:

    • Recombinant human mutant IDH1 (e.g., R132H) enzyme.

    • α-ketoglutarate (α-KG).

    • NADPH.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA).

    • This compound or test compound serially diluted in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer to the desired final concentrations.

    • In a 96-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and the diluted this compound or DMSO (vehicle control).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for 2-HG Reduction

This protocol outlines a general method for measuring the effect of an inhibitor on 2-HG production in cancer cells engineered to express mutant IDH1.

  • Reagents and Materials:

    • Cancer cell line expressing a specific IDH1 mutation (e.g., HCT116-IDH1 R132H/+).

    • Cell culture medium and supplements.

    • This compound or test compound.

    • Cell lysis buffer.

    • 2-HG quantification kit (e.g., LC-MS/MS or a commercially available colorimetric or fluorometric assay).

  • Procedure:

    • Seed the mutant IDH1-expressing cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).

    • After treatment, collect the cell culture medium and/or lyse the cells.

    • Measure the concentration of 2-HG in the collected samples using a validated quantification method.

    • Normalize the 2-HG levels to the cell number or total protein concentration.

    • Calculate the percent inhibition of 2-HG production for each inhibitor concentration relative to the vehicle control.

In Vivo Xenograft Study

This protocol provides a general workflow for evaluating the anti-tumor efficacy of an IDH1 inhibitor in a mouse xenograft model.

Xenograft_Workflow Cell_Culture 1. Culture of IDH1-mutant cancer cells Implantation 2. Subcutaneous implantation of cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment and vehicle groups Tumor_Growth->Randomization Treatment 5. Administer this compound (e.g., oral gavage) or vehicle daily Randomization->Treatment Monitoring 6. Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint 7. At study endpoint, collect tumors and plasma Monitoring->Endpoint Analysis 8. Analyze 2-HG levels in tumors and assess tumor growth inhibition Endpoint->Analysis

Caption: A representative experimental workflow for an in vivo xenograft study.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials for patients with advanced malignancies harboring IDH1 R132 mutations, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[7][9] The study (NCT02381886) aimed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.[7][9]

While target engagement was demonstrated by a reduction in 2-HG concentrations in most patients, the study was prematurely halted.[1][2] The decision was made due to a potentially narrow therapeutic window, with dose-limiting toxicities being reported.[1] Adverse events suspected to be related to the study drug included increased blood bilirubin, nausea, and increased liver enzymes (alanine aminotransferase and aspartate aminotransferase).[2] More severe adverse events included differentiation syndrome and tumor lysis syndrome.[2] The challenges with hepatotoxicity ultimately led to the discontinuation of the clinical development of this compound.[1]

Conclusion

This compound is a potent and selective allosteric inhibitor of mutant IDH1 that demonstrated promising preclinical activity through the reduction of the oncometabolite 2-HG. Its mechanism of action, targeting a key metabolic vulnerability in certain cancers, represents a significant advancement in precision medicine. However, the clinical development of this compound was terminated due to safety concerns, highlighting the challenges in translating potent preclinical findings into safe and effective therapies. The insights gained from the study of this compound continue to inform the development of other mutant IDH1 inhibitors and underscore the importance of a favorable therapeutic index for targeted cancer therapies.

References

IDH-305: A Selective Inhibitor of Mutant IDH1 R132H for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1) mutations, particularly the R132H substitution, represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. IDH-305 is a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor specifically targeting the IDH1 R132H mutation. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in various cancer models. This document is intended to serve as a valuable resource for researchers and scientists in the field of oncology and drug development, offering detailed experimental protocols and insights into the therapeutic potential of targeting mutant IDH1.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key genetic alteration in several human cancers.[1] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, heterozygous mutations at the arginine 132 residue (R132) of IDH1, most commonly R132H, result in a gain-of-function that enables the enzyme to reduce α-KG to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of this oncometabolite interferes with cellular metabolism and epigenetic regulation, ultimately driving cancer development.[1][3]

This compound is a novel, orally available, and brain-penetrant inhibitor that selectively targets the mutant IDH1 enzyme.[4][5] Its high selectivity for the mutant form over the wild-type enzyme minimizes off-target effects, presenting a promising therapeutic window.[6] This guide summarizes the key preclinical and clinical findings for this compound and provides detailed methodologies for the core experiments that have defined its profile as a selective IDH1 R132H inhibitor.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the mutant IDH1 R132H enzyme, inducing a conformation that is catalytically inactive.[2] This inhibition specifically blocks the conversion of α-KG to 2-HG, thereby reducing the intracellular levels of this oncometabolite.[7] The depletion of 2-HG is hypothesized to reverse the epigenetic alterations and metabolic dysregulation induced by the mutant enzyme, leading to cellular differentiation and inhibition of tumor growth.[7]

cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1 R132H) Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 Wild-Type IDH1 Wild-Type IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-Hydroxyglutarate Mutant IDH1 R132H Mutant IDH1 R132H Mutant IDH1 R132H This compound This compound This compound->Mutant IDH1 R132H Inhibits

Figure 1: Mechanism of Action of this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of IDH1 R132H and R132C mutant enzymes with significant selectivity over the wild-type (WT) IDH1.[4][6][8]

Target IC50 (nM) Selectivity (fold vs. WT)
IDH1 R132H27>227
IDH1 R132C28>219
IDH1 WT61401
HCT116-IDH1 R132H/+ cells24-

Table 1: In Vitro Potency and Selectivity of this compound. [4][6][8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rodents, demonstrating its oral bioavailability and brain penetration.[2]

Species Dose Route AUC (µM·h) Brain/Plasma Ratio
Rat10 mg/kgOral6.2-
Mouse30 mg/kgOral-0.29 (total) / 0.17 (unbound) at 1h

Table 2: Preclinical Pharmacokinetic Parameters of this compound. [2]

Preclinical In Vivo Efficacy

In a patient-derived IDH1 mutant melanoma xenograft model, this compound demonstrated dose-dependent inhibition of 2-HG and anti-tumor activity.[6]

Dose (po, BID) 2-HG Reduction (%) Tumor Growth Inhibition/Regression
30 mg/kg22-25No significant inhibition
100 mg/kg62-67Significant anti-tumor activity
300 mg/kg97-9932% partial tumor regression

Table 3: In Vivo Efficacy of this compound in a PDX Model. [6]

Clinical Phase 1 Data (AML/MDS)

A Phase 1 study of this compound in patients with IDH1 R132-mutant AML or MDS showed target engagement and clinical responses, though the study was halted prematurely.[9][10]

Parameter Result
Dose Range 75-750 mg twice daily
Half-life (T1/2) ~4-10 hours
Target Engagement 35 out of 41 patients showed 2-HG reduction
Clinical Response (AML) 10/37 (27%) achieved Complete Remission (CR) or CR with incomplete count recovery
Clinical Response (MDS) 1/4 achieved CR or CRi
Common Adverse Events Increased blood bilirubin, nausea, increased ALT/AST
Serious Adverse Events Differentiation syndrome, tumor lysis syndrome

Table 4: Summary of Phase 1 Clinical Trial Results for this compound. [9][10]

Experimental Protocols

IDH1 R132H Enzyme Inhibition Assay

This assay determines the in vitro potency of this compound against the mutant IDH1 enzyme by measuring the depletion of the cofactor NADPH.

Materials:

  • Recombinant human IDH1 R132H enzyme

  • Assay Buffer: 150 mM NaCl, 20 mM Tris-Cl (pH 7.5), 10 mM MgCl2, 0.05% BSA, 2 mM β-mercaptoethanol[11]

  • NADPH

  • α-ketoglutarate (α-KG)

  • This compound (or test compound) dissolved in DMSO

  • Diaphorase

  • Resazurin

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted compound to the wells of a 96-well plate.

  • Add 40 µL of IDH1-R132H enzyme (final concentration ~0.125 µg/mL) diluted in Assay Buffer containing NADPH (final concentration ~5 µM) to each well.[11]

  • Incubate the plate for 60 minutes at room temperature.[11]

  • Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing α-KG (final concentration ~5 mM) in Assay Buffer.[11]

  • Incubate for 60 minutes at room temperature.[11]

  • Stop the reaction and detect the remaining NADPH by adding 25 µL of a detection buffer containing diaphorase and resazurin.[11]

  • Measure the fluorescence at an excitation of 544 nm and an emission of 590 nm.[11]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

start Start prep_compound Prepare this compound serial dilutions start->prep_compound add_compound Add compound to 96-well plate prep_compound->add_compound add_enzyme Add IDH1 R132H enzyme and NADPH add_compound->add_enzyme incubate1 Incubate at RT for 60 min add_enzyme->incubate1 add_substrate Add α-KG to start reaction incubate1->add_substrate incubate2 Incubate at RT for 60 min add_substrate->incubate2 add_detection Add diaphorase/resazurin incubate2->add_detection read_plate Read fluorescence (Ex544/Em590) add_detection->read_plate calculate Calculate IC50 read_plate->calculate end End calculate->end

Figure 2: Workflow for IDH1 R132H Enzyme Inhibition Assay.
Cellular 2-Hydroxyglutarate (2-HG) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of 2-HG in cancer cells harboring the IDH1 R132H mutation.

Materials:

  • HCT116-IDH1 R132H/+ cells (or other suitable IDH1 mutant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • 6-well plates

  • D-2-Hydroxyglutarate Assay Kit

Procedure:

  • Seed HCT116-IDH1 R132H/+ cells in 6-well plates and allow them to attach overnight.[12]

  • Treat the cells with varying concentrations of this compound for 48 hours.[12]

  • Collect the cell culture medium.

  • Measure the concentration of 2-HG in the medium using a commercial D-2-Hydroxyglutarate Assay Kit, following the manufacturer's instructions. This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric readout.

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Calculate the percent inhibition of 2-HG production and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Patient-derived IDH1 R132H mutant tumor tissue (e.g., melanoma)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Implant tumor fragments from a patient-derived IDH1 R132H mutant cancer subcutaneously into the flanks of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and this compound treatment groups.

  • Administer this compound or vehicle orally, twice daily (BID), at the desired dose levels (e.g., 30, 100, 300 mg/kg).[6]

  • Measure tumor volume with calipers 2-3 times per week.

  • At the end of the study (e.g., after 21 days), euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., 2-HG measurement).[6]

  • Analyze the tumor growth inhibition and 2-HG levels in the treated groups compared to the vehicle control.

Signaling Pathways

The oncometabolite 2-HG, produced by mutant IDH1, can influence various downstream signaling pathways. Studies have implicated the AKT-mTOR and Wnt/β-catenin pathways in the context of IDH1 R132H mutations.

AKT-mTOR Signaling

Overexpression of IDH1 R132H has been shown to enhance cell migration through the activation of the AKT-mTOR signaling pathway.

IDH1 R132H IDH1 R132H AKT AKT IDH1 R132H->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Migration Cell Migration mTOR->Cell Migration Promotes

Figure 3: IDH1 R132H and the AKT-mTOR Pathway.
Wnt/β-catenin Signaling

Conversely, some studies suggest that the IDH1 R132H mutation can reduce cell proliferation, migration, and invasion by downregulating the Wnt/β-catenin signaling pathway.

IDH1 R132H IDH1 R132H Wnt/β-catenin Wnt/β-catenin Signaling IDH1 R132H->Wnt/β-catenin Downregulates Cell Proliferation Cell Proliferation Wnt/β-catenin->Cell Proliferation Promotes Cell Migration Cell Migration Wnt/β-catenin->Cell Migration Promotes Invasion Invasion Wnt/β-catenin->Invasion Promotes

Figure 4: IDH1 R132H and the Wnt/β-catenin Pathway.

Conclusion

This compound is a highly selective and potent inhibitor of the IDH1 R132H mutation with demonstrated preclinical and clinical activity. Its ability to be administered orally and penetrate the blood-brain barrier makes it a promising candidate for the treatment of a range of IDH1-mutant cancers, including those within the central nervous system. The data summarized in this technical guide highlights the robust anti-tumor potential of this compound through the targeted inhibition of 2-HG production. While the clinical development of this compound was halted, the extensive preclinical and early clinical data provide a valuable foundation for the continued exploration of mutant IDH1 inhibitors as a therapeutic strategy. The detailed experimental protocols provided herein offer a practical resource for researchers working to advance this important field of oncology drug discovery.

References

The Allosteric Inhibition Mechanism of IDH-305 (Olutasidenib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDH-305, also known as Olutasidenib, is a potent and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). This document provides an in-depth technical overview of its allosteric inhibition mechanism, binding characteristics, and the downstream cellular effects that form the basis of its therapeutic utility in cancers harboring specific IDH1 mutations. Quantitative data from key studies are summarized, and detailed hypothetical experimental protocols are provided to illustrate the methodologies used to characterize this inhibitor.

Introduction: The Role of Mutant IDH1 in Oncology

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, a recurrent somatic mutation occurs in the active site of IDH1, most commonly at the R132 residue.[3][4] This mutation confers a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving oncogenesis.[1][5]

This compound is an orally bioavailable, brain-penetrant inhibitor that selectively targets these mutant forms of IDH1, offering a targeted therapeutic strategy.[3][6][7][8]

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor of mutant IDH1.[2][3] It does not bind to the active site but rather to an induced-fit, allosteric pocket located at the dimer interface of the mutant IDH1 enzyme.[2][3] This binding event locks the enzyme in an inactive conformation, preventing the catalytic reduction of α-KG to 2-HG.

The key features of its mechanism include:

  • Selectivity: this compound exhibits high selectivity for mutant IDH1 isoforms (R132H, R132C, R132L, R132S, R132G) over the wild-type (WT) enzyme and mutant IDH2.[1][5][9] This selectivity minimizes off-target effects and is crucial for its therapeutic window.

  • Allosteric Binding: By binding to a site distinct from the substrate and cofactor binding sites, this compound does not have to compete with high intracellular concentrations of α-KG.

  • Conformational Change: The binding of this compound induces a conformational change that disrupts the catalytic activity of the mutant enzyme.

Below is a diagram illustrating the proposed allosteric inhibition mechanism.

Allosteric_Inhibition Figure 1: Allosteric Inhibition of Mutant IDH1 by this compound cluster_enzyme Mutant IDH1 Dimer Mutant_IDH1_Monomer_1 Monomer 1 Mutant_IDH1_Monomer_2 Monomer 2 Allosteric_Site Allosteric Pocket (Dimer Interface) Inactive_Conformation Inactive Enzyme Conformation Allosteric_Site->Inactive_Conformation Induces Active_Site Active Site 2_HG 2-Hydroxyglutarate Active_Site->2_HG Neomorphic Reduction IDH305 This compound IDH305->Allosteric_Site Binds to alpha_KG α-Ketoglutarate alpha_KG->Active_Site Binds to Inactive_Conformation->Active_Site Inhibits

Caption: Allosteric inhibition of mutant IDH1 by this compound.

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
Mutant IDH1 R132H27Biochemical Assay
Mutant IDH1 R132C28Biochemical Assay
Wild-Type IDH16140Biochemical Assay
HCT116-IDH1 R132H/+ cells24Cell-based 2-HG Assay

Data sourced from MedchemExpress and Selleck Chemicals.[7][8]

Table 2: Pharmacokinetic Parameters of this compound
SpeciesDoseCmax (µM)AUC (µM·h)Brain to Plasma Ratio
Mouse200 mg/kg (single oral)16.2149 (AUC48h)0.29 (total) / 0.17 (unbound) at 1h
Rat10 mg/kg (single oral)-6.2-

Data sourced from a 2017 study on the discovery of this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

Mutant IDH1 Enzyme Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (IC50) of this compound against recombinant mutant and wild-type IDH1 enzymes.

Materials:

  • Recombinant human IDH1 (R132H, R132C, and WT) enzymes

  • This compound compound stock solution in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

  • Substrate solution: α-ketoglutarate (α-KG)

  • Cofactor solution: β-NADPH

  • 384-well assay plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

  • Add 10 µL of the respective IDH1 enzyme (mutant or WT) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 5 µL of a substrate/cofactor mix containing α-KG and NADPH.

  • Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm every 60 seconds for 30 minutes using a kinetic plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow Figure 2: Workflow for Biochemical IC50 Determination Start Start Prepare_Compound Prepare this compound Serial Dilutions Start->Prepare_Compound Add_Compound Add Compound/Vehicle to Plate Prepare_Compound->Add_Compound Add_Enzyme Add Mutant or WT IDH1 Enzyme Add_Compound->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Start_Reaction Add α-KG and NADPH Incubate->Start_Reaction Measure_Absorbance Kinetic Read at 340 nm Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Plot_Data Plot Data and Determine IC50 Calculate_Rate->Plot_Data End End Plot_Data->End

Caption: Workflow for biochemical IC50 determination.

Cell-Based 2-HG Reduction Assay

Objective: To measure the ability of this compound to inhibit the production of 2-HG in a cellular context.

Materials:

  • HCT116 cells engineered to express mutant IDH1 (R132H/+)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell lysis buffer

  • 2-HG detection kit (e.g., LC-MS/MS or an enzymatic assay)

Procedure:

  • Seed HCT116-IDH1 R132H/+ cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO vehicle control for 48 hours.

  • After the incubation period, aspirate the medium and wash the cells with PBS.

  • Lyse the cells and collect the cell lysates.

  • Measure the intracellular 2-HG concentration in the lysates using a suitable detection method (e.g., LC-MS/MS).

  • Normalize the 2-HG levels to the total protein concentration for each sample.

  • Plot the normalized 2-HG levels against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for 2-HG reduction.

Downstream Signaling and Therapeutic Effect

The inhibition of mutant IDH1 by this compound leads to a reduction in cellular 2-HG levels.[1][5] This decrease in the oncometabolite concentration restores the activity of α-KG-dependent dioxygenases, such as TET2 and histone demethylases.[10] The reactivation of these enzymes leads to the reversal of the epigenetic block, promoting the differentiation of cancer cells into mature, non-proliferating cells.[5][10] This is the primary therapeutic mechanism in hematological malignancies like AML.

Downstream_Signaling_Pathway Figure 3: Downstream Effects of this compound IDH305 This compound Mutant_IDH1 Mutant IDH1 IDH305->Mutant_IDH1 Inhibits 2_HG 2-HG Levels Mutant_IDH1->2_HG Reduces alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2) 2_HG->alpha_KG_Dioxygenases Inhibits Epigenetic_Block Epigenetic Block (Hypermethylation) alpha_KG_Dioxygenases->Epigenetic_Block Relieves Cellular_Differentiation Restored Cellular Differentiation alpha_KG_Dioxygenases->Cellular_Differentiation Promotes Differentiation_Block Block in Cellular Differentiation Epigenetic_Block->Differentiation_Block Causes

Caption: Downstream effects of this compound on cellular pathways.

Clinical Development and Significance

This compound (Olutasidenib) has undergone clinical evaluation for the treatment of patients with advanced malignancies harboring IDH1 R132 mutations, including AML and gliomas.[11][12] Clinical trials have demonstrated its ability to reduce 2-HG levels and induce clinical responses in this patient population.[5] The development of potent and selective allosteric inhibitors like this compound represents a significant advancement in targeted cancer therapy, providing a new treatment option for patients with IDH1-mutated cancers.[2]

Conclusion

This compound is a highly selective, allosteric inhibitor of mutant IDH1 that effectively reduces the oncometabolite 2-HG. Its mechanism of action, which involves binding to an induced-fit pocket at the dimer interface and stabilizing an inactive enzyme conformation, has been well-characterized through a variety of in vitro and in vivo studies. By reversing the epigenetic block caused by 2-HG, this compound promotes cellular differentiation, providing a clear rationale for its use in the treatment of IDH1-mutated cancers. The data and methodologies presented in this guide offer a comprehensive technical overview for professionals in the field of drug discovery and development.

References

IDH-305: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Reducing 2-Hydroxyglutarate Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG accumulation drives tumorigenesis through epigenetic dysregulation and altered cellular metabolism. IDH-305 is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant IDH1, developed to specifically target this oncogenic pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on 2-HG production from preclinical studies, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific mutations in the R132 residue of IDH1 result in a gain-of-function, enabling the enzyme to reduce α-KG to 2-HG in an NADPH-dependent manner.[3] this compound is an allosteric inhibitor that specifically targets the mutant IDH1 enzyme. By binding to the mutant enzyme, this compound blocks its catalytic activity, thereby inhibiting the production of 2-HG.[4][5] This leads to a reduction in intracellular 2-HG levels, which in turn can reverse the epigenetic blockade and induce cellular differentiation, ultimately inhibiting tumor growth.[4][5]

cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG α-Ketoglutarate WT_IDH1->aKG aKG_mut α-Ketoglutarate Mut_IDH1 Mutant IDH1 (R132H/C) aKG_mut->Mut_IDH1 2HG 2-Hydroxyglutarate (Oncometabolite) Mut_IDH1->2HG IDH305 This compound IDH305->Mut_IDH1 Inhibition

Figure 1: Signaling pathway of wild-type vs. mutant IDH1 and the inhibitory action of this compound.

Quantitative Data on 2-HG Inhibition

The efficacy of this compound in reducing 2-HG levels has been demonstrated in both in vitro and in vivo models.

In Vitro Potency

This compound exhibits high potency and selectivity for mutant IDH1 isoforms over the wild-type enzyme.

TargetIC50
Mutant IDH1 (R132H)27 nM[6][7][8]
Mutant IDH1 (R132C)28 nM[6][7][8]
Wild-Type IDH16.14 µM[6][7][8]
HCT116-IDH1R132H/+ Cells24 nM[6][7][8]

Table 1: In vitro inhibitory potency of this compound.

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

In a patient-derived IDH1 mutant melanoma xenograft model, oral administration of this compound led to a dose-dependent reduction in tumor 2-HG levels and significant anti-tumor activity.

This compound Dose (p.o., twice daily for 21 days)2-HG ReductionTumor Growth Inhibition/Regression
100 mg/kg62-67%[7][8]Significant anti-tumor activity[7][8]
300 mg/kg97-99%[7][8]32% partial tumor regression[7][8]

Table 2: In vivo efficacy of this compound in an IDH1 mutant PDX melanoma model.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Mutant IDH1 Biochemical Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 enzyme.

Start Start Prepare_Assay_Plate Prepare 384-well assay plate with serial dilutions of this compound Start->Prepare_Assay_Plate Add_Enzyme Add mutant IDH1 enzyme (e.g., R132H) and NADPH Prepare_Assay_Plate->Add_Enzyme Incubate_1 Incubate for 30 minutes at room temperature Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding α-ketoglutarate (α-KG) Incubate_1->Add_Substrate Incubate_2 Incubate for a defined period (e.g., 60 minutes) Add_Substrate->Incubate_2 Quench_Reaction Stop the reaction with a suitable quenching agent Incubate_2->Quench_Reaction Measure_2HG Quantify 2-HG production using LC-MS/MS Quench_Reaction->Measure_2HG Calculate_IC50 Calculate IC50 value from dose-response curve Measure_2HG->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Experimental workflow for the mutant IDH1 biochemical assay.

Methodology:

  • Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well plate.

  • Enzyme and Cofactor Addition: Add a solution containing the purified recombinant mutant IDH1 enzyme and NADPH to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding a solution of α-ketoglutarate.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time, for example, 60 minutes.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile.

  • 2-HG Quantification: Analyze the reaction mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the amount of 2-HG produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based 2-HG Assay (HCT116-IDH1R132H/+)

This protocol describes the measurement of 2-HG levels in a human colon cancer cell line engineered to express mutant IDH1.

Methodology:

  • Cell Culture: Culture HCT116-IDH1R132H/+ cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[9][10]

  • Compound Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the protein and cellular debris.

  • 2-HG Quantification: Analyze the supernatant containing the metabolites by LC-MS/MS to determine the intracellular 2-HG concentration.

  • Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number in each sample.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol details the establishment and use of a PDX model to evaluate the in vivo efficacy of this compound.

Start Start Tumor_Implantation Implant patient-derived IDH1-mutant tumor fragments subcutaneously into immunocompromised mice Start->Tumor_Implantation Tumor_Growth Allow tumors to grow to a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle control groups Tumor_Growth->Randomization Treatment Administer this compound orally at specified doses and schedule Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint At the end of the study, sacrifice mice and collect tumors Monitoring->Endpoint Analysis Analyze tumor 2-HG levels by LC-MS/MS and assess tumor growth inhibition Endpoint->Analysis End End Analysis->End

Figure 3: Workflow for a patient-derived xenograft (PDX) efficacy study.

Methodology:

  • Model Establishment: Implant fresh tumor tissue from a patient with an IDH1-mutant cancer subcutaneously into immunocompromised mice (e.g., NOD/SCID or nu/nu mice).[11][12]

  • Tumor Expansion: Allow the tumors to grow and passage them into subsequent cohorts of mice to establish a stable PDX model.

  • Efficacy Study:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and various doses of this compound).

    • Administer this compound orally according to the desired schedule (e.g., twice daily).

    • Measure tumor volumes with calipers regularly throughout the study.

  • Pharmacodynamic and Efficacy Endpoints:

    • At the end of the treatment period, or when tumors reach a specified endpoint, euthanize the animals.

    • Excise the tumors and process them for pharmacodynamic analysis (2-HG measurement by LC-MS/MS) and histopathological evaluation.

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of various cancers harboring IDH1 mutations.[13][14] A phase 1 study in patients with IDH1R132-mutant acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) demonstrated that this compound was orally bioavailable and led to a reduction in 2-HG concentrations in most patients.[15] Clinical trials have also been initiated for patients with IDH1-mutant gliomas.[16]

Conclusion

This compound is a highly potent and selective inhibitor of mutant IDH1 that effectively reduces the production of the oncometabolite 2-HG. Preclinical data strongly support its mechanism of action and demonstrate significant anti-tumor activity in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other mutant IDH1 inhibitors. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in patients with IDH1-mutant cancers.

References

The Brain Penetrance of IDH-305 (Olutasidenib) in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isocitrate dehydrogenase (IDH) mutations are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis.[1][2] IDH-305 (also known as olutasidenib) is a potent, orally bioavailable, and selective allosteric inhibitor of mutant IDH1 (mIDH1).[3][4] For cancers affecting the central nervous system (CNS), such as gliomas, the ability of a therapeutic agent to cross the blood-brain barrier (BBB) is critical for efficacy. This technical guide provides an in-depth summary of the preclinical data demonstrating the brain penetrance of this compound.

Mechanism of Action: Inhibition of Mutant IDH1

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] The mutant form of the IDH1 enzyme, most commonly involving a hotspot mutation at the R132 residue, gains a neomorphic function: it reduces α-KG to 2-HG.[1] this compound binds to an allosteric, induced-fit pocket of the mIDH1 homodimer, stabilizing it in a catalytically inactive conformation and thereby blocking the production of 2-HG.[1][3]

IDH305_Mechanism_of_Action cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway & this compound Inhibition Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ aKG α-Ketoglutarate WT_IDH1->aKG NADPH aKG_mut α-Ketoglutarate Mut_IDH1 Mutant IDH1 (R132H/C) aKG_mut->Mut_IDH1 HG2 2-Hydroxyglutarate (Oncometabolite) Mut_IDH1->HG2 IDH305 This compound (Olutasidenib) IDH305->Mut_IDH1 Allosteric Inhibition

Caption: Mechanism of this compound action on mutant IDH1.

Preclinical Assessment of Brain Penetrance

The evaluation of this compound's ability to penetrate the CNS involved a combination of in vitro permeability assays and in vivo pharmacokinetic studies in rodent models.

In Vitro Permeability and Efflux

To predict its ability to cross cellular barriers, this compound was evaluated in several in vitro models. High passive permeability was observed in an artificial membrane assay (PAMPA).[1] In a cellular model using Caco-2 cells, the permeability was also high, suggesting good potential for absorption and distribution.[1] Critically, while this compound was identified as a substrate for the P-glycoprotein (P-gp) efflux transporter (MDR1-MDCK efflux ratio of 4.9), its high passive permeability was deemed sufficient to limit the impact of this efflux mechanism.[1]

AssayParameterResultImplication
PAMPA Calculated %FA99.3%High passive permeability
Caco-2 Papp (B-A)/(A-B)23 / 19High cellular permeability
MDR1-MDCK Efflux Ratio4.9Substrate of P-gp efflux pump
Data sourced from Cho et al., 2017.[1]
In Vivo Pharmacokinetics and Brain Distribution

In vivo studies in preclinical rodent models confirmed that this compound achieves significant exposure in the brain.[1][5][6]

Preclinical_Brain_Penetrance_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies (Rodent Models) cluster_outcome Outcome PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Cellular Permeability) MDR1 MDR1-MDCK Assay (P-gp Efflux) Dosing Oral or IV Dosing of this compound MDR1->Dosing Proceed if permeability is sufficient to overcome efflux Collection Time-course Collection of Plasma & Brain Tissue Dosing->Collection Analysis LC-MS/MS Analysis (Drug Concentration) Collection->Analysis PK_Calc Calculate PK Parameters (AUC, B/P Ratio) Analysis->PK_Calc Penetrance Demonstrated Brain Exposure PK_Calc->Penetrance

Caption: Workflow for preclinical brain penetrance evaluation.

Pharmacokinetic profiling was conducted in both mice and rats. Following a single oral dose in mice, the brain-to-plasma ratio was measured. In rats, the brain-to-plasma exposure ratio was determined after intravenous administration by comparing the area under the curve (AUC) for brain and plasma concentrations.[1] The results from these studies demonstrated meaningful brain exposure.[1]

SpeciesDose & RouteTime PointBrain-to-Plasma Ratio (Total)Brain-to-Plasma Ratio (Unbound)AUCbrain / AUCplasma Ratio
Mouse 30 mg/kg, Oral1 hour post-dose0.290.17N/A
Rat 5 mg/kg, IVN/AN/AN/A0.61
Data sourced from Cho et al., 2017.[1]

Experimental Protocols

In Vivo Brain Penetrance Study (Rat)
  • Animal Model: Male rats were used for the pharmacokinetic study.[1]

  • Compound Administration: A single dose of this compound (compound 13) was administered intravenously (IV) at 5 mg/kg.[1]

  • Sample Collection: Blood samples were collected at various time points to determine plasma concentration. Brain tissue was also collected to measure brain concentration over time.

  • Analysis: Drug concentrations in plasma and brain homogenates were likely determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard bioanalytical method for pharmacokinetic studies.

  • Calculation: The area under the concentration-time curve (AUC) was calculated for both plasma (AUCplasma) and brain (AUCbrain). The brain-to-plasma exposure ratio was then determined by dividing AUCbrain (3.4 μM·h) by AUCplasma (5.5 μM·h).[1]

In Vivo Brain Penetrance Study (Mouse)
  • Animal Model: Mice were used for this single time-point assessment.[1]

  • Compound Administration: A single oral dose of this compound was administered at 30 mg/kg.[1]

  • Sample Collection: Plasma and brain tissue were collected at 1 hour post-dosing.[1]

  • Analysis: Drug concentrations were measured in both matrices.

  • Calculation: The brain-to-plasma ratio was calculated for both total drug concentration (0.29) and unbound drug concentration (0.17), which accounts for plasma protein binding.[1]

In Vitro Permeability and Efflux Assays
  • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses passive diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with properties similar to the intestinal epithelium. It measures the rate of drug transport from the apical (A) to the basolateral (B) side and vice versa (B to A) to assess both passive and active transport.

  • MDR1-MDCK Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells that are transfected to overexpress the human MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump. By comparing the transport of a compound in wild-type vs. MDR1-expressing cells, an efflux ratio is calculated. A ratio greater than 2 typically indicates the compound is a substrate for P-gp.

Conclusion

Preclinical studies conclusively demonstrate that this compound is a brain-penetrant molecule.[1][5][6] Despite being a substrate for the P-gp efflux pump, its high passive permeability allows it to achieve significant exposure in the central nervous system of rodents.[1] These findings provided a strong rationale for its clinical development for IDH1-mutant brain tumors.[3][7] Subsequent clinical trials in patients with IDH1-mutant gliomas have further confirmed that olutasidenib penetrates the brain, as evidenced by its measurement in cerebrospinal fluid.[8] This body of evidence establishes this compound as a CNS-active agent capable of reaching its target in brain malignancies.

References

IDH-305: A Deep Dive into its Role in Inducing Cellular Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its role in inducing cellular differentiation. The document details the underlying molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism of Action

This compound is an orally bioavailable, brain-penetrant small molecule that allosterically inhibits the mutated form of IDH1, specifically at the R132 residue.[1][2][3] In normal physiology, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, gain-of-function mutations in IDH1 (e.g., R132H, R132C) lead to the neomorphic conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3]

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1] This inhibition leads to widespread epigenetic alterations, including DNA hypermethylation and histone hypermethylation, which are associated with a block in cellular differentiation and the promotion of tumorigenesis.[1][4]

This compound exerts its therapeutic effect by potently inhibiting the production of 2-HG by mutant IDH1.[1][3] The subsequent reduction in intracellular 2-HG levels restores the activity of TET enzymes and histone demethylases, leading to a reversal of the hypermethylation state. This epigenetic reprogramming allows for the expression of genes critical for cellular differentiation, ultimately inducing maturation of malignant cells.[5][6]

IDH305_Mechanism cluster_0 Mutant IDH1 Pathway cluster_2 Transcriptional Control & Differentiation mutant_IDH1 Mutant IDH1 (R132) alpha_KG α-Ketoglutarate (α-KG) two_HG Oncometabolite 2-Hydroxyglutarate (2-HG) alpha_KG->two_HG Neomorphic Activity TET TET Enzymes two_HG->TET Inhibits JmjC JmjC Histone Demethylases two_HG->JmjC Inhibits DNA_hyper DNA Hypermethylation TET->DNA_hyper Inhibition leads to Histone_hyper Histone Hypermethylation JmjC->Histone_hyper Inhibition leads to PU1_CEBP_motifs PU.1 & C/EBP Binding Motifs DNA_hyper->PU1_CEBP_motifs Methylates Histone_hyper->PU1_CEBP_motifs Maintains repressive state of PU1_CEBP_up Upregulation of PU.1 & C/EBP PU1_CEBP_motifs->PU1_CEBP_up Demethylation leads to Diff_genes Expression of Differentiation Genes (e.g., CSF2RA, CSF3R) PU1_CEBP_up->Diff_genes Diff_block Block in Cellular Differentiation Diff_genes->Diff_block Reverses IDH305 This compound IDH305->mutant_IDH1 Inhibits

Caption: Workflow for assessing cellular differentiation via flow cytometry.

Methodology:

  • Cell Culture and Treatment: Culture IDH1-mutant hematopoietic cells (e.g., primary AML patient samples or cell lines like THP-1) at a density of 0.5 x 10^6 cells/mL. Treat cells with a dose range of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a period of 4 to 7 days.

  • Cell Harvesting: After incubation, transfer cells to 5 mL FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 2 mL of cold FACS buffer (PBS with 2% FBS and 1 mM EDTA) and centrifuge again. Repeat this wash step.

  • Fc Receptor Blocking: Resuspend cells in 100 µL of FACS buffer containing an Fc receptor blocking reagent (e.g., Human TruStain FcX™) to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.

  • Antibody Staining: Without washing, add a cocktail of fluorochrome-conjugated primary antibodies against myeloid differentiation markers (e.g., FITC-CD11b, PE-CD14, APC-CD15) at pre-titrated concentrations. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Add 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 300-500 µL of FACS buffer. Add a viability dye (e.g., DAPI or 7-AAD) just before analysis.

  • Data Acquisition and Analysis: Acquire data on a multi-color flow cytometer. Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells and then quantify the percentage of cells expressing the differentiation markers in the this compound-treated versus control samples.

Western Blotting for Differentiation-Associated Proteins

This protocol details the detection of changes in protein levels associated with differentiation, such as transcription factors or downstream targets.

Methodology:

  • Sample Preparation: Treat and harvest cells as described in the flow cytometry protocol.

  • Cell Lysis: Wash cell pellets with cold PBS. Lyse cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) directly to the pellet, supplemented with protease and phosphatase inhibitors.[7] Sonicate briefly to shear DNA and reduce viscosity.

  • Denaturation: Heat the lysate at 95-100°C for 5-10 minutes. Centrifuge at high speed to pellet debris.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting a protein of interest (e.g., PU.1, C/EBPα, or a loading control like β-actin) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure changes in the mRNA levels of key differentiation-related genes.

Gene_Expression_Workflow start Start: IDH1-mutant cells treated with this compound vs. control rna_extraction Total RNA Extraction (e.g., using TRIzol or kit) start->rna_extraction rna_qc RNA Quality & Quantity Check (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup Set up qPCR reaction: cDNA, primers for target genes (PU.1, CEBPA) & housekeeping gene (GAPDH), SYBR Green cdna_synthesis->qpcr_setup qpcr_run Run qPCR on a thermal cycler qpcr_setup->qpcr_run data_analysis Data Analysis: Calculate ΔΔCt to determine relative gene expression qpcr_run->data_analysis end End: Fold change in expression of differentiation genes data_analysis->end

References

The Potent Mutant IDH1 Inhibitor IDH-305: A Technical Overview of its Activity in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activity of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in the context of acute myeloid leukemia (AML). This document details the mechanism of action, summarizes key preclinical and clinical data, and provides exemplar experimental protocols for the evaluation of similar compounds.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a recurring genetic event in a subset of acute myeloid leukemia (AML) cases, representing a key therapeutic target. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt epigenetic regulation and hematopoietic differentiation, contributing to leukemogenesis.[2] this compound is an orally bioavailable, brain-penetrant, allosteric inhibitor that selectively targets mutant IDH1 enzymes.[3][4] Preclinical and clinical studies have demonstrated its ability to significantly reduce 2-HG levels, induce differentiation of AML blasts, and elicit clinical responses in patients with IDH1-mutant AML.[3][5] This guide will explore the scientific foundation for targeting mutant IDH1 with this compound and provide practical information for researchers in the field.

Mechanism of Action of this compound in AML

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[6] In AML, specific point mutations in the active site of IDH1, most commonly at the R132 residue, result in a new enzymatic function: the NADPH-dependent reduction of α-KG to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in myeloid differentiation.[2]

This compound acts as a potent and selective allosteric inhibitor of these mutant IDH1 enzymes.[5] By binding to the mutant enzyme, this compound prevents the conversion of α-KG to 2-HG, thereby lowering intracellular 2-HG levels.[7] The reduction in 2-HG restores the function of α-KG-dependent dioxygenases, leading to the reversal of hypermethylation, and subsequent induction of myeloid differentiation in AML cells.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.

Table 1: Preclinical Potency and Selectivity of this compound

ParameterValueCell Line/EnzymeReference
Biochemical IC50
IDH1 R132H27 nMCell-free assay[4][8]
IDH1 R132C28 nMCell-free assay[4][8]
Wild-Type IDH16.14 µMCell-free assay[4][8]
Cellular IC50
2-HG Inhibition24 nMHCT116-IDH1 R132H+/-[8]
Cell Proliferation24 nMHCT116-IDH1 R132H+/-[5]

Table 2: Clinical Efficacy of this compound in a Phase 1 Study in Relapsed/Refractory IDH1-Mutant AML/MDS (NCT02381886)

ParameterValuePatient PopulationReference
Overall Response Rate
Complete Remission (CR)9.5% (2/21)AML[5]
CR with incomplete hematologic recovery (CRi)4.8% (1/21)AML[5]
Partial Remission (PR)19.0% (4/21)AML[5]
Overall Response (CR + CRi + PR)33.3% (7/21)AML[5]
2-HG Reduction
Target Engagement85% (35/41)AML/MDS[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of IDH1 inhibitors like this compound in AML cells.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of AML cells.

Materials:

  • AML cell line (e.g., MOLM-14, HL-60)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 0.04M HCl in isopropanol or DMSO)[10]

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[11]

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[11]

  • Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines the measurement of intracellular 2-HG levels in AML cells following treatment with an IDH1 inhibitor.

Materials:

  • AML cells treated with this compound or vehicle control

  • Methanol

  • Water

  • Chloroform

  • Internal standard (e.g., 13C5-2-HG)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Harvest approximately 1 x 10^7 AML cells by centrifugation.

  • Lyse the cells and extract metabolites using a cold methanol/water/chloroform extraction method.

  • Add the internal standard to the samples.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Separate the metabolites using a liquid chromatography system.

  • Detect and quantify 2-HG and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.[13][14]

  • Normalize the 2-HG signal to the internal standard and the cell number.

Assessment of Myeloid Differentiation by Flow Cytometry

This protocol is for evaluating the induction of myeloid differentiation in AML cells based on the expression of cell surface markers.

Materials:

  • AML cells treated with this compound or vehicle control

  • Phosphate-buffered saline (PBS)

  • Fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)[15][16]

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest AML cells and wash them with cold PBS.

  • Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

  • Aliquot approximately 1 x 10^6 cells per tube.

  • Add the fluorescently-conjugated antibodies and isotype controls to the respective tubes.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in PBS for analysis.

  • Acquire data on a flow cytometer and analyze the percentage of cells expressing the differentiation markers.[15][16]

Visualizations

The following diagrams illustrate key aspects of this compound's activity in AML.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-Type IDH1 mutant_IDH1 Mutant IDH1 (R132) alpha_KG->mutant_IDH1 NADPH NADPH NADPH->mutant_IDH1 NADP NADP+ mutant_IDH1->NADP Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->Two_HG TET_enzymes TET Enzymes (DNA Demethylases) Two_HG->TET_enzymes Inhibits Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibits IDH305 This compound IDH305->mutant_IDH1 Inhibits Hypermethylation DNA & Histone Hypermethylation Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block

Caption: IDH1 Signaling Pathway in AML and the Mechanism of this compound.

Experimental_Workflow cluster_assays Assessments start Start: IDH1-mutant AML cells treatment Treat with this compound (various concentrations) and Vehicle Control start->treatment incubation Incubate for 72 hours treatment->incubation viability Cell Viability (MTT Assay) incubation->viability two_hg 2-HG Levels (LC-MS/MS) incubation->two_hg differentiation Differentiation Markers (CD11b, CD14) by Flow Cytometry incubation->differentiation end End: Quantitative Data on this compound Activity viability->end two_hg->end differentiation->end

Caption: Experimental Workflow for Evaluating this compound in AML Cells.

Logical_Relationship IDH1_mutation IDH1 Mutation in AML Two_HG_production Increased 2-HG Production IDH1_mutation->Two_HG_production Epigenetic_dysregulation Epigenetic Dysregulation Two_HG_production->Epigenetic_dysregulation Differentiation_block Differentiation Block Epigenetic_dysregulation->Differentiation_block Leukemogenesis Leukemogenesis Differentiation_block->Leukemogenesis IDH305 This compound Treatment Inhibition_of_mutant_IDH1 Inhibition of Mutant IDH1 IDH305->Inhibition_of_mutant_IDH1 Inhibition_of_mutant_IDH1->Two_HG_production Two_HG_reduction Reduced 2-HG Levels Inhibition_of_mutant_IDH1->Two_HG_reduction Restoration_of_differentiation Restoration of Myeloid Differentiation Two_HG_reduction->Restoration_of_differentiation Anti_leukemic_effect Anti-Leukemic Effect Restoration_of_differentiation->Anti_leukemic_effect

References

The Allosteric Advantage: A Technical Guide to the Structural Basis of IDH-305 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and biochemical mechanisms underpinning the selectivity of IDH-305, a potent, brain-penetrant allosteric inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). We will explore the quantitative data defining its potent and selective activity, the detailed experimental methodologies used for its characterization, and the critical molecular interactions that govern its mechanism of action.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, a recurrent somatic mutation at arginine 132 (most commonly R132H) confers a neomorphic enzymatic activity.[1] This mutant enzyme preferentially converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels and drives tumorigenesis through epigenetic dysregulation.[2][3]

This compound was developed as a highly selective inhibitor targeting these IDH1 mutants over the wild-type (WT) enzyme, representing a targeted therapeutic strategy. Its mechanism relies on binding to a novel allosteric pocket, locking the enzyme in an inactive conformation.[1][3] This guide details the structural and functional basis for this potent and selective inhibition.

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound is defined by its potent inhibition of mutant IDH1 enzymes and its remarkable selectivity over the wild-type isoform. This selectivity is crucial for minimizing off-target effects and represents a key feature of its therapeutic design. The following tables summarize the key in vitro biochemical and cellular activity data for this compound.

Table 1: Biochemical Inhibition of IDH1 Isoforms by this compound

Enzyme TargetIC50 (nM)Selectivity (fold) vs. IDH1 WT
IDH1 R132H27> 227
IDH1 R132C28> 219
IDH1 WT61401

Data sourced from biochemical assays measuring NADPH consumption or production.[1][4][5]

Table 2: Cellular Activity of this compound

Cell LineTargetIC50 (nM)Assay
HCT116-IDH1 R132H/+Mutant IDH1242-HG Reduction

Data sourced from cellular assays measuring the reduction of the oncometabolite 2-HG.[4][6]

Structural Basis for Selectivity

The binding of this compound stabilizes a catalytically inactive, open conformation of the enzyme.[1] X-ray crystallography of this compound in complex with the IDH1 R132H homodimer (PDB ID: 6B0Z) reveals the precise molecular interactions responsible for its potent inhibition.[1][8]

Key interactions include:

  • Hydrogen Bonds: The aminopyrimidine moiety of this compound forms two critical hydrogen bonds with the backbone atoms of Ile128 .[1]

  • Carbonyl Interaction: The carbonyl group of the oxazolidinone ring forms a hydrogen bond with the backbone amide of Leu120 .[1]

  • Hydrophobic Pocket: The alpha-methyl group of the inhibitor fits snugly into a hydrophobic "methyl nook" within the binding site.[1]

These interactions are depicted in the logical relationship diagram below.

G cluster_inhibitor This compound Components cluster_enzyme IDH1 R132H Allosteric Pocket Residues cluster_result Result aminopyrimidine Aminopyrimidine Moiety oxazolidinone Oxazolidinone Carbonyl ile128 Backbone of Ile128 aminopyrimidine->ile128 Forms 2 H-Bonds binding Potent Allosteric Binding alpha_methyl Alpha-Methyl Group leu120 Backbone of Leu120 oxazolidinone->leu120 Forms H-Bond methyl_nook Hydrophobic Nook alpha_methyl->methyl_nook Fits Into stabilization Stabilization of Inactive Conformation G cluster_wt Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Neomorphic Pathway isocitrate_wt Isocitrate akg_wt α-Ketoglutarate isocitrate_wt->akg_wt Oxidative Decarboxylation wt_idh1 WT IDH1 akg_mut α-Ketoglutarate hg2 D-2-Hydroxyglutarate (Oncometabolite) akg_mut->hg2 NADPH-dependent Reduction mut_idh1 Mutant IDH1 (e.g., R132H) idh305 This compound idh305->mut_idh1 Allosteric Inhibition G hts High-Throughput Screen (vs. Mutant IDH1) hit_id Hit Identification hts->hit_id lead_op Lead Optimization (Structure-Activity Relationship) hit_id->lead_op biochem Biochemical Assays (Potency & Selectivity vs. WT) lead_op->biochem Iterative Screening cellular Cellular Assays (2-HG Reduction, Permeability) lead_op->cellular structural Structural Biology (X-ray Crystallography) lead_op->structural Guide Optimization preclinical Preclinical Development (In Vivo Efficacy, PK/PD) lead_op->preclinical biochem->lead_op cellular->lead_op structural->lead_op candidate Candidate Selection (this compound) preclinical->candidate

References

The Mutant IDH1 Inhibitor IDH-305: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This compound has been investigated as a therapeutic agent for cancers harboring specific IDH1 mutations, such as gliomas, acute myeloid leukemia (AML), and chondrosarcomas. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in the field of oncology drug development.

Core Concepts: Mechanism of Action

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a common feature in several types of cancer[1][2]. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG)[1]. However, the mutant form of the IDH1 enzyme gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG)[1][3]. The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis[4][5].

This compound is an orally available, brain-penetrant, allosteric inhibitor that selectively targets the mutant IDH1 enzyme[3][6]. By inhibiting the activity of mutant IDH1, this compound blocks the production of 2-HG, which can lead to the induction of cellular differentiation and inhibition of tumor cell proliferation[2][4].

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Mutant_IDH1_Pathway cluster_0 Cellular Metabolism cluster_1 Enzymatic Activity cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 Substrate aKG α-Ketoglutarate mIDH1 Mutant IDH1 (R132H/C) aKG->mIDH1 Substrate D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation D2HG->Epigenetic_Dysregulation wtIDH1->aKG Catalyzes mIDH1->D2HG Neomorphic Catalysis Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH305 This compound IDH305->mIDH1 Inhibits

Mutant IDH1 signaling pathway and the inhibitory action of this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in both preclinical species and human clinical trials.

Preclinical Pharmacokinetics

Preclinical studies in various animal models have demonstrated that this compound is orally bioavailable and brain-penetrant[1][6]. A summary of key preclinical pharmacokinetic parameters is presented below.

ParameterMouseRatDogHuman (in vitro)Reference
In Vitro Liver Microsomal Clint (µL min⁻¹ mg⁻¹) 61452856[1]
In Vitro Predicted Liver Microsomal Cl (mL min⁻¹ kg⁻¹) 65331814[1]
In Vivo Plasma Clearance (mL min⁻¹ kg⁻¹) 293424N/D[1]
Plasma Protein Binding (%) 88838983[1]
Brain to Plasma Ratio (Total/Unbound) 0.29/0.170.61/0.18N/DN/D[1]
N/D: Not Determined
Clinical Pharmacokinetics

In a Phase I clinical trial (NCT02381886) involving patients with advanced malignancies harboring IDH1R132 mutations, including AML and myelodysplastic syndrome (MDS), this compound was administered orally at doses ranging from 75 to 750 mg twice daily[2][3][7].

ParameterValuePatient PopulationReference
Absorption RapidAML/MDS[3]
Mean Half-life (T½) ~4-10 hoursAML/MDS[3]
Dose Proportionality Less than dose-proportional increase in exposure with increasing doseAML/MDS[3]
Interpatient Variability ModerateAML/MDS[3]

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of mutant IDH1, leading to a reduction in the oncometabolite 2-HG.

In Vitro Potency and Selectivity

This compound has demonstrated potent and selective inhibition of mutant IDH1 enzymes in biochemical and cellular assays.

AssayIC₅₀Reference
IDH1 R132H (Biochemical) 27 nM[6][8]
IDH1 R132C (Biochemical) 28 nM[6][8]
IDH1 Wild-Type (Biochemical) 6.14 µM[6][8]
HCT116-IDH1 R132H/+ Cells (Cellular) 24 nM[2][6][8]

The data indicates a high degree of selectivity for the mutant forms of IDH1 over the wild-type enzyme[8].

In Vivo Pharmacodynamics and Efficacy

In a patient-derived xenograft (PDX) melanoma model with an IDH1 mutation, oral administration of this compound led to a dose-dependent reduction in 2-HG levels and significant anti-tumor activity[8].

Dose (p.o., twice daily)2-HG ReductionTumor Growth Inhibition (%T/C) / RegressionReference
30 mg/kg 22-25%63% (No significant inhibition)[1]
100 mg/kg 62-67%38% (Significant activity)[1][8]
300 mg/kg 97-99%32% (Partial regression)[1][8]
Clinical Pharmacodynamics

In the Phase I study, most patients (35 out of 41) with AML/MDS demonstrated target engagement with a reduction in 2-HG concentrations at all dose levels[3]. This confirms the mechanism of action of this compound in a clinical setting.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments conducted in the evaluation of this compound.

In Vitro IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and mutant IDH1 enzymes.

General Protocol:

  • Enzyme Preparation: Recombinant human wild-type and mutant IDH1 enzymes are purified.

  • Assay Buffer: A suitable buffer containing co-factors such as NADP+ and the substrate α-ketoglutarate is prepared.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction Initiation: The enzyme, substrate, and varying concentrations of this compound are incubated together.

  • Detection: The rate of NADPH formation (for wild-type IDH1) or consumption (for mutant IDH1) is measured spectrophotometrically or fluorometrically.

  • Data Analysis: The enzyme activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism)[9].

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo efficacy of this compound in a tumor model that closely mimics human cancer.

General Protocol:

  • Tumor Implantation: Fresh tumor tissue from a patient with a confirmed IDH1 mutation is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID)[10][11][12].

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into vehicle control and this compound treatment groups.

  • Drug Administration: this compound is administered orally at various doses and schedules (e.g., twice daily for 21 days)[8].

  • Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors and plasma are collected for the measurement of 2-HG and drug concentrations[1].

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group[1].

Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

Objective: To accurately measure the concentration of the oncometabolite 2-HG in biological matrices such as plasma and tumor tissue.

General Protocol:

  • Sample Preparation: Plasma or tumor homogenate samples are subjected to protein precipitation using a solvent like methanol or acetonitrile. A stable isotope-labeled internal standard of 2-HG is added to each sample for accurate quantification[13][14].

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography (LC) system. Separation of 2-HG from other metabolites is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column[15].

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 2-HG and its internal standard are monitored for detection and quantification[15][16].

  • Data Analysis: A calibration curve is generated using standards of known 2-HG concentrations. The concentration of 2-HG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[14].

Experimental and Analytical Workflow

The development and characterization of a targeted therapy like this compound involves a systematic workflow from preclinical studies to clinical trials.

General Workflow for PK/PD Analysis of an Oral Drug Candidate

PKPD_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase I cluster_analysis Data Analysis & Modeling invitro_pk In Vitro ADME (Metabolic Stability, Permeability) formulation Formulation Development invitro_pk->formulation invivo_pk_animal In Vivo PK in Animals (Oral & IV Dosing) dose_prediction Human Dose Prediction invivo_pk_animal->dose_prediction formulation->invivo_pk_animal pd_model In Vivo PD Model (e.g., Xenograft) pd_model->dose_prediction biomarker_assay Biomarker Assay Development (e.g., 2-HG LC-MS/MS) biomarker_assay->pd_model first_in_human First-in-Human Study (Single Ascending Dose) dose_prediction->first_in_human pk_sampling_human PK Sampling in Patients first_in_human->pk_sampling_human pd_sampling_human PD Sampling in Patients (e.g., Plasma for 2-HG) first_in_human->pd_sampling_human safety_tolerability Safety & Tolerability Assessment first_in_human->safety_tolerability bioanalysis Bioanalysis of Samples (LC-MS/MS) pk_sampling_human->bioanalysis pd_sampling_human->bioanalysis mtd_rde Determine MTD/RDE safety_tolerability->mtd_rde pk_analysis Pharmacokinetic Analysis (NCA, PopPK) bioanalysis->pk_analysis pd_analysis Pharmacodynamic Analysis bioanalysis->pd_analysis pkpd_modeling PK/PD Modeling & Simulation pk_analysis->pkpd_modeling pd_analysis->pkpd_modeling exposure_response Exposure-Response Analysis pkpd_modeling->exposure_response exposure_response->mtd_rde

A generalized workflow for the pharmacokinetic and pharmacodynamic evaluation of an oral drug.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1 that has demonstrated target engagement and anti-tumor activity in both preclinical models and early-phase clinical trials. Its pharmacokinetic profile is characterized by oral bioavailability, brain penetration, and a half-life that supports twice-daily dosing. The pharmacodynamic effects are clearly demonstrated by the robust reduction of the oncometabolite 2-HG. While the clinical development of this compound was halted due to a narrow therapeutic window, the data generated from its investigation provide valuable insights into the therapeutic targeting of mutant IDH1 and serve as an important reference for the ongoing development of drugs for this class of enzymes.

References

Methodological & Application

IDH-305 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This compound has demonstrated significant inhibitory activity against IDH1 R132H and R132C mutations, which are implicated in various cancers. The protocols herein describe methods for determining the enzymatic inhibition of mutant IDH1, quantifying the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) in a cellular context, and confirming target engagement using a Cellular Thermal Shift Assay (CETSA).

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG is associated with epigenetic dysregulation and tumorigenesis. This compound is an orally bioavailable, brain-penetrant, and mutant-selective allosteric inhibitor of IDH1.[2][3] It has been shown to suppress 2-HG production and cell proliferation in preclinical models harboring IDH1 mutations.[2] These application notes provide a comprehensive guide to the in vitro evaluation of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50Reference
IDH1 R132HCell-free enzymatic27 nM[4]
IDH1 R132CCell-free enzymatic28 nM[4]
IDH1 WTCell-free enzymatic6.14 µM[4]
HCT116-IDH1 R132H/+ cellsCell-based 2-HG production24 nM[4]
Table 2: Cellular Activity of this compound
ParameterCell LineValueReference
Unbound EC50 (2-HG Inhibition)HCT116-IDH1 R132H/+ xenograft0.02–0.03 µM[3]

Signaling Pathway and Experimental Workflow Diagrams

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha-KG alpha-KG alpha_KG_cyto α-KG alpha-KG->alpha_KG_cyto Transport WT_IDH1->alpha-KG Product Mutant_IDH1 Mutant IDH1 (R132H/C) Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG Oncometabolite Production alpha_KG_cyto->Mutant_IDH1 Substrate Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Leads to IDH_305 This compound IDH_305->Mutant_IDH1 Inhibition

Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.

Enzymatic_Assay_Workflow Enzymatic Assay Workflow Reagents Prepare Reagents: - Mutant IDH1 Enzyme - α-KG (Substrate) - NADPH (Cofactor) - this compound (Inhibitor) - Assay Buffer Incubation Incubate Enzyme + this compound Reagents->Incubation Reaction Initiate Reaction with α-KG and NADPH Incubation->Reaction Measurement Measure NADPH Consumption (Decrease in Absorbance at 340 nm) Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the in vitro enzymatic assay of this compound.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture Culture Cells Expressing Mutant IDH1 Treatment Treat Cells with this compound or Vehicle Cell_Culture->Treatment Heating Heat Cells at Varying Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction (e.g., Western Blot for IDH1) Centrifugation->Analysis Result Determine Thermal Stabilization of IDH1 by this compound Analysis->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Mutant IDH1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant mutant IDH1 (R132H/C) enzyme.

Principle: The neomorphic activity of mutant IDH1 catalyzes the NADPH-dependent reduction of α-KG to 2-HG. The rate of this reaction can be monitored by measuring the decrease in NADPH concentration, which absorbs light at 340 nm.

Materials:

  • Recombinant human mutant IDH1 (R132H or R132C)

  • This compound

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA), and 1 mM dithiothreitol (DTT)

  • 96-well or 384-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant mutant IDH1 enzyme in Assay Buffer to the desired concentration (e.g., 0.3 ng/µL).

    • Prepare a substrate solution containing α-KG and NADPH in Assay Buffer (e.g., 4 mM α-KG and 16 µM NADPH).

  • Assay Protocol:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.

    • Add 5 µL of the diluted mutant IDH1 enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every minute for 30-60 minutes at room temperature using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

    • Plot the reaction velocity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular 2-HG Production Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of 2-HG production in cells endogenously expressing mutant IDH1.

Principle: Mutant IDH1-expressing cells produce high levels of the oncometabolite 2-HG. The potency of this compound in a cellular context can be determined by measuring the reduction in intracellular or extracellular 2-HG levels after treatment.

Materials:

  • HCT116 IDH1 R132H/+ cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • 2-HG detection kit (e.g., fluorescence-based enzymatic assay or LC-MS/MS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HCT116 IDH1 R132H/+ cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • Sample Collection:

    • Extracellular 2-HG: Collect the cell culture medium.

    • Intracellular 2-HG:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells with an appropriate lysis method (e.g., freeze-thaw cycles or addition of lysis buffer).

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • 2-HG Quantification:

    • Fluorescence-based Assay: Use a commercial 2-HG assay kit according to the manufacturer's instructions. These assays typically involve an enzymatic reaction that converts 2-HG to α-KG, coupled to a reaction that generates a fluorescent product.

    • LC-MS/MS: For a more sensitive and specific quantification, use liquid chromatography-tandem mass spectrometry. This requires sample derivatization followed by analysis on an LC-MS/MS system.

  • Data Analysis:

    • Normalize the 2-HG levels to cell number or protein concentration.

    • Plot the normalized 2-HG levels against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of this compound with mutant IDH1 in a cellular environment.

Principle: The binding of a ligand, such as this compound, to its target protein can increase the thermal stability of the protein. CETSA measures this ligand-induced thermal stabilization by heating intact cells treated with the compound to various temperatures, followed by quantification of the soluble (non-denatured) target protein.

Materials:

  • Cells expressing mutant IDH1

  • This compound

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against IDH1 and a loading control) or a high-throughput detection method (e.g., split NanoLuciferase).[5]

  • PCR thermocycler or heating blocks

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle for a defined period (e.g., 1 hour).

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration.

    • Analyze the amount of soluble IDH1 in each sample by Western blotting using an anti-IDH1 antibody. A loading control (e.g., GAPDH) should also be blotted.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble IDH1 against the temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro characterization of this compound. The enzymatic assay allows for the precise determination of its inhibitory potency against purified mutant IDH1. The cellular 2-HG assay confirms its activity in a more physiologically relevant context by measuring the inhibition of the oncometabolite production. Finally, the CETSA protocol provides a method to verify the direct binding of this compound to its target within intact cells. Together, these assays are essential tools for the preclinical evaluation and development of this compound and other mutant IDH1 inhibitors.

References

Application Notes and Protocols: Utilizing IDH-305 in HCT116-IDH1R132H/+ Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] Somatic mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including colorectal cancer.[1][2][4] The HCT116-IDH1R132H/+ cell line is a human colorectal carcinoma cell line that has been genetically engineered to heterozygously express the IDH1-R132H mutation.[5][6] This mutation confers a neomorphic enzymatic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][7][8][9] D-2HG accumulation interferes with various cellular processes, including histone and DNA demethylation, ultimately promoting tumorigenesis.[7][10][11]

IDH-305 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme.[12][13] It is an orally available and brain-penetrant compound that specifically targets the R132 mutation in IDH1.[12][13] By inhibiting the production of D-2HG, this compound has the potential to reverse the oncogenic effects of the IDH1 mutation and suppress tumor growth.[10][14] These application notes provide detailed protocols for utilizing this compound to study its effects on the HCT116-IDH1R132H/+ cell line, a valuable in vitro model for investigating the biology of IDH1-mutant cancers and evaluating the efficacy of targeted inhibitors.

Data Presentation

In Vitro Activity of this compound
ParameterHCT116-IDH1R132H/+HCT116-IDH1WTReference
IC50 (Cell Viability) 24 nM> 10 µM[12][13]
IC50 (2-HG Reduction) ~20 nMNot Applicable[1]
Selectivity of this compound for Mutant IDH1
EnzymeIC50Reference
IDH1 R132H 27 nM[12][13]
IDH1 R132C 28 nM[12][13]
IDH1 WT 6.14 µM[12][13]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • HCT116-IDH1R132H/+ cell line

  • HCT116 wild-type (WT) cell line (for control experiments)

  • McCoy's 5A modified medium[6]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other consumables

Protocol:

  • Culture HCT116-IDH1R132H/+ and HCT116 WT cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at the desired density (e.g., 2 x 10^4 cells/cm²).[15]

Cell Viability Assay (MTT Assay)

Materials:

  • HCT116-IDH1R132H/+ and HCT116 WT cells

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for IDH1 Expression

Materials:

  • HCT116-IDH1R132H/+ and HCT116 WT cell lysates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-IDH1 (R132H specific), Anti-IDH1 (pan), Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with desired concentrations of this compound for the indicated time.

  • Lyse the cells in ice-cold RIPA buffer.[17]

  • Determine the protein concentration of the lysates using the BCA assay.[17]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[17]

Measurement of Intracellular D-2-Hydroxyglutarate (D-2HG)

Materials:

  • HCT116-IDH1R132H/+ cells

  • This compound

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric or LC-MS/MS based)[19]

  • Cell scrapers

  • Ice-cold PBS

  • Microcentrifuge tubes

Protocol (using a colorimetric assay kit as an example):

  • Seed HCT116-IDH1R132H/+ cells in a 6-well plate and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells (approximately 1 x 10^6) by scraping and wash with ice-cold PBS.

  • Lyse the cells according to the assay kit manufacturer's protocol (e.g., homogenization in assay buffer).

  • Centrifuge the lysate to remove insoluble material.

  • Perform the D-2HG assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mix and incubating for a specific time.

  • Measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculate the D-2HG concentration based on a standard curve generated with known concentrations of D-2HG.

  • Normalize the D-2HG levels to the protein concentration of the cell lysate.

Mandatory Visualizations

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

IDH1_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132H) alpha_KG->Mutant_IDH1 NADPH D_2HG D-2-Hydroxyglutarate (Oncometabolite) Downstream Oncogenic Signaling (e.g., Histone/DNA Hypermethylation) D_2HG->Downstream WT_IDH1->alpha_KG NADPH Mutant_IDH1->D_2HG NADP+ IDH305 This compound IDH305->Mutant_IDH1

Caption: IDH1-R132H signaling and this compound inhibition.

Experimental Workflow for Evaluating this compound Efficacy

Workflow start Start culture Culture HCT116-IDH1R132H/+ and WT cells start->culture treatment Treat cells with varying concentrations of this compound culture->treatment assays Perform Assays treatment->assays viability Cell Viability Assay (MTT) assays->viability western Western Blot (IDH1 expression) assays->western metabolite D-2HG Measurement assays->metabolite analysis Data Analysis viability->analysis western->analysis metabolite->analysis ic50 Determine IC50 values analysis->ic50 protein_exp Analyze protein levels analysis->protein_exp hg_levels Quantify 2-HG reduction analysis->hg_levels end End ic50->end protein_exp->end hg_levels->end

Caption: Workflow for assessing this compound in vitro.

Logical Relationship of this compound's Mechanism of Action

Mechanism idh1_mutation IDH1 R132H Mutation in HCT116 cells neomorphic_activity Gain-of-function: α-KG → D-2HG idh1_mutation->neomorphic_activity d2hg_accumulation D-2HG Accumulation neomorphic_activity->d2hg_accumulation epigenetic_changes Epigenetic Dysregulation d2hg_accumulation->epigenetic_changes tumorigenesis Promotion of Tumorigenesis epigenetic_changes->tumorigenesis idh305 This compound Treatment inhibition Inhibition of Mutant IDH1 idh305->inhibition inhibition->neomorphic_activity d2hg_reduction Reduction of D-2HG inhibition->d2hg_reduction reversal Potential Reversal of Oncogenic Phenotype d2hg_reduction->reversal

References

Application Notes and Protocols for Oral Administration of IDH-305 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDH-305 is an orally bioavailable, potent, and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] Specifically, it targets the R132H and R132C mutations of the IDH1 enzyme.[2][3] In preclinical studies, this compound has demonstrated significant efficacy in reducing the oncometabolite 2-hydroxyglutarate (2-HG) and inhibiting tumor growth in various mouse models of cancers harboring IDH1 mutations.[1] Its ability to penetrate the brain makes it a candidate for treating brain cancers with these mutations.[1][4][5] These application notes provide detailed protocols for the oral administration of this compound in mouse models, based on published preclinical data, to guide researchers in their study design.

Mechanism of Action

Wild-type IDH1 is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][5] Mutations in the IDH1 gene, commonly found in various cancers like glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, result in a neomorphic enzymatic activity.[4][6][7] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[7] Elevated levels of 2-HG interfere with cellular metabolism and epigenetic regulation, promoting tumorigenesis.[7] this compound acts as an allosteric inhibitor of the mutant IDH1 enzyme, effectively blocking the production of 2-HG.[7][8] This reduction in 2-HG levels can lead to the induction of cellular differentiation and inhibition of tumor cell proliferation.[6]

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG alpha_KG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG_mut->Mutant_IDH1 NADPH to NADP+ Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Alterations & Tumorigenesis Two_HG->Epigenetic_Changes Mutant_IDH1->Two_HG IDH305 This compound IDH305->Mutant_IDH1 Inhibition

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
IDH1 R132H (Cell-free)27[2][3]
IDH1 R132C (Cell-free)28[2][3]
IDH1 Wild-Type (Cell-free)6140[2][3]
HCT116-IDH1 R132H/+ cells24[2][3][7]
In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (HMEX2838-IDH1R132C+/-)
Dosage (Oral, BID for 21 days)2-HG Reduction in TumorAntitumor Activity
30 mg/kg22-25%No significant tumor growth inhibition[4]
100 mg/kg62-67%[3][4]Significant antitumor activity[3][4]
300 mg/kg97-99%[3][4]Partial tumor regression (32%)[3][4]
Pharmacokinetic Parameters of this compound in Mice
Dose (Oral)CmaxAUC (0-48h)Brain to Plasma Ratio (1h post-dose)
200 mg/kg (single dose)16.2 µM149 µM·h-
30 mg/kg (single dose)--0.29 (total) / 0.17 (unbound)[4]

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle solution (choose one of the following):

    • 0.5% Carboxymethylcellulose sodium (CMC-Na) in deionized water

    • 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: CMC-Na Suspension

  • Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

  • Prepare the 0.5% CMC-Na vehicle solution by dissolving CMC-Na in deionized water.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. For a concentration of ≥5 mg/mL, add 5 mg of this compound to 1 ml of CMC-Na solution and mix evenly.[2]

  • Visually inspect the suspension for any clumps. If present, sonicate briefly to aid in dispersion.

  • Prepare the suspension fresh daily before administration.

Protocol 2: Solubilized Formulation

  • For a 1 mL working solution, dissolve the required amount of this compound in 50 µL of DMSO to create a stock solution.[2]

  • In a separate tube, add 400 µL of PEG300.

  • Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until clear.

  • Add 500 µL of saline to reach the final volume of 1 mL and mix.

  • This mixed solution should be used immediately.[2]

Oral Administration of this compound via Gavage

Objective: To accurately deliver the prepared this compound formulation to the stomach of the mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (flexible or rigid, 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Weigh each mouse to determine the correct volume of the this compound formulation to administer.

  • Thoroughly resuspend the this compound formulation by vortexing immediately before drawing it into the syringe.

  • Attach the gavage needle to the syringe and draw up the calculated volume.

  • Properly restrain the mouse to immobilize its head and straighten its neck and body.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Once the needle is correctly positioned in the esophagus (a slight resistance may be felt), slowly dispense the contents of the syringe.

  • Carefully withdraw the needle.

  • Monitor the mouse for any signs of distress, such as labored breathing or coughing, which could indicate improper administration into the trachea.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis Prep_IDH Prepare this compound Formulation Dosing Oral Gavage (e.g., 30, 100, 300 mg/kg BID) Prep_IDH->Dosing Prep_Mice Prepare Mouse Models (e.g., Xenografts) Prep_Mice->Dosing Monitor_Tumor Monitor Tumor Volume Dosing->Monitor_Tumor Monitor_Body_Weight Monitor Body Weight Dosing->Monitor_Body_Weight Collect_Samples Collect Plasma & Tumor Samples Monitor_Tumor->Collect_Samples Monitor_Body_Weight->Collect_Samples Analyze_2HG Analyze 2-HG Levels Collect_Samples->Analyze_2HG Analyze_PK Analyze Pharmacokinetics Collect_Samples->Analyze_PK

Figure 2: General experimental workflow.
In Vivo Efficacy Study in Xenograft Mouse Models

Objective: To evaluate the antitumor efficacy of orally administered this compound.

Mouse Models:

  • Nu/nu mice bearing HCT116-IDH1R132H/+ subcutaneous xenografts.

  • Nu/nu mice bearing patient-derived xenografts (PDX) with IDH1 mutations (e.g., HMEX2838-IDH1R132C+/-).[2]

Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer this compound or vehicle orally twice daily (BID) for a specified period (e.g., 21 days).[3]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • At the end of the study, or at specified time points, euthanize the mice and collect tumor and plasma samples for pharmacodynamic (2-HG levels) and pharmacokinetic analysis.

Pharmacodynamic (PD) Analysis of 2-HG Levels

Objective: To quantify the reduction of 2-HG in tumor tissue following this compound treatment.

Protocol:

  • Excise tumors from treated and control mice at various time points after single or multiple doses.

  • Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Homogenize the frozen tumor tissue and extract metabolites.

  • Quantify 2-HG levels using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Normalize 2-HG levels to the total protein concentration or tissue weight.

  • Calculate the percent 2-HG inhibition relative to the vehicle-treated control group.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the oral administration of this compound in mouse models for preclinical cancer research. Adherence to these methodologies will facilitate the generation of robust and reproducible data to further evaluate the therapeutic potential of this mutant IDH1 inhibitor. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use guidelines.

References

Determining Optimal IDH-305 Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal in vivo dosage of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This compound has demonstrated brain penetrance and in vivo efficacy in preclinical models, making it a promising candidate for cancers harboring IDH1 mutations.[1][2][3] These mutations are prevalent in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] This guide summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling pathway and experimental workflow to aid researchers in designing robust in vivo studies.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4][5] this compound is an orally available, brain-penetrant, allosteric inhibitor that selectively targets mutant IDH1, suppressing 2-HG production and exhibiting anti-tumor activity in preclinical models.[1][6][7] This document serves as a comprehensive resource for designing and executing in vivo studies to evaluate the optimal dosage and efficacy of this compound.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, compiled from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterCell Line/EnzymeIC50
Mutant IDH1 InhibitionIDH1R132H27 nM[6][8]
IDH1R132C28 nM[6][8]
Wild-Type IDH1 InhibitionIDH1WT6.14 µM[6][8]
Cellular 2-HG InhibitionHCT116-IDH1R132H/+24 nM[6][8]

Table 2: In Vivo Pharmacokinetics of this compound in Rodents

SpeciesDoseRouteCmaxAUCBrain/Plasma Ratio
Mouse200 mg/kgOral (single dose)16.2 µM149 µM·h (AUC48h)0.29 (total), 0.17 (unbound) at 1h[1]
Rat10 mg/kgOral (single dose)-6.2 µM·h-
Rat5 mg/kgIV-5.5 µM·h (plasma)0.61 (AUCbrain/AUCplasma)[1]

Table 3: In Vivo Efficacy and Pharmacodynamics of this compound in Xenograft Models

Animal ModelDosing Regimen2-HG InhibitionTumor Growth Inhibition (%T/C)
HCT116-IDH1R132H/+ Xenograft200 mg/kg (single dose)>90% sustained inhibition[7]Not Applicable
HMEX2838-IDH1R132C/+ PDX30 mg/kg BID22-25%63% (not significant)[1]
HMEX2838-IDH1R132C/+ PDX100 mg/kg BID62-67%38% (significant, P < 0.05)[1]
HMEX2838-IDH1R132C/+ PDX300 mg/kg BID97-99%-32% (partial regression, P < 0.05)[1]

Signaling Pathway

The diagram below illustrates the mechanism of action of mutant IDH1 and the inhibitory effect of this compound.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate Cellular\nMetabolism Cellular Metabolism alpha_KG->Cellular\nMetabolism WT_IDH1->alpha_KG Isocitrate_mut Isocitrate mut_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate_mut->mut_IDH1 WT_IDH1_mut Wild-Type IDH1 Isocitrate_mut->WT_IDH1_mut alpha_KG_mut α-Ketoglutarate alpha_KG_mut->mut_IDH1 two_HG 2-Hydroxyglutarate (2-HG) mut_IDH1->two_HG Epigenetic_Changes Epigenetic Alterations (DNA/Histone Hypermethylation) two_HG->Epigenetic_Changes Differentiation_Block Block in Cell Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH305 This compound IDH305->mut_IDH1 WT_IDH1_mut->alpha_KG_mut

Caption: Mutant IDH1 signaling and this compound inhibition.

Experimental Protocols

This section provides a detailed protocol for an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.

Objective: To determine the optimal dose of this compound for inhibiting tumor growth in a mutant IDH1 xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Mutant IDH1 cancer cell line (e.g., HCT116-IDH1R132H/+ or a patient-derived xenograft (PDX) model like HMEX2838-IDH1R132C/+)[1][6]

  • Immunocompromised mice (e.g., Nu/nu mice)[6]

  • Matrigel (or similar extracellular matrix)

  • Standard animal husbandry equipment

  • Calipers for tumor measurement

  • Analytical equipment for measuring 2-HG levels (e.g., LC-MS/MS)

Experimental Workflow Diagram:

Experimental_Workflow start Start cell_culture Cell Culture (Mutant IDH1 Cell Line) start->cell_culture tumor_implantation Tumor Implantation (Subcutaneous injection in mice) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring (Wait for tumors to reach ~150-200 mm³) tumor_implantation->tumor_growth randomization Randomization (Group animals into treatment cohorts) tumor_growth->randomization treatment Treatment Initiation (Oral gavage with this compound or vehicle) randomization->treatment monitoring Tumor Measurement & Body Weight (2-3 times per week) treatment->monitoring endpoint Study Endpoint (e.g., 21 days or tumor volume >2000 mm³) monitoring->endpoint tissue_collection Tissue Collection (Tumor, plasma, brain) endpoint->tissue_collection analysis Pharmacodynamic Analysis (Measure 2-HG levels) tissue_collection->analysis data_analysis Data Analysis & Reporting analysis->data_analysis end End data_analysis->end

Caption: In vivo efficacy study workflow for this compound.

Protocol:

  • Cell Culture and Tumor Implantation:

    • Culture the mutant IDH1 cancer cells according to standard protocols.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width2).

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Prepare this compound in the vehicle solution at the desired concentrations (e.g., 30, 100, and 300 mg/kg).[1][6]

    • Administer this compound or vehicle to the respective groups via oral gavage (p.o.) twice daily (BID).[1] The dosing volume should be consistent across all animals (e.g., 10 mL/kg).

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).[8]

    • The study endpoint may be a fixed duration or when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).

  • Tissue Collection and Pharmacodynamic Analysis:

    • At the study endpoint, collect tumor tissue, plasma, and brain tissue from the animals.

    • Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

    • Extract metabolites from the tissues and measure 2-HG levels using a validated LC-MS/MS method to assess target engagement.

Data Analysis:

  • Calculate the mean tumor volume for each group at each time point.

  • Determine the percent tumor growth inhibition (%T/C) for each treatment group relative to the vehicle control.

  • Analyze the statistical significance of the differences in tumor growth between groups using appropriate statistical tests (e.g., ANOVA).

  • Correlate the dose of this compound with the extent of 2-HG inhibition and the anti-tumor response.

Conclusion

The provided data and protocols offer a robust framework for conducting in vivo studies to determine the optimal dosage of this compound. Preclinical evidence strongly suggests a dose-dependent inhibition of 2-HG and subsequent anti-tumor efficacy, with doses between 100 and 300 mg/kg BID showing significant activity in mouse xenograft models.[1] Researchers should carefully consider the specific mutant IDH1 model and study objectives when designing their experiments. The methodologies outlined herein will facilitate the generation of reliable and reproducible data to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Preparing IDH-305 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDH-305 is an orally available, brain-penetrant, and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Specifically, it targets mutations at the R132 residue of IDH1, which are prevalent in several cancers, including glioma, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma.[4][5] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG), while the mutant forms of IDH1 gain a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[4][6][7] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[5][6] this compound allosterically inhibits mutant IDH1, thereby reducing 2-HG production and suppressing tumor growth.[5][7]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro research applications.

Physicochemical and Potency Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 490.45 g/mol [2][3]
Chemical Formula C₂₃H₂₂F₄N₆O₂[2][3]
CAS Number 1628805-46-8[2][3]
Appearance White to off-white solid powder[3]
Solubility in DMSO ≥ 150 mg/mL (approx. 305.84 mM)[3][8]
IC₅₀ (IDH1 R132H) 27 nM[1][2][3]
IC₅₀ (IDH1 R132C) 28 nM[1][2][3]
IC₅₀ (IDH1 Wild-Type) 6.14 µM[1][2][3]
Cellular IC₅₀ (HCT116-IDH1R132H/+ cells) 24 nM[1][9]
Storage (Solid Powder) -20°C for 3 years; 4°C for 2 years[2][3]
Storage (DMSO Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[3]

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Important Consideration: The solubility of this compound can be significantly impacted by moisture-absorbing DMSO.[1] Always use fresh, anhydrous DMSO from a newly opened bottle for the best results.

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in DMSO. Adjust volumes as needed for your specific experimental requirements.

  • Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on a calibrated analytical balance.

  • Weigh this compound: Carefully weigh 49.05 mg of this compound powder into the tared tube.

  • Add DMSO: Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[3][10]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[10]

  • Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[2][3][10]

Visualized Workflows and Pathways

G cluster_prep Preparation Workflow weigh 1. Weigh 49.05 mg of this compound Powder add_dmso 2. Add 1 mL of Anhydrous DMSO weigh->add_dmso Transfer to sterile tube dissolve 3. Vortex/Sonicate until Dissolved add_dmso->dissolve Ensure complete dissolution aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Avoid freeze-thaw cycles store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Mechanism of Action isocitrate Isocitrate akg α-Ketoglutarate (α-KG) isocitrate->akg Wild-Type IDH1 mutant_idh1 Mutant IDH1 (R132) akg->mutant_idh1 two_hg 2-Hydroxyglutarate (2-HG Oncometabolite) tumorigenesis Tumorigenesis two_hg->tumorigenesis Promotes mutant_idh1->two_hg Neomorphic Activity idh305 This compound idh305->mutant_idh1 Inhibition

Caption: this compound inhibits mutant IDH1 to block 2-HG production.

References

Application Notes and Protocols for IDH-305 in Metabolic Reprogramming Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase (IDH) mutations are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These gain-of-function mutations lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in metabolic reprogramming and tumorigenesis.[2][3][4] IDH-305 is a potent and selective, orally available, and brain-penetrant inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132 mutation.[1][5] It allosterically inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects.[2] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying metabolic reprogramming in cancer.

Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, mutant IDH1 enzymes gain a neomorphic activity, converting α-KG to 2-HG.[2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[3] this compound selectively binds to and inhibits the mutant IDH1 enzyme, thus blocking the production of 2-HG.[2] This restores normal cellular metabolism and can induce differentiation and inhibit proliferation in IDH1-mutant cancer cells.[4]

cluster_0 Wild-Type IDH1 Metabolism cluster_1 Mutant IDH1 Metabolism cluster_2 Action of this compound Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate alpha-Ketoglutarate_mut->2-Hydroxyglutarate Mutant IDH1 (R132) Metabolic Reprogramming & Tumorigenesis Metabolic Reprogramming & Tumorigenesis 2-Hydroxyglutarate->Metabolic Reprogramming & Tumorigenesis This compound This compound Mutant IDH1 (R132) Mutant IDH1 (R132) This compound->Mutant IDH1 (R132) Inhibits Start Start Seed_Cells Seed IDH1-mutant cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_IDH305 Treat cells with this compound serial dilutions Incubate_24h->Treat_IDH305 Incubate_72_96h Incubate for 72-96h Treat_IDH305->Incubate_72_96h Add_Reagent Add cell proliferation reagent (e.g., MTT) Incubate_72_96h->Add_Reagent Measure_Signal Measure absorbance/luminescence Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End Start Start Sample Cell or Tissue Sample Start->Sample Extraction Metabolite Extraction with 80% Methanol Sample->Extraction Centrifugation Centrifuge to pellet protein Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantify 2-HG levels LCMS->Quantification End End Quantification->End

References

Application Notes and Protocols: IDH-305 for Treatment of IDH1-Mutant Chondrosarcoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chondrosarcomas are malignant bone tumors characterized by the production of a cartilaginous matrix.[1] A significant subset of conventional and dedifferentiated chondrosarcomas, estimated between 50-80%, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). The recurrent R132 mutation in IDH1 confers a neomorphic gain-of-function, enabling the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation, a block in cellular differentiation, and promotion of tumorigenesis.[3]

This altered metabolic and epigenetic state makes the mutant IDH1 enzyme a compelling therapeutic target. IDH-305 is a potent, orally available, and selective allosteric inhibitor of the mutant IDH1 enzyme.[4] By blocking the production of 2-HG, this compound aims to reverse the oncogenic effects driven by the IDH1 mutation. These notes provide an overview of the application of this compound in IDH1-mutant chondrosarcoma cell models, including expected outcomes and detailed experimental protocols.

Data Presentation: Efficacy of IDH1 Inhibition

The following tables summarize key quantitative data from preclinical and clinical studies of IDH1 inhibitors in chondrosarcoma. While specific in vitro data for this compound in chondrosarcoma cell lines is not extensively published, its known potency and data from other selective IDH1 inhibitors provide a strong indication of its expected efficacy.

Table 1: Preclinical Potency of IDH1 Inhibitors

Compound Target IC50 (nM) Assay Context Reference
This compound Mutant IDH1 24 Preclinical models [4]
Ivosidenib (AG-120) Mutant IDH1 - Chondrosarcoma cell lines [5]

| AGI-5198 | Mutant IDH1 | - | Chondrosarcoma cell lines |[3] |

Note: Specific IC50 values for Ivosidenib and AGI-5198 in chondrosarcoma cell lines are not detailed in the provided search results, but their effective concentrations are in the nanomolar to low micromolar range.

Table 2: Effects of IDH1 Inhibition on Chondrosarcoma Models

Inhibitor Cell Line / Model Effect Quantitative Result Reference
AGI-5198 JJ012, HT1080 (Human Chondrosarcoma) Reduction in 2-HG levels Dose-dependent reduction [3]
AGI-5198 JJ012, HT1080 (Human Chondrosarcoma) Inhibition of colony formation Selective inhibition vs. wild-type [3]
Ivosidenib (AG-120) Phase I Clinical Trial (21 Patients) Plasma 2-HG Reduction 14% - 94.2% decrease [6]
Ivosidenib (AG-120) Phase I Clinical Trial (21 Patients) Stable Disease (SD) Rate 52% of patients experienced SD [6][7]
Ivosidenib (AG-120) Phase I Clinical Trial (21 Patients) Median Progression-Free Survival (PFS) 5.6 months [6]

| Ivosidenib (AG-120) | Phase I Clinical Trial (Conventional CS) | 6-month PFS Rate | 53.8% |[8] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the underlying biological pathways and a typical experimental workflow for evaluating this compound.

Caption: IDH1 signaling in normal vs. mutant cells and the mechanism of this compound inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Culture IDH1-Mutant Chondrosarcoma Cells (e.g., JJ012) treat Treat with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells & Supernatant treat->harvest viability Cell Viability Assay (MTT, CellTiter-Glo) harvest->viability two_hg 2-HG Measurement (LC-MS/MS) harvest->two_hg western Western Blot (Histone Marks, HIF-1α) harvest->western migration Cell Migration Assay (Transwell) harvest->migration analysis Data Analysis & Interpretation viability->analysis two_hg->analysis western->analysis migration->analysis Logical_Relationships A This compound Treatment B Inhibition of Mutant IDH1 Enzyme A->B C Decrease in Cellular 2-HG Levels B->C D Restoration of α-KG-Dependent Dioxygenase Activity C->D G Inhibition of Downstream Pathways (e.g., HIF-1α, Integrin Signaling) C->G E Reversal of Epigenetic Dysregulation (Reduced Hypermethylation) D->E F Induction of Chondrocytic Differentiation E->F H Reduced Tumorigenicity F->H I Decreased Cell Proliferation, Migration & Angiogenesis G->I I->H

References

Application Notes and Protocols for Assessing IDH-305 Efficacy in Cholangiocarcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in preclinical models of cholangiocarcinoma (CCA).

Introduction

Cholangiocarcinoma is a highly aggressive malignancy of the biliary tract with limited therapeutic options. A subset of intrahepatic cholangiocarcinomas (iCCA) harbors mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly at the R132 residue. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. This compound is a brain-penetrant, orally bioavailable small molecule inhibitor that selectively targets mutant IDH1 enzymes. Preclinical studies have demonstrated its ability to reduce 2-HG levels and inhibit tumor growth in various cancer models.[1][2] This document outlines the methodologies to assess the therapeutic potential of this compound in IDH1-mutant cholangiocarcinoma models.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineIDH1 Mutation StatusAssay TypeThis compound ConcentrationObserved EffectReference
RBER132SFerroptosis Assay5 nMReversal of erastin-induced ferroptosis[3]
HCT116 (Colorectal)R132H2-HG ReductionIC50 = 24 nMSignificant reduction in 2-HG levels[1]

Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (Melanoma)

Animal ModelTumor TypeThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
Nude MiceHMEX2838-IDH1R132C/+ PDX30, 100, 300 mg/kg BIDOral (p.o.)21 daysDose-dependent reduction in tumor 2-HG levels; significant anti-tumor activity at 100 mg/kg and partial tumor regression at 300 mg/kg.[1][4]

Mandatory Visualizations

Signaling Pathway

Caption: IDH1 mutant signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment start_invitro Select IDH1-mutant CCA cell line (e.g., RBE) culture Cell Culture start_invitro->culture treatment Treat with this compound (e.g., 5 nM and dose range) culture->treatment viability_assay Cell Viability Assay (e.g., CCK-8) treatment->viability_assay two_hg_assay 2-HG Measurement (LC-MS/MS) treatment->two_hg_assay ferroptosis_assay Ferroptosis Reversal Assay (with Erastin) treatment->ferroptosis_assay data_analysis_invitro Data Analysis viability_assay->data_analysis_invitro two_hg_assay->data_analysis_invitro ferroptosis_assay->data_analysis_invitro start_invivo Establish CCA Xenograft Model (e.g., RBE cells in nude mice) data_analysis_invitro->start_invivo Promising results lead to in vivo studies tumor_growth Monitor Tumor Growth start_invivo->tumor_growth randomization Randomize into Treatment Groups (Vehicle vs. This compound) tumor_growth->randomization dosing Administer this compound (e.g., 100 mg/kg BID, p.o.) randomization->dosing tumor_measurement Measure Tumor Volume dosing->tumor_measurement Daily tumor_measurement->dosing endpoint Endpoint: Tumor Collection and Pharmacodynamic Analysis tumor_measurement->endpoint data_analysis_invivo Data Analysis endpoint->data_analysis_invivo

Caption: Experimental workflow for assessing this compound efficacy.

Experimental Protocols

In Vitro Studies

1. Cell Culture

  • Cell Line: RBE human cholangiocarcinoma cell line (harboring IDH1 R132S mutation).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (CCK-8)

  • Objective: To determine the effect of this compound on the proliferation of RBE cells.

  • Procedure:

    • Seed RBE cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 50, 100 nM).

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Incubate the plate for 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

3. 2-HG Measurement

  • Objective: To quantify the inhibition of mutant IDH1 activity by measuring 2-HG levels.

  • Procedure:

    • Seed RBE cells in a 6-well plate and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., 5 nM) or vehicle for 48 hours.

    • Harvest the cells and extract metabolites using a methanol/water/chloroform extraction method.

    • Analyze the 2-HG levels in the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

4. Ferroptosis Reversal Assay

  • Objective: To assess the ability of this compound to reverse the sensitization of IDH1-mutant cells to ferroptosis.[3]

  • Procedure:

    • Seed RBE cells in a suitable culture plate.

    • Pre-treat the cells with 5 nM this compound for 24 hours.

    • Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., erastin).

    • Assess cell death using a suitable method (e.g., propidium iodide staining and fluorescence microscopy).

    • Compare the extent of cell death in cells treated with erastin alone versus those pre-treated with this compound.

In Vivo Studies

1. Cholangiocarcinoma Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: RBE cells.

  • Procedure:

    • Subcutaneously inject 5 x 10⁶ RBE cells suspended in 100 µL of a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.

    • Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

2. This compound Treatment

  • Objective: To evaluate the anti-tumor efficacy of this compound in the RBE xenograft model.

  • Procedure:

    • Control Group: Administer vehicle control (formulation to be determined based on this compound solubility) orally (p.o.) twice daily (BID).

    • Treatment Group: Administer this compound at a dose of 100 mg/kg (or other relevant doses based on tolerability studies) orally (p.o.) twice daily (BID).[1][4]

    • Continue treatment for 21 days or until the tumor volume in the control group reaches a predetermined endpoint.

    • Monitor animal body weight and general health throughout the study.

3. Efficacy and Pharmacodynamic Assessment

  • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition at the end of the study.

  • Pharmacodynamic Analysis:

    • At the end of the treatment period, collect tumor tissue and plasma samples.

    • Measure 2-HG levels in the tumor tissue and plasma using LC-MS/MS to confirm target engagement.

    • Perform histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) on tumor tissues.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in IDH1-mutant cholangiocarcinoma models. The combination of in vitro and in vivo experiments will enable a thorough assessment of the compound's efficacy, mechanism of action, and potential as a therapeutic agent for this challenging cancer. The provided diagrams and structured data tables are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following IDH-305 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These gain-of-function mutations lead to the aberrant production and accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[3][4]

IDH-305 is a potent, orally bioavailable, and brain-penetrant allosteric inhibitor selective for the mutant IDH1 R132 protein.[1][5] By inhibiting the neomorphic activity of mutant IDH1, this compound blocks the production of 2-HG.[2][3] Therefore, the accurate measurement of 2-HG levels serves as a critical pharmacodynamic biomarker to assess the target engagement and therapeutic efficacy of this compound in both preclinical and clinical settings.[5]

These application notes provide a comprehensive overview and detailed protocols for the quantification of 2-HG levels in various biological matrices following treatment with this compound.

Data Presentation: Efficacy of this compound in Reducing 2-HG Levels

The following tables summarize the quantitative data on the reduction of 2-HG levels after this compound treatment from preclinical and clinical studies.

Table 1: Preclinical In Vitro and In Vivo Efficacy of this compound

Model SystemThis compound Concentration/DoseDuration of TreatmentPercent 2-HG InhibitionReference
IDH1R132H/+ CellsIC50: 0.027 µMNot Specified50%[1]
IDH1R132C/+ CellsIC50: 0.028 µMNot Specified50%[1]
HCT116-IDH1R132H/+ Xenograft200 mg/kg (single dose)2-24 hours~90% (sustained)[1]
HMEX2838-IDH1R132C/+ Xenograft30, 100, or 300 mg/kg (single dose)24 hoursDose-dependent, up to ~95%[1]
HMEX2838-IDH1R132C/+ Xenograft30, 100, or 300 mg/kg BID21 daysSustained, dose-dependent[1]

Table 2: Clinical Efficacy of this compound in Patients with IDH1R132-Mutant Cancers

Cancer TypePatient PopulationThis compound DoseKey FindingReference
Acute Myeloid Leukemia (AML) / Myelodysplastic Syndrome (MDS)41 patients75-750 mg BID35 out of 41 patients showed a reduction in 2-HG concentration at all doses.[5]
Low-Grade GliomasNot Specified550 mg BIDStudy designed to assess sustained knockdown of 2-HG by MR Spectroscopy.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for 2-HG measurement.

IDH1_Pathway cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG NADPH alpha_KG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132) alpha_KG_mut->Mutant_IDH1 Two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Changes Epigenetic Dysregulation & Tumorigenesis Two_HG->Epigenetic_Changes Mutant_IDH1->Two_HG NADP+ IDH305 This compound IDH305->Mutant_IDH1 Inhibition

Figure 1: Mechanism of Action of this compound.

Experimental_Workflow start Biological Sample (Tumor Tissue, Serum, Cells) sample_prep Sample Preparation (Homogenization, Extraction) start->sample_prep measurement 2-HG Measurement sample_prep->measurement lcms LC-MS/MS measurement->lcms High Sensitivity & Specificity enzymatic Enzymatic Assay measurement->enzymatic Rapid & Inexpensive mrs MR Spectroscopy (in vivo) measurement->mrs Non-invasive data_analysis Data Analysis (Quantification, Comparison) lcms->data_analysis enzymatic->data_analysis mrs->data_analysis end Results data_analysis->end

Figure 2: General Experimental Workflow for 2-HG Measurement.

Experimental Protocols

Protocol 1: Quantification of 2-HG in Tissues and Cells by LC-MS/MS

This protocol is adapted from methodologies used in preclinical and clinical studies for the highly sensitive and specific quantification of 2-HG.[7][8][9]

Materials:

  • Biological samples (frozen tumor tissue, cell pellets)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., 13C5-D-2-HG)

  • Homogenizer (for tissue)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Tissues: Weigh 10-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol.

    • Cells: Resuspend 1-5 million cells in 1 mL of ice-cold 80% methanol.

    • Add the internal standard to each sample to a final concentration of 1 µM.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).

      • Inject 5-10 µL of the reconstituted sample.

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for 2-HG and the internal standard.

  • Data Analysis:

    • Quantify the 2-HG concentration by comparing the peak area ratio of endogenous 2-HG to the internal standard against a standard curve prepared with known concentrations of 2-HG.

Protocol 2: Rapid Enzymatic Assay for 2-HG Quantification

This protocol provides a more rapid and less instrument-intensive method for determining D-2-HG levels.[10][11]

Materials:

  • Sample extracts (prepared as in Protocol 1, steps 1a-1e, then reconstituted in assay buffer)

  • D-2-Hydroxyglutarate Dehydrogenase (HGDH)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Diaphorase

  • Resazurin

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing HGDH, NAD+, diaphorase, and resazurin in the assay buffer.

    • Pipette 50 µL of the master mix into each well of a 96-well plate.

    • Add 50 µL of the sample extract or 2-HG standard to the respective wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence (Ex/Em = 530-560 nm / ~590 nm for resorufin) or absorbance (~340 nm for NADH).

  • Data Analysis:

    • The amount of NADH produced is stoichiometric to the amount of D-2-HG in the sample.

    • Calculate the D-2-HG concentration based on a standard curve generated with known concentrations of D-2-HG.

Protocol 3: Non-Invasive In Vivo 2-HG Measurement by Magnetic Resonance Spectroscopy (MRS)

MRS allows for the non-invasive, longitudinal monitoring of 2-HG levels in living subjects, which is particularly valuable in clinical settings.[6][7][12][13][14]

Materials:

  • 3T or higher clinical MRI scanner

  • Specialized MRS pulse sequences (e.g., MEGA-PRESS)

Procedure:

  • Patient/Animal Preparation:

    • Position the subject in the MRI scanner.

    • Acquire anatomical images (e.g., T1-weighted, T2-weighted FLAIR) to localize the tumor.

  • MRS Acquisition:

    • Place a voxel of interest over the tumor region.

    • Use a spectral editing technique like MEGA-PRESS, which is optimized to detect the 2-HG signal at 4.02 ppm and remove overlapping signals from other metabolites.[12][13]

  • Data Processing and Analysis:

    • Process the raw MRS data using specialized software to obtain a spectrum.

    • Quantify the 2-HG peak, often by referencing it to an internal standard such as creatine or water.

    • Compare 2-HG levels pre- and post-treatment with this compound to assess target engagement. A rapid decrease in the 2-HG signal is indicative of an on-target effect of the drug.[7][12]

Conclusion

The measurement of 2-HG is an indispensable tool for the development and clinical application of IDH1 inhibitors like this compound. The choice of assay depends on the specific research question, available resources, and the nature of the samples. LC-MS/MS offers the highest sensitivity and specificity for preclinical research and clinical sample analysis. Enzymatic assays provide a high-throughput and cost-effective alternative. Non-invasive MRS is a powerful technique for monitoring treatment response in real-time in clinical settings. The protocols and data presented here provide a robust framework for researchers to effectively measure the pharmacodynamic effects of this compound and other mutant IDH1 inhibitors.

References

Troubleshooting & Optimization

IDH-305 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to assist in your research.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter challenges with the solubility of this compound due to its hydrophobic nature. This guide addresses common problems and provides practical solutions.

Issue Potential Cause Solution
Difficulty Dissolving this compound Powder Inadequate solvent or insufficient mixing.Use fresh, anhydrous DMSO for initial stock solution preparation.[1] Vortex or sonicate the solution to aid dissolution. Gentle warming to 37°C can also be effective.
Precipitation Upon Dilution in Aqueous Media (e.g., cell culture medium) Rapid change in solvent polarity from a high-concentration DMSO stock to an aqueous environment. The final concentration may exceed the aqueous solubility limit of this compound.Perform a serial dilution of the DMSO stock in DMSO first to a lower concentration before adding to the aqueous medium. Pre-warm the aqueous medium to 37°C before adding the compound. Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid and even dispersion. The final DMSO concentration in cell culture should generally be kept below 0.5%, with 0.1% being a common recommendation to minimize cytotoxicity.
Crystallization or Precipitation in DMSO Stock Solution During Storage Absorption of moisture by DMSO, which can reduce the solubility of the compound.[1] Freeze-thaw cycles can also contribute to precipitation.Store DMSO stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing stock solutions. If precipitation is observed, gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved before use.
Cloudiness or Precipitation in a 96-Well Plate During an Experiment The concentration of this compound in the well exceeds its solubility in the final assay buffer. Interaction with components of the assay medium or temperature fluctuations.Determine the maximum soluble concentration of this compound in your specific assay medium beforehand using a solubility assay (see Experimental Protocols). Ensure the final DMSO concentration is consistent and non-toxic across all wells. Pre-warm all solutions and plates to the experimental temperature to prevent temperature-induced precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, with reported solubilities up to 98 mg/mL.[1]

Q2: What is the aqueous solubility of this compound?

A2: this compound has a reported aqueous solubility of 130 µM at pH 6.8.[2] It is generally considered to have low solubility in water.

Q3: How should I store my this compound stock solution?

A3: Store your this compound stock solution in DMSO in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption.

Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?

A4: This is a common issue with hydrophobic compounds. To resolve this, you can try a stepwise dilution of your DMSO stock in the pre-warmed (37°C) cell culture medium while gently vortexing. It is also crucial to ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and that the final concentration of this compound does not exceed its solubility limit in the medium.

Q5: Can I filter my final working solution if I see a precipitate?

A5: It is not recommended to filter a solution to remove precipitate, as this will result in an unknown and lower final concentration of your compound, leading to inaccurate experimental results. The best approach is to address the root cause of the precipitation by optimizing your dissolution protocol.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent Concentration Reference
DMSO98 mg/mL (199.81 mM)[1]
Ethanol98 mg/mL[1]
WaterInsoluble[1]
Aqueous Buffer (pH 6.8)130 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath with intermittent vortexing.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format

Objective: To determine the maximum kinetic solubility of this compound in a specific aqueous medium (e.g., cell culture medium).

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous medium of interest (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~650 nm

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate using DMSO as the diluent.

  • In a separate clear-bottom 96-well plate, add 198 µL of the pre-warmed aqueous medium to each well.

  • Using a multichannel pipette, transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the plate containing the aqueous medium. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include control wells: medium with 1% DMSO (negative control) and a known insoluble compound (positive control).

  • Seal the plate and incubate at the desired experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visually inspect the plate for any signs of precipitation.

  • Measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.

  • The highest concentration that remains clear is considered the kinetic solubility under these conditions.

Visualizations

Mutant IDH1 Signaling Pathway and Inhibition by this compound

Mutant_IDH1_Pathway Isocitrate Isocitrate mIDH1 Mutant IDH1 (R132H/C) Isocitrate->mIDH1 Wild-type activity (reduced) alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH1 Neomorphic activity Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) TET_JmjC α-KG-Dependent Dioxygenases (e.g., TET, JmjC) Two_HG->TET_JmjC Inhibits mTOR_pathway mTOR Pathway Two_HG->mTOR_pathway Activates p53_pathway p53 Pathway Two_HG->p53_pathway Downregulates mIDH1->Two_HG IDH305 This compound IDH305->mIDH1 Inhibits Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Alterations->Blocked_Differentiation Oncogenesis Oncogenesis Blocked_Differentiation->Oncogenesis mTOR_pathway->Oncogenesis p53_pathway->Oncogenesis

Caption: this compound inhibits mutant IDH1, blocking 2-HG production and its oncogenic effects.

Experimental Workflow for Preparing this compound Working Solutions for Cell Culture

Experimental_Workflow Start Start: this compound Powder Dissolve Dissolve in 100% Anhydrous DMSO (e.g., 50 mM Stock Solution) Start->Dissolve Vortex Vortex / Sonicate (Warm to 37°C if needed) Dissolve->Vortex Stock Aliquot and Store Stock Solution at -80°C Vortex->Stock Prewarm Pre-warm Cell Culture Medium to 37°C Dilute Perform Serial Dilutions of Stock in Medium Stock->Dilute Add dropwise while vortexing Prewarm->Dilute Check Check for Precipitation (Visual / Absorbance) Dilute->Check Ready Working Solution Ready for Cell Treatment Check->Ready No Precipitation Troubleshoot Troubleshoot: - Lower Final Concentration - Adjust Dilution Method Check->Troubleshoot Precipitation Observed

Caption: Workflow for preparing this compound working solutions for in vitro experiments.

References

Technical Support Center: Optimizing IDH-305 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of IDH-305 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, brain-penetrant, and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] It specifically targets the R132 mutant forms of the IDH1 enzyme.[1][3][4] The wild-type IDH1 enzyme's normal function is to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[5] However, mutations at the R132 residue of IDH1 result in a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[5][6][7] this compound acts as an allosteric inhibitor, binding to a pocket on the mutant IDH1 enzyme, which blocks the production of 2-HG.[8][9][10] This reduction in 2-HG levels can induce cellular differentiation and inhibit the proliferation of tumor cells harboring IDH1 mutations.[2]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Based on published data, the IC50 of this compound for inhibiting 2-HG production and cell proliferation in various IDH1-mutant cell lines is in the low nanomolar range. For example, in HCT116-IDH1R132H/+ cells, the IC50 for proliferation inhibition is 24 nM.[1][3][9] In MCF10A-IDH1R132H/+ cells, concentrations ranging from 0.001 to 10 µM have been used.[1] Therefore, a starting dose-response experiment could include concentrations from 1 nM to 10 µM.

Q3: How long should I treat my cells with this compound?

A3: The duration of treatment will depend on the specific assay being performed. For assays measuring the direct inhibition of 2-HG production, a shorter treatment time (e.g., 24-72 hours) may be sufficient. For long-term assays, such as cell viability or differentiation studies, treatment may extend for several days to weeks. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental endpoint.

Q4: I am not seeing a significant effect of this compound on my cells. What are some possible reasons?

A4: There are several potential reasons for a lack of response to this compound:

  • Cell Line Authenticity and IDH1 Mutation Status: Confirm that your cell line indeed harbors an IDH1 R132 mutation. The presence of the mutation can be verified by sequencing. It is also crucial to ensure that the cell line has not lost the mutation during passaging, which has been observed in some glioma cell cultures.[11]

  • Drug Concentration and Potency: Ensure that the concentration range used is appropriate. The IC50 values for this compound are in the nanomolar range for sensitive cell lines.[1][3] Verify the purity and activity of your this compound compound.

  • Experimental Endpoint: The primary effect of this compound is the reduction of 2-HG. While this can lead to downstream effects on cell proliferation and differentiation, these may take longer to become apparent.[7] Consider measuring 2-HG levels as a direct readout of target engagement.

  • Cell Culture Conditions: Standard cell culture conditions may not be optimal for maintaining the phenotype of IDH1-mutant cells.[11] Optimization of media and culture conditions may be necessary.

  • DMSO Concentration: this compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your culture media is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).

Q5: What are the downstream signaling pathways affected by mutant IDH1 that I can investigate?

A5: Mutant IDH1 and the resulting accumulation of 2-HG can impact several downstream signaling pathways. These include:

  • Epigenetic Modifications: 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a global hypermethylated state.[7][12]

  • AKT-mTOR Pathway: Some studies have shown that mutant IDH1 can activate the AKT-mTOR signaling pathway, which is involved in cell proliferation and migration.[13][14][15]

  • STAT3 Signaling: Upregulation of STAT3 phosphorylation has been observed in cells with mutant IDH1.[12]

  • NF-κB Signaling: Mutant IDH1 can activate NF-κB signaling.[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a precise method for cell counting and seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Inconsistent drug dilution and addition.Prepare fresh drug dilutions for each experiment. Ensure thorough mixing of the drug in the culture medium.
No significant reduction in 2-HG levels Insufficient drug concentration.Perform a dose-response experiment with a wider range of concentrations, starting from the low nanomolar range.[1][3]
Inactive this compound compound.Verify the purity and activity of the compound. If possible, test it on a known sensitive cell line.
Incorrect assay for 2-HG measurement.Use a validated method for 2-HG detection, such as LC-MS/MS or a specific enzymatic assay.[16][17][18]
No effect on cell viability or proliferation Short treatment duration.The effects of 2-HG reduction on cell viability may be delayed.[7] Extend the treatment duration and perform a time-course experiment.
Cell line is not dependent on mutant IDH1 for survival.Some IDH1-mutant cells may have acquired other mutations that drive their proliferation.[7] Consider investigating other downstream pathways.
Suboptimal cell culture conditions.Optimize cell culture parameters such as media composition, seeding density, and passage number.[19]
Cell death observed in control (DMSO-treated) wells High DMSO concentration.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%).
Poor cell health prior to treatment.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 Value Reference
IDH1R132HCell-free27 nM[1][3][4]
IDH1R132CCell-free28 nM[1][3][4]
IDH1WTCell-free6.14 µM[1][3][4]
HCT116-IDH1R132H/+ cellsProliferation24 nM[1][3][9]
MCF10A-IDH1R132H/+ cellsProliferation20 nM[5]

Table 2: Recommended Concentration Range for In Vitro Experiments

Cell Line Concentration Range Reference
MCF10A-IDH1R132H/+0.001 - 10 µM[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • IDH1-mutant and wild-type cells

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol provides a general workflow for 2-HG measurement using LC-MS/MS. Specific parameters will need to be optimized based on the available instrumentation.

  • Materials:

    • Treated and untreated cells

    • Cold 80% methanol

    • Cell scraper

    • Microcentrifuge tubes

    • LC-MS/MS system

  • Procedure:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the samples and incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 15,000 rpm) at 4°C for 15 minutes.[16]

    • Collect the supernatant containing the metabolites and transfer it to a new tube.

    • Analyze the samples using a validated LC-MS/MS method for 2-HG quantification.[16]

Visualizations

Signaling_Pathway cluster_Metabolism Metabolic Shift cluster_Downstream Downstream Effects cluster_Phenotype Cellular Phenotype Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-Type IDH1 D_2HG D_2HG alpha_KG->D_2HG Mutant IDH1 (R132) Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) D_2HG->Epigenetic_Changes Alters Signaling_Pathways Oncogenic Signaling (AKT-mTOR, STAT3) D_2HG->Signaling_Pathways Activates IDH305 IDH305 IDH305->D_2HG Inhibits Proliferation Increased Proliferation & Blocked Differentiation Epigenetic_Changes->Proliferation Signaling_Pathways->Proliferation

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental_Workflow start Start: Optimizing this compound Concentration cell_prep 1. Prepare IDH1-mutant cell culture start->cell_prep dose_response 2. Perform Dose-Response (e.g., 1 nM - 10 µM this compound) cell_prep->dose_response viability_assay 3a. Assess Cell Viability (e.g., MTT Assay) dose_response->viability_assay hg_measurement 3b. Measure 2-HG Levels (LC-MS/MS) dose_response->hg_measurement analyze_data 4. Analyze Data & Determine IC50 viability_assay->analyze_data hg_measurement->analyze_data optimal_conc 5. Select Optimal Concentration for further experiments analyze_data->optimal_conc end End: Proceed with Downstream Assays optimal_conc->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem: No effect of this compound check_2hg Did you measure 2-HG levels? start->check_2hg check_conc Is the concentration range appropriate? check_2hg->check_conc Yes solution_measure_2hg Solution: Measure 2-HG as a direct readout of target engagement. check_2hg->solution_measure_2hg No check_cell_line Is the IDH1 mutation status confirmed? check_conc->check_cell_line Yes solution_dose_response Solution: Perform a wider dose-response experiment. check_conc->solution_dose_response No check_duration Was the treatment duration sufficient? check_cell_line->check_duration Yes solution_sequence Solution: Sequence the IDH1 gene in your cell line. check_cell_line->solution_sequence No solution_time_course Solution: Perform a time-course experiment. check_duration->solution_time_course No

Caption: Troubleshooting decision tree for unexpected results with this compound.

References

Technical Support Center: IDH-305 Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with IDH-305. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you investigate and understand potential off-target effects of this mutant IDH1 inhibitor during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and selective allosteric inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132 mutant enzyme.[1][2][3] Preclinical studies have demonstrated its high selectivity for mutant IDH1 isoforms over the wild-type (WT) IDH1 enzyme, with a more than 200-fold difference in inhibitory concentration.[1][2] It has also been shown to be selective against mutant IDH2.[1]

Q2: What are the reported adverse events in clinical trials of this compound that could indicate potential off-target effects?

A2: A Phase 1 study of this compound in patients with IDH1R132-mutant acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) reported several adverse events. The most frequent events suspected to be related to the study drug included increased blood bilirubin, nausea, and increased alanine and aspartate aminotransferases (hepatotoxicity).[4] Grade 3 or 4 adverse events also included differentiation syndrome and tumor lysis syndrome.[4] While some of these effects can be on-target (related to the intended pharmacology), others may arise from off-target interactions. The clinical trial was prematurely halted due to a potentially narrow therapeutic window.[4]

Q3: Has a broad off-target screening panel been published for this compound?

Q4: What general approaches can I take to assess the potential off-target effects of this compound in my experimental system?

A4: A multi-faceted approach is recommended. This can include in vitro biochemical screens, cell-based assays, and computational profiling. Key experimental approaches include:

  • Broad Kinase Profiling: Screen this compound against a large panel of kinases to identify potential off-target interactions.

  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement with mutant IDH1 in cells and identify potential off-target binding partners.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known mutant IDH1 inhibitors or with genetic knockdown of IDH1.

  • Rescue Experiments: Attempt to rescue a suspected off-target phenotype by overexpressing the intended target (mutant IDH1).

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments that could be indicative of off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with the known function of IDH1 inhibition.

  • Potential Cause: Off-target effects of this compound.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the potency (EC50) with the potency for on-target 2-hydroxyglutarate (2-HG) reduction (IC50). A significant discrepancy may suggest an off-target effect.

    • Use a Structurally Unrelated mIDH1 Inhibitor: Treat your cells with a different, structurally distinct inhibitor of mutant IDH1. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.

    • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knockdown mutant IDH1. If this does not phenocopy the effect of this compound, an off-target mechanism is likely.

    • Rescue Experiment: Overexpress mutant IDH1 in your cells. If this does not rescue the observed phenotype, it suggests the involvement of other targets.

Issue 2: Unexpected cytotoxicity is observed in cell lines at concentrations used for IDH1 inhibition.

  • Potential Cause: On-target toxicity in a specific cell context or off-target toxicity.

  • Troubleshooting Steps:

    • Counter-Screening: Test the cytotoxicity of this compound in a cell line that does not express the mutant IDH1 target. If toxicity persists, it is likely due to off-target effects.

    • Investigate Common Toxicity Pathways: Based on clinical adverse events like hepatotoxicity[4], consider assays to evaluate liver enzyme function (e.g., ALT, AST) in relevant cell models.

    • Mitochondrial Toxicity Assays: Assess mitochondrial function (e.g., using Seahorse assays or JC-1 staining) as this is a common off-target liability for small molecules.

    • hERG Channel Inhibition Assay: Evaluate the potential for this compound to inhibit the hERG potassium channel, a common cause of cardiotoxicity, especially if you observe any cellular indicators of stress that are not directly linked to IDH1 inhibition.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
Mutant IDH1 R132H27
Mutant IDH1 R132C28
Wild-Type IDH16140
HCT116-IDH1 R132H/+ cells (2-HG reduction)24

(Data sourced from MedChemExpress and Selleck Chemicals)[2][3]

Table 2: Clinically Observed Adverse Events Potentially Related to this compound

Adverse EventFrequency in Phase 1 Trial
Increased blood bilirubin14.6%
Nausea14.6%
Increased Alanine Aminotransferase (ALT)12.2%
Increased Aspartate Aminotransferase (AST)12.2%
Differentiation Syndrome (Grade 3/4)7.3%
Tumor Lysis Syndrome (Grade 3/4)7.3%

(Data from a Phase 1 study in patients with IDH1R132-mutant AML or MDS)[4]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibitor Profiling

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 10 µM down to 1 nM).

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >100 kinases).

  • Assay Format: A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence/luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[6][7]

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the diluted this compound. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Detection: Measure the kinase activity according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its intended target in a cellular environment and can also be used to identify novel off-target binders.

  • Cell Culture and Treatment: Culture cells expressing mutant IDH1. Treat the cells with this compound at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Heating Step: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes). The optimal temperature range should be determined empirically to capture the melting curve of the target protein.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (mutant IDH1) remaining at each temperature using Western blotting or other protein detection methods like ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8][9]

Mandatory Visualization

signaling_pathway_idh1 cluster_on_target On-Target Pathway cluster_downstream Downstream Effects cluster_off_target Potential Off-Target Interaction isocitrate Isocitrate mutant_idh1 Mutant IDH1 (R132) isocitrate->mutant_idh1 Substrate alpha_kg α-Ketoglutarate mutant_idh1->alpha_kg Reduced Production two_hg 2-Hydroxyglutarate (Oncometabolite) mutant_idh1->two_hg Neomorphic Activity alpha_kg->mutant_idh1 epigenetics Epigenetic Alterations (DNA/Histone Demethylases) two_hg->epigenetics Inhibition idh_305 This compound idh_305->mutant_idh1 Inhibition off_target_kinase Off-Target Kinase/Protein idh_305->off_target_kinase differentiation Blocked Cellular Differentiation epigenetics->differentiation downstream_signaling Unintended Downstream Signaling off_target_kinase->downstream_signaling

References

Technical Support Center: Managing IDH-305-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing the mutant IDH1 inhibitor, IDH-305, in preclinical animal models. It provides troubleshooting advice and frequently asked questions to help manage potential hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, brain-penetrant, and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme that specifically targets mutations at the R132 residue.[1][2][3] In cancer cells with these mutations, the mutant IDH1 enzyme converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][4] High levels of 2-HG are believed to drive cancer growth by blocking cell differentiation.[2] this compound works by binding to an allosteric pocket of the mutant IDH1 enzyme, inhibiting the production of 2-HG, which may lead to tumor cell differentiation and reduced proliferation.[2][5]

Q2: Is hepatotoxicity a known risk associated with this compound?

Yes. In a first-in-human Phase 1 clinical trial involving patients with IDH1R132-mutant acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), hepatotoxicity was observed.[6] Adverse events suspected to be related to this compound included increased blood bilirubin, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).[6] This hepatotoxicity was considered manageable with dose modifications, but the study was prematurely halted due to a potentially narrow therapeutic window.[6] Therefore, vigilant monitoring for liver injury in preclinical animal models is critical.

Q3: What are the common signs of hepatotoxicity to monitor in animal models?

Signs of drug-induced liver injury (DILI) in animal models can be categorized into three main areas:

  • Clinical Observations: Changes in physical appearance (e.g., ruffled fur, hunched posture), decreased activity or lethargy, significant body weight loss, and changes in food/water consumption.

  • Serum Biomarkers: Elevation of liver enzymes in the blood is a primary indicator. Key markers include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL).[7]

  • Histopathological Findings: Microscopic examination of liver tissue can reveal hepatocellular necrosis, inflammation, fatty changes (steatosis), and other structural damage.[7]

Q4: How frequently should I monitor for hepatotoxicity during my study?

Monitoring frequency should be based on the study design, dose levels, and duration of treatment. A typical schedule may include:

  • Baseline: Collect blood samples and record body weights before the first dose.

  • During Treatment: For sub-chronic studies, weekly or bi-weekly blood collection and body weight measurements are recommended. Increase frequency if high doses are used or if clinical signs appear.

  • Terminal Endpoint: A comprehensive evaluation, including blood collection for serum chemistry and liver tissue collection for histopathology, should be performed at the end of the study.

Troubleshooting Guide

Problem: I am observing statistically significant elevations in ALT and AST in my this compound treatment group compared to the vehicle control. What are my next steps?

An elevation in serum transaminases (ALT/AST) is a key indicator of hepatocellular injury. A systematic approach is necessary to confirm and characterize the finding.

Solution Workflow:

  • Confirm the Finding: Repeat the serum analysis with samples from additional animals in the cohort to rule out handling errors or isolated incidents.

  • Assess Dose-Dependency: Analyze if the magnitude of the enzyme elevation correlates with the administered dose of this compound. A clear dose-response relationship strengthens the evidence of drug-induced toxicity.

  • Perform Interim Histopathology: If the study design allows, consider sacrificing a subset of animals from the affected group and a control group for immediate liver histopathological analysis. This provides direct evidence of liver tissue damage.

  • Evaluate Clinical Health: Intensify monitoring of the animals' clinical condition, including daily body weight and health observations.

  • Consider Dose Modification: Based on the severity of the findings, consider reducing the dose or temporarily halting treatment in the remaining animals to see if the liver enzymes return to baseline.

Below is a workflow diagram to guide your decision-making process.

G start Observation: Elevated ALT/AST Levels confirm 1. Confirm Finding (Re-test or test additional animals) start->confirm assess_dose 2. Assess Dose-Dependency (Analyze across all dose groups) confirm->assess_dose histo 3. Perform Interim Histopathology (Sacrifice subset of animals) assess_dose->histo monitor 4. Enhance Clinical Monitoring (Daily body weight, health checks) histo->monitor decision Decision Point: Severity Assessment monitor->decision modify_dose 5. Action: Dose Modification (Reduce dose or pause treatment) decision->modify_dose High Severity (e.g., >5x ULN + clinical signs) continue_study Continue Study with Enhanced Monitoring decision->continue_study Low-Moderate Severity (e.g., <5x ULN, no clinical signs) end_point Proceed to Planned Terminal Endpoint Analysis modify_dose->end_point continue_study->end_point G drug This compound cyp450 CYP450 Metabolism (in Centrilobular Zone) drug->cyp450 metabolite Reactive Metabolite cyp450->metabolite mito Mitochondrial Injury metabolite->mito Direct Damage stress Oxidative Stress (ROS Production) metabolite->stress Protein Adducts mito->stress immune Innate Immune Activation (e.g., Kupffer Cells) apoptosis Apoptosis / Necrosis immune->apoptosis Inflammatory Cytokines stress->apoptosis apoptosis->immune DAMPs Release injury Hepatocellular Injury (ALT/AST Release) apoptosis->injury

References

Technical Support Center: IDH-305 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of IDH-305. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1][2] Properly stored, this compound has a shelf life of over two years.[1]

Q2: How should I store this compound in a solvent?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] For long-term storage, it is recommended to store these solutions at -80°C, which should maintain stability for up to two years.[4][5][6] For shorter periods, storage at -20°C is acceptable for up to one year.[3][5]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO), but not in water.[1] It is also reported to be soluble in DMF and Ethanol.[3] For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween80, and ddH2O, or DMSO and corn oil have been described.[4]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to store this compound in the dark, suggesting potential light sensitivity.[1]

Data Presentation: Storage Conditions Summary

Form Condition Temperature Duration Shelf Life
Solid PowderShort-term0 - 4°CDays to Weeks>2 years (if stored properly)[1]
Long-term-20°CMonths to Years3 years[4][6]
In SolventShort-term-20°C1 month[2][3][4]-
Long-term-80°C6 months to 1 year[3][4][6]-

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no compound activity in cellular assays. Improper storage of the solid compound or stock solution, leading to degradation.Verify that the solid compound and stock solutions have been stored at the correct temperatures and protected from light. Prepare fresh stock solutions from a new vial of solid powder if degradation is suspected.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.
Incorrect solvent used for solubilization.Ensure this compound is dissolved in a suitable solvent such as DMSO.[1] For aqueous-based assays, ensure the final concentration of DMSO is compatible with the experimental system.
Precipitation of the compound in the stock solution or final assay medium. The solubility limit has been exceeded.Prepare a new stock solution at a lower concentration. When diluting into aqueous media, ensure the final concentration and solvent percentage are appropriate to maintain solubility.
Use of "wet" or moisture-absorbing DMSO.Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility of this compound.[4]
Inconsistent results between experiments. Inconsistent handling or storage of the compound.Standardize the protocol for preparing and storing this compound solutions. Ensure all users are following the same guidelines.
Degradation of the compound over the course of a long experiment.For lengthy experiments, consider the stability of the compound in the specific experimental medium and conditions. It may be necessary to add the compound fresh at different time points.

Experimental Protocols & Workflows

Signaling Pathway of Mutant IDH1 Inhibition

Mutations in isocitrate dehydrogenase 1 (IDH1) lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG).[7] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and impaired cellular differentiation, which contribute to tumorigenesis.[7] this compound is a potent and selective inhibitor of mutant IDH1.[8][9] By binding to an allosteric pocket of the mutant IDH1 enzyme, this compound blocks the production of 2-HG.[8] This leads to a reduction in cellular 2-HG levels, which can induce cellular differentiation and inhibit the proliferation of IDH1-mutant tumor cells.[1]

IDH1_Inhibition_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 aKG_mut α-Ketoglutarate twoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->twoHG Mutant IDH1 Epigenetic_Changes Epigenetic Alterations & Impaired Differentiation twoHG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases Tumor_Growth Tumor Growth Epigenetic_Changes->Tumor_Growth Promotes IDH305 This compound IDH305->twoHG Inhibits

Caption: this compound inhibits mutant IDH1, blocking 2-HG production.

Recommended Workflow for Handling and Storage of this compound

To ensure the integrity and activity of this compound, a systematic approach to its handling and storage is crucial. This workflow outlines the key steps from receiving the compound to its use in experiments.

IDH305_Handling_Workflow Receive Receive Solid this compound Store_Solid Store Solid Compound (Dry, Dark) Receive->Store_Solid Short_Term_Solid Short-term: 0-4°C Store_Solid->Short_Term_Solid Days to Weeks Long_Term_Solid Long-term: -20°C Store_Solid->Long_Term_Solid Months to Years Prepare_Stock Prepare Stock Solution (Use Anhydrous DMSO) Short_Term_Solid->Prepare_Stock Long_Term_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Stock Store Stock Solution (Dark) Aliquot->Store_Stock Short_Term_Stock Short-term: -20°C Store_Stock->Short_Term_Stock < 1 Month Long_Term_Stock Long-term: -80°C Store_Stock->Long_Term_Stock > 1 Month Use_In_Experiment Use in Experiment Short_Term_Stock->Use_In_Experiment Long_Term_Stock->Use_In_Experiment

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Overcoming Resistance to IDH-305 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the mutant IDH1 inhibitor, IDH-305.

Introduction to this compound

This compound is an orally available, potent, and selective allosteric inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132 mutant enzyme.[1][2] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, mutations at the R132 residue result in a neomorphic enzymatic activity, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation by inhibiting α-KG-dependent dioxygenases, leading to histone and DNA hypermethylation, which ultimately blocks cellular differentiation.[5][6][7][8] this compound specifically targets the mutant IDH1 enzyme, inhibiting the production of 2-HG and thereby promoting the differentiation of cancer cells.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: this compound In Vitro Inhibitory Activity

TargetIC50Cell LineReference
IDH1 R132H (cell-free)27 nM-[2]
IDH1 R132C (cell-free)28 nM-[2]
IDH1 WT (cell-free)6.14 µM-[2]
HCT116-IDH1 R132H/+24 nMHCT116[9]
MCF10A-IDH1 R132H/+-MCF10A[3]

Table 2: this compound In Vivo Efficacy in Patient-Derived Xenograft (PDX) Model (HMEX2838-IDH1 R132C/+)

Dosage (p.o., BID, 21 days)2-HG ReductionAntitumor ActivityReference
30 mg/kg22-25%No significant tumor growth inhibition[3]
100 mg/kg62-67%Significant antitumor activity[3][9]
300 mg/kg97-99%Partial tumor regression of 32%[3][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.

In Vitro Experiments

Problem 1: Higher than expected IC50 value for this compound in cell viability assays.

  • Possible Cause 1: Cell line does not harbor an IDH1 R132 mutation.

    • Troubleshooting: Confirm the IDH1 mutation status of your cell line by sequencing. This compound is highly selective for the R132 mutant IDH1 and has significantly lower potency against wild-type IDH1.[2]

  • Possible Cause 2: Suboptimal assay conditions.

    • Troubleshooting:

      • Ensure the use of a sensitive and validated cell viability assay (e.g., MTT, CellTiter-Glo).

      • Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

      • Verify the concentration and purity of the this compound stock solution. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Development of acquired resistance.

    • Troubleshooting: If the cell line was previously sensitive, consider the possibility of acquired resistance. See the "Mechanisms of Resistance" section below and consider performing molecular profiling to identify potential resistance mechanisms.

Problem 2: Inconsistent or no reduction in 2-HG levels after this compound treatment.

  • Possible Cause 1: Inaccurate 2-HG measurement.

    • Troubleshooting:

      • Use a validated method for 2-HG detection, such as liquid chromatography-mass spectrometry (LC-MS) or a specific 2-HG enzymatic assay.

      • Ensure proper sample preparation to prevent degradation of 2-HG.

  • Possible Cause 2: Insufficient drug concentration or incubation time.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for 2-HG reduction in your specific cell line.

  • Possible Cause 3: Presence of resistance mechanisms.

    • Troubleshooting: Investigate potential resistance mechanisms that may maintain 2-HG levels despite this compound treatment. This could include secondary mutations in the IDH1 gene or upregulation of alternative metabolic pathways.

In Vivo Experiments

Problem 3: Lack of tumor growth inhibition in a patient-derived xenograft (PDX) model.

  • Possible Cause 1: Suboptimal drug dosage or administration.

    • Troubleshooting:

      • Ensure the correct dosage and route of administration (oral gavage) are being used.[3][9]

      • Verify the stability of this compound in the vehicle solution.

      • Monitor plasma drug levels to confirm adequate exposure.

  • Possible Cause 2: Tumor model is not dependent on the IDH1 mutation.

    • Troubleshooting: Confirm that the PDX model harbors an IDH1 R132 mutation and that the tumor's growth is driven by this mutation.

  • Possible Cause 3: Acquired resistance in the tumor.

    • Troubleshooting: If the tumor initially responded to treatment, consider the development of acquired resistance. Analyze tumor samples post-relapse to identify potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor that selectively binds to the mutant IDH1 R132 enzyme, blocking its neomorphic activity of converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[10][1] This leads to a reduction in intracellular 2-HG levels, which in turn relieves the inhibition of α-KG-dependent dioxygenases, promoting histone demethylation and cellular differentiation.[5][6][7][8]

Q2: What are the known mechanisms of resistance to IDH inhibitors like this compound?

A2: Several mechanisms of resistance to IDH inhibitors have been identified, including:

  • Secondary mutations in the IDH1 gene: These mutations can occur at the drug-binding site or at the dimer interface, preventing the inhibitor from binding effectively.

  • Upregulation of parallel signaling pathways: Activation of pathways like the receptor tyrosine kinase (RTK)/RAS pathway can promote cell survival and proliferation independently of the IDH1 mutation.

  • Clonal evolution: The selection and expansion of pre-existing or newly emerged subclones that are resistant to the inhibitor.

  • Metabolic reprogramming: Cancer cells may adapt their metabolism to become less dependent on the pathways affected by IDH1 inhibition. Enhanced mitochondrial oxidative metabolism has been observed in IDH-mutant cells and can contribute to resistance.[11][12]

  • Isoform switching: In some cases, resistance to an IDH1 inhibitor can be associated with the emergence of a mutation in the IDH2 gene.[9]

Q3: What strategies can be used to overcome resistance to this compound?

A3: Researchers are exploring several strategies to overcome resistance to IDH inhibitors:

  • Combination therapies:

    • Venetoclax (BCL-2 inhibitor): Combining IDH inhibitors with venetoclax has shown promise in treating acute myeloid leukemia (AML).

    • PARP and ATR inhibitors: Preclinical studies suggest that combining PARP and ATR inhibitors can enhance the killing of IDH-mutant cancer cells, which have defects in DNA repair.

    • Other targeted agents: Depending on the specific resistance mechanism, combination with inhibitors of pathways like the RTK/RAS pathway may be effective.

  • Sequential treatment with different IDH inhibitors: Using a second-generation IDH inhibitor that is effective against the secondary resistance mutations may be a viable strategy.

Q4: Why was the clinical development of this compound in hematologic malignancies discontinued?

A4: The phase I clinical trial of this compound in patients with IDH1-mutant acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) (NCT02381886) was prematurely halted due to a narrow therapeutic window.[13][14] While the drug demonstrated target engagement and some clinical activity, dose-limiting toxicities, including hepatotoxicity, were observed.[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • IDH1-mutant cancer cell line (e.g., HCT116-IDH1 R132H/+)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot for Histone Methylation

This protocol can be used to assess changes in histone methylation marks following this compound treatment.

Materials:

  • IDH1-mutant cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Histone extraction kit (optional, for higher purity)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) and total histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells and extract total protein or perform histone extraction according to the manufacturer's protocol.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of histone methylation marks to the total histone H3.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance Pathways

IDH305_Mechanism_and_Resistance cluster_3 Resistance Mechanisms Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG alpha_KG_mut α-KG two_HG 2-HG alpha_KG_mut->two_HG Mutant IDH1 (R132) Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition Differentiation Differentiation Histone_Demethylases->Differentiation Promotes IDH305 This compound IDH305->two_HG Inhibition Secondary_Mutation Secondary IDH1 Mutation Secondary_Mutation->two_HG Restores Production RTK_RAS_Pathway RTK/RAS Pathway Activation Proliferation_Survival Cell Proliferation & Survival RTK_RAS_Pathway->Proliferation_Survival Promotes Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Reprogramming->Proliferation_Survival Promotes

Caption: Mechanism of this compound and pathways of resistance.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow cluster_analysis Molecular Analysis of Resistant Clones start Start with IDH1-mutant sensitive cell line long_term_culture Long-term culture with escalating doses of this compound start->long_term_culture verify_resistance Verify resistance (Cell Viability Assay, IC50 shift) long_term_culture->verify_resistance resistant_clone Isolate resistant clones verify_resistance->resistant_clone dna_seq DNA Sequencing (IDH1 gene) resistant_clone->dna_seq rna_seq RNA Sequencing (Gene expression changes) resistant_clone->rna_seq metabolomics Metabolomics (Metabolic reprogramming) resistant_clone->metabolomics western_blot Western Blot (Signaling pathway activation) resistant_clone->western_blot identify_mechanism Identify Resistance Mechanism dna_seq->identify_mechanism rna_seq->identify_mechanism metabolomics->identify_mechanism western_blot->identify_mechanism test_combination Test Combination Therapies identify_mechanism->test_combination end Develop strategy to overcome resistance test_combination->end

Caption: Workflow for generating and analyzing this compound resistant cells.

Logical Flow for Troubleshooting High IC50 Values

Troubleshooting_IC50 start High IC50 for this compound Observed check_mutation Confirm IDH1 R132 mutation status start->check_mutation check_assay Review cell viability assay protocol check_mutation->check_assay Mutation Confirmed no_mutation Cell line is WT or has a different mutation. Select appropriate cell line. check_mutation->no_mutation No/Incorrect Mutation check_drug Verify this compound stock solution check_assay->check_drug Optimal optimize_assay Optimize assay conditions: - Seeding density - Incubation time - Assay type check_assay->optimize_assay Suboptimal consider_resistance Investigate acquired resistance check_drug->consider_resistance OK prepare_fresh_drug Prepare fresh this compound dilutions from a new stock. check_drug->prepare_fresh_drug Degraded/ Incorrect Conc.

Caption: Troubleshooting logic for unexpected this compound IC50 values.

References

Navigating IDH-305 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during in vitro and in vivo experiments with this compound.

Q1: My this compound is not dissolving properly. How can I ensure complete solubilization?

A1: this compound has limited solubility in aqueous solutions. For consistent results, it is crucial to follow a precise solubilization protocol. The compound is soluble in DMSO and ethanol.[1][2] For in vitro experiments, prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1] Moisture-absorbing DMSO can reduce solubility.[1] For in vivo formulations, a specific protocol involving PEG300, Tween80, and ddH2O is recommended for optimal results, and the mixed solution should be used immediately.[1]

Q2: I'm observing high variability in my 2-hydroxyglutarate (2-HG) measurements. What could be the cause?

A2: Variability in 2-HG levels, the primary biomarker for this compound activity, can stem from several sources:

  • Assay Method: Different methods for measuring 2-HG have distinct advantages and limitations. LC-MS and GC-MS are highly sensitive and can distinguish between the D-2-HG and L-2-HG enantiomers, which is crucial as only D-2-HG is produced by the mutant IDH1 enzyme.[3][4][5] Fluorimetric assays are suitable for high-throughput screening but may have higher background signals and a narrower linear range.[6]

  • Sample Handling: Improper sample collection, storage, or extraction can lead to degradation of 2-HG or interference from other metabolites. Ensure consistent and validated procedures for sample processing.

  • Cellular Conditions: Factors such as cell density, passage number, and media conditions can influence cellular metabolism and, consequently, 2-HG production. Standardize these parameters across all experiments.

  • Hypoxia: Hypoxic conditions can lead to the production of L-2-HG, which may interfere with assays that do not distinguish between enantiomers.[3][5]

Q3: I've treated my mutant IDH1 cells with this compound and see a significant reduction in 2-HG, but there is no effect on cell viability. Is the compound not working?

A3: Not necessarily. While this compound effectively inhibits the production of the oncometabolite 2-HG, the impact on cell viability or proliferation is not always immediate or direct.[7][8][9] Several studies have shown that reducing 2-HG levels does not consistently lead to short-term effects on cell growth in certain cancer cell lines.[7][8][9] The primary effect of mutant IDH1 is epigenetic dysregulation through DNA and histone hypermethylation, and reversing these changes may take time.[10] Consider longer-term assays or endpoints beyond simple viability, such as changes in differentiation markers or epigenetic modifications.

Q4: I'm concerned about off-target effects. How selective is this compound?

A4: this compound is a highly selective inhibitor for mutant IDH1 (R132H and R132C) over wild-type IDH1.[1][2][11][12] The IC50 for mutant IDH1 is in the nanomolar range, while for wild-type IDH1, it is in the micromolar range, indicating a significant therapeutic window.[1][2][11][12] However, at very high concentrations, off-target effects can occur with any small molecule inhibitor. It is crucial to use the lowest effective concentration determined by a dose-response experiment to minimize the risk of off-target activities.

Q5: My in vivo xenograft model is not responding to this compound treatment as expected. What are the potential reasons?

A5: In vivo efficacy can be influenced by several factors:

  • Pharmacokinetics: this compound is orally bioavailable and brain-penetrant.[1][2][11][12] However, inter-patient and inter-animal variability in drug absorption and metabolism can occur.[7] Ensure consistent dosing and consider pharmacokinetic analysis to correlate drug exposure with a pharmacodynamic response (2-HG reduction).

  • Tumor Model: The specific genetic background and characteristics of the patient-derived xenograft (PDX) model can influence its dependence on the mutant IDH1 pathway.[11]

  • Resistance Mechanisms: Acquired resistance to IDH inhibitors can develop. One known mechanism is "isoform switching," where a mutation arises in IDH2, rendering the IDH1-specific inhibitor ineffective.[13][14] Secondary mutations in the IDH1 gene can also impair inhibitor binding.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: this compound In Vitro Potency

TargetIC50Cell LineReference
IDH1 R132H27 nM(Biochemical Assay)[1][2][11][12]
IDH1 R132C28 nM(Biochemical Assay)[1][2][11][12]
Wild-Type IDH16.14 µM(Biochemical Assay)[1][2][11][12]
HCT116-IDH1 R132H/+24 nM(Cell-based Assay)[1][12]

Table 2: this compound Solubility and Stability

SolventSolubilityStorage (Powder)Storage (Stock Solution)Reference
DMSO98 mg/mL (199.81 mM)3 years at -20°C1 year at -80°C, 1 month at -20°C[1]
Ethanol98 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Cell-Based Assay for 2-HG Reduction

Objective: To determine the potency of this compound in reducing 2-HG levels in a mutant IDH1 cell line.

Materials:

  • HCT116-IDH1 R132H/+ cells (or other suitable mutant IDH1 cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • 2-HG measurement kit (LC-MS or enzymatic assay based)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed HCT116-IDH1 R132H/+ cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Sample Collection:

    • Media: Collect the cell culture supernatant for extracellular 2-HG measurement.

    • Cells: Wash the cells with ice-cold PBS. Add cell lysis buffer and incubate on ice. Scrape the cells and collect the lysate for intracellular 2-HG and protein concentration measurement.

  • 2-HG Measurement: Follow the manufacturer's protocol for the chosen 2-HG assay kit.

  • Data Analysis: Normalize the 2-HG levels to the protein concentration for intracellular measurements. Plot the 2-HG concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Mutant_IDH1_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (R132H/C) alpha_KG->mutant_IDH1 Substrate D_2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) D_2HG->Epigenetic_Dysregulation mutant_IDH1->D_2HG Neomorphic Activity IDH305 This compound IDH305->mutant_IDH1 Inhibition Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Dysregulation->Blocked_Differentiation

Caption: Mechanism of mutant IDH1 and its inhibition by this compound.

Experimental Workflow for In Vitro this compound Testing

In_Vitro_Workflow start Start cell_seeding Seed Mutant IDH1 Cells start->cell_seeding treatment Treat with this compound (Dose-Response) cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation sample_collection Collect Media & Cell Lysates incubation->sample_collection viability_assay Cell Viability Assay (Optional) incubation->viability_assay hg_measurement Measure 2-HG Levels (LC-MS or Enzymatic Assay) sample_collection->hg_measurement data_analysis Analyze Data (IC50 Calculation) hg_measurement->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Standard workflow for in vitro evaluation of this compound.

Troubleshooting Logic for High 2-HG Variability

Troubleshooting_2HG start High 2-HG Variability Observed check_assay Review 2-HG Assay Method start->check_assay check_handling Examine Sample Handling Procedures start->check_handling check_cell_culture Assess Cell Culture Consistency start->check_cell_culture solution_assay Optimize Assay: - Consider LC-MS for enantiomer separation - Validate assay linearity and sensitivity check_assay->solution_assay If issues identified solution_handling Standardize: - Consistent sample collection - Proper storage and extraction check_handling->solution_handling If issues identified solution_cell_culture Standardize: - Cell density and passage number - Media and supplements check_cell_culture->solution_cell_culture If issues identified

Caption: Logical steps to troubleshoot 2-HG measurement variability.

References

impact of moisture-absorbing DMSO on IDH-305 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant IDH1 inhibitor, IDH-305. Special attention is given to the impact of moisture-absorbing Dimethyl Sulfoxide (DMSO) on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, brain-penetrant small molecule that selectively inhibits the mutated forms of the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly those with the R132H and R132C mutations.[1][2] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[3] However, mutant IDH1 gains a new function: it converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to the development of cancers like glioma, acute myeloid leukemia (AML), and chondrosarcoma.[4][5] this compound specifically binds to and inhibits the mutant IDH1 enzyme, thereby blocking 2-HG production and leading to the induction of cell differentiation and inhibition of tumor cell proliferation.[4][6]

Q2: I'm seeing lower than expected potency for this compound in my assay. What could be the cause?

A2: One critical factor that can significantly reduce the apparent activity of this compound is the quality of the DMSO used for solubilization. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] For this compound, moisture-laden DMSO leads to reduced solubility.[1] This can cause the compound to precipitate out of solution, lowering its effective concentration in the assay and resulting in diminished inhibitory activity. Always use fresh, anhydrous-grade DMSO to prepare stock solutions.

Q3: How should I properly handle and store this compound and its DMSO stock solutions?

A3: Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[1][8]

  • DMSO Stock Solutions: Prepare high-concentration stock solutions in fresh, anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[1] Store these aliquots at -80°C for up to one year.[1] For short-term storage, -20°C is acceptable for up to one month.[1]

Q4: What are the typical IC₅₀ values for this compound?

A4: The half-maximal inhibitory concentration (IC₅₀) values for this compound are highly dependent on the specific IDH1 isoform and the assay type (biochemical vs. cell-based). It is crucial to compare your results to the appropriate reference values.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced this compound Activity / Potency 1. Poor this compound Solubility: The compound has precipitated from solution.Use fresh, anhydrous DMSO: A key supplier explicitly notes that moisture-absorbing DMSO reduces this compound solubility.[1] Purchase small-volume, sealed containers of high-purity anhydrous DMSO. • Proper Storage: Store DMSO in a dry environment, tightly sealed. Consider using a desiccator.[9] • Visual Inspection: Before use, visually inspect the stock solution for any precipitate. If present, gently warm and sonicate the solution to attempt redissolution.
2. Incorrect Assay Conditions: Sub-optimal buffer components, enzyme concentration, or substrate levels.Verify Assay Protocol: Ensure all components of the assay buffer (e.g., Tris-HCl, MgCl₂, BSA, β-mercaptoethanol) are at the correct concentration as specified in established protocols.[10] • Enzyme/Substrate Titration: If using a custom assay, perform titration experiments to determine the optimal concentrations of mutant IDH1 enzyme, NADPH, and α-KG.
High Variability Between Replicates 1. Inaccurate Pipetting: Inconsistent volumes of inhibitor, enzyme, or substrate.Calibrate Pipettes: Regularly check the calibration of your pipettes. • Use Appropriate Pipette Size: Use pipettes that are appropriate for the volumes being dispensed to maximize accuracy. • Reverse Pipetting: For viscous solutions like DMSO stocks, use the reverse pipetting technique to ensure accurate dispensing.
2. Edge Effects in Microplate: Evaporation from wells on the edge of the plate leading to concentration changes.Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples. Fill them with buffer or media to create a humidity barrier. • Use Plate Sealers: Seal the plate during incubation steps to minimize evaporation.
No Inhibition Observed 1. Inactive Compound: this compound may have degraded due to improper storage.Use Fresh Aliquot: Always use a fresh, properly stored aliquot of the this compound stock solution. Avoid using stocks that have undergone multiple freeze-thaw cycles.[1] • Confirm with Positive Control: Run a known, structurally distinct inhibitor of mutant IDH1 in parallel to confirm the assay is performing correctly.[11]
2. Wrong Enzyme Isoform: Using wild-type IDH1 instead of the mutant form.Confirm Enzyme Identity: this compound is over 200-fold more selective for mutant IDH1 isoforms (R132H, R132C) than for the wild-type (WT) enzyme.[2][3] Ensure you are using the correct recombinant mutant enzyme for your biochemical assay.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC₅₀ Value
IDH1R132HBiochemical (Cell-free)27 nM[1][2]
IDH1R132CBiochemical (Cell-free)28 nM[1][2]
IDH1WTBiochemical (Cell-free)6.14 µM[1][2]
HCT116-IDH1R132H/+ CellsCell-based24 nM[1][2]

Experimental Protocols & Visualizations

Mutant IDH1 Signaling Pathway

The gain-of-function mutation in IDH1 leads to the production of the oncometabolite 2-HG, which drives cancer development. This compound blocks this pathological activity.

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate IDH1_WT IDH1 (Wild-Type) Isocitrate->IDH1_WT NADP+ -> NADPH alpha_KG α-Ketoglutarate IDH1_Mut IDH1 (Mutant R132H/C) alpha_KG->IDH1_Mut NADPH -> NADP+ Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetics Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetics Drives Oncogenesis IDH1_WT->alpha_KG IDH1_Mut->Two_HG IDH305 This compound IDH305->IDH1_Mut Inhibition

Caption: this compound selectively inhibits mutant IDH1 to block 2-HG production.
General Experimental Workflow for this compound Inhibition Assay

This diagram outlines the key steps for performing a biochemical assay to measure the inhibitory activity of this compound on mutant IDH1 enzyme.

experimental_workflow prep 1. Reagent Preparation - Prepare Assay Buffer - Reconstitute Mutant IDH1 Enzyme - Prepare this compound Serial Dilutions  (Use fresh, anhydrous DMSO) plate 2. Plate Setup (96-well) - Add Assay Buffer - Add this compound dilutions / DMSO control - Add Mutant IDH1 Enzyme prep->plate incubate 3. Pre-incubation - Incubate plate at room temperature  (e.g., 10-60 minutes) plate->incubate start_rxn 4. Initiate Reaction - Add Substrate Mix (α-KG + NADPH) incubate->start_rxn kinetic_read 5. Kinetic Measurement - Measure NADPH consumption (OD 340nm)  or Resazurin fluorescence (Ex544/Em590)  over time (e.g., 30-60 min) start_rxn->kinetic_read analyze 6. Data Analysis - Calculate reaction rates - Plot % Inhibition vs. [this compound] - Determine IC₅₀ value kinetic_read->analyze

Caption: Workflow for a mutant IDH1 biochemical inhibition assay.
Protocol: Mutant IDH1 Biochemical Inhibition Assay

This protocol is a generalized procedure based on commercially available assay kits and literature.[10][12][13][14] Researchers should always refer to the specific instructions provided with their reagents.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution, for example: 150 mM NaCl, 20 mM Tris-Cl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, and 2 mM β-mercaptoethanol.[10] Warm to room temperature before use.

    • This compound Stock: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. From this, create a serial dilution series (e.g., at 100x final concentration) in DMSO.

    • Enzyme Solution: Dilute purified recombinant mutant IDH1 enzyme (e.g., IDH1R132H) to the desired working concentration in cold Assay Buffer. Keep on ice.

    • Substrate Mix: Prepare a solution containing α-ketoglutarate and NADPH in Assay Buffer. The final concentrations in the reaction are typically in the micromolar range (e.g., 5 µM NADPH, 1-5 mM α-KG).[10]

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer to each well.

    • Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the appropriate wells.

    • Add the diluted Enzyme Solution to all wells except for a "no enzyme" blank control.

    • Pre-incubation: Incubate the plate at room temperature for 10-60 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the Substrate Mix to all wells to start the reaction. The final reaction volume is typically 50-100 µL.

  • Detection:

    • The activity of mutant IDH1 is measured by the consumption of NADPH. This can be monitored in two ways:

      • Directly: Measure the decrease in absorbance at 340 nm in a kinetic mode for 30-60 minutes at 37°C.[12][14]

      • Coupled Assay (Fluorometric): After a set incubation time, stop the reaction and add a detection reagent containing diaphorase and resazurin. The remaining NADPH will convert non-fluorescent resazurin to fluorescent resorufin. Read the fluorescence with an appropriate plate reader (e.g., Ex544nm/Em590nm).[10]

  • Data Analysis:

    • Calculate the initial reaction rate for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the vehicle control (0% inhibition) and blank control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Technical Support Center: In Vivo Studies with IDH-305

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the mutant IDH1 inhibitor, IDH-305. The focus of this guide is to address the common challenge of minimizing the clearance of this compound in in vivo experimental settings to achieve desired therapeutic exposures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable and brain-penetrant small molecule inhibitor that selectively targets the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3][4] In cancer cells with IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5][6] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[5][6] this compound allosterically inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and inhibiting tumor growth.[3]

Q2: What are the known pharmacokinetic properties of this compound?

A2: Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound. It exhibits rapid absorption with a half-life of approximately 4-10 hours in humans.[7] However, it is known to have moderate clearance in both in vitro and in vivo models across different species, which can present a challenge for maintaining therapeutic concentrations.[8]

Q3: Why is minimizing the clearance of this compound important for in vivo studies?

A3: Minimizing the clearance of this compound is crucial for several reasons:

  • Maintaining Therapeutic Exposure: A lower clearance rate helps in maintaining the plasma concentration of this compound above the required therapeutic threshold for a longer duration. This is essential for achieving sustained target engagement and maximizing anti-tumor efficacy.

  • Improving Bioavailability: High clearance, particularly first-pass metabolism in the liver, can significantly reduce the oral bioavailability of a drug. By minimizing clearance, a greater fraction of the administered dose reaches systemic circulation.

  • Reducing Dosing Frequency: A longer half-life resulting from lower clearance can allow for less frequent dosing, which is a desirable characteristic for clinical candidates.

  • Ensuring Consistent Results: High variability in clearance among individual animals can lead to inconsistent drug exposure and experimental outcomes. Strategies to minimize clearance can help in achieving more uniform pharmacokinetic profiles.

Troubleshooting Guide: High Clearance of this compound in In Vivo Studies

This guide provides potential reasons and actionable solutions for researchers encountering unexpectedly high clearance of this compound in their in vivo experiments.

Problem Potential Cause Troubleshooting Strategy
Rapid disappearance of this compound from plasma High Hepatic Metabolism: The liver is a primary site for drug metabolism, and this compound may be rapidly metabolized by cytochrome P450 (CYP) enzymes.1. Co-administration with CYP Inhibitors: Consider co-administering a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in preclinical models to assess the impact of metabolic inhibition on this compound clearance. Caution: This is a tool for mechanistic understanding and not a therapeutic strategy. 2. Structural Modification (Medicinal Chemistry): If feasible, collaborate with medicinal chemists to identify and modify potential metabolic "soft spots" on the this compound molecule to create analogues with lower intrinsic clearance.
Low oral bioavailability First-Pass Metabolism: Extensive metabolism in the liver after oral absorption can significantly reduce the amount of this compound reaching systemic circulation. Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) in the intestine, which pump the drug back into the gut lumen.[9]1. Alternative Routes of Administration: For initial efficacy studies, consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass first-pass metabolism.[10] 2. P-glycoprotein Inhibition: In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil, ketoconazole) can be used to investigate the role of P-gp in limiting oral absorption.[9][11][12][13]
High inter-individual variability in exposure Genetic Polymorphisms in Drug Metabolizing Enzymes: Different animals may have variations in the expression and activity of metabolic enzymes, leading to variable clearance rates. Inconsistent Formulation: Poorly formulated drug suspension can lead to variable dosing and absorption.1. Use of Inbred Strains: Employing inbred animal strains (e.g., C57BL/6 mice) can help reduce genetic variability in drug metabolism. 2. Optimize Formulation: Ensure a homogenous and stable formulation of this compound for consistent dosing. Consider using solubilizing agents or vehicles known to improve bioavailability.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine the clearance of this compound in mice.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6, BALB/c)

  • Number of animals: Typically 3-4 animals per time point.

2. Dosing:

  • Formulation: Prepare a clear solution or a homogenous suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water, or a solution containing DMSO, PEG300, and Tween 80).

  • Routes of Administration:

    • Intravenous (IV): Administer a single bolus dose via the tail vein to determine systemic clearance and volume of distribution.

    • Oral (PO): Administer a single dose via oral gavage to assess oral bioavailability and the impact of first-pass metabolism.

  • Dose: The dose should be high enough for analytical quantification but non-toxic.

3. Blood Sampling:

  • Collect blood samples (approximately 30-50 µL) at multiple time points post-dosing.

  • Example time points for IV administration: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Example time points for PO administration: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal, or via terminal cardiac puncture.[2]

4. Sample Processing and Analysis:

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) using non-compartmental analysis software.

  • Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of this compound
ParameterMouseRatDogHuman
In vitro liver microsomal Cl_int (µL/min/mg) 61452856
In vivo Half-life (T½) ---~4-10 h[7]
Table 2: In Vivo Efficacy and 2-HG Inhibition of this compound in a Patient-Derived Xenograft (PDX) Model
Dose (po, BID)2-HG ReductionAntitumor Activity (%T/C)
30 mg/kg22-25%63% (not significant)
100 mg/kg62-67%38% (significant)
300 mg/kg97-99%32% (partial regression)

%T/C = Percent Test/Control, a measure of tumor growth inhibition. Data adapted from Cho et al., ACS Med Chem Lett. 2017.[8]

Visualizations

IDH1 Signaling Pathway and Mechanism of this compound

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_idh1 IDH1 Enzyme cluster_effects Downstream Effects Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ -> NADPH aKG α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 (e.g., R132H) aKG->Mutant_IDH1 NADPH -> NADP+ twoHG 2-Hydroxyglutarate (2-HG) Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) twoHG->Epigenetic_Alterations Altered_Metabolism Altered Cellular Metabolism twoHG->Altered_Metabolism WT_IDH1->aKG Mutant_IDH1->twoHG IDH305 This compound IDH305->Mutant_IDH1 Inhibition Tumorigenesis Tumorigenesis Epigenetic_Alterations->Tumorigenesis Altered_Metabolism->Tumorigenesis

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Experimental Workflow for an In Vivo Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Mice) IV_Dosing Intravenous (IV) Dosing Animal_Acclimation->IV_Dosing PO_Dosing Oral (PO) Dosing Animal_Acclimation->PO_Dosing Formulation This compound Formulation Formulation->IV_Dosing Formulation->PO_Dosing Blood_Collection Serial Blood Sampling IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Calculate CL, Vd, t½, AUC) LCMS_Analysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Troubleshooting Logic for High this compound Clearance

Troubleshooting_Clearance cluster_causes Potential Causes cluster_solutions Solutions Start High this compound Clearance Observed Metabolism High Hepatic Metabolism? Start->Metabolism Efflux P-gp Efflux? Start->Efflux Formulation_Issue Formulation Issue? Start->Formulation_Issue CYP_Inhibitor Co-dose with CYP Inhibitor Metabolism->CYP_Inhibitor Yes Change_Route Change Administration Route (e.g., IV, SC) Metabolism->Change_Route Yes Pgp_Inhibitor Co-dose with P-gp Inhibitor Efflux->Pgp_Inhibitor Yes Efflux->Change_Route Yes Optimize_Formulation Optimize Formulation Formulation_Issue->Optimize_Formulation Yes

Caption: A logical approach to troubleshooting high this compound clearance.

References

Technical Support Center: Addressing Poor Oral Bioavailability of IDH-305

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH-305.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, potent, and selective inhibitor of the mutant forms of isocitrate dehydrogenase 1 (IDH1), specifically those with mutations at the R132 residue.[1][2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[1] Mutant IDH1 gains a new function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG are implicated in the development and progression of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] this compound acts by binding to an allosteric pocket of the mutant IDH1 enzyme, inhibiting the production of 2-HG.[1] This can lead to the induction of cellular differentiation and the inhibition of proliferation in tumor cells expressing the IDH1 mutation.[3][4]

Q2: Is poor oral bioavailability a known issue with this compound?

While this compound is described as an "orally available" inhibitor, there is evidence suggesting challenges with its oral bioavailability, particularly at higher doses.[2][5] A key indicator of this is the observation from a Phase 1 clinical trial where drug exposure in patients increased in a less than dose-proportional manner.[5][6] This phenomenon often points towards solubility-limited absorption; as the dose increases, the drug may not fully dissolve in the gastrointestinal fluids, leading to a smaller fraction of the drug being absorbed.

Q3: What are the potential causes of this compound's suboptimal oral bioavailability?

The primary contributing factor to the bioavailability challenges of this compound is likely its low aqueous solubility.[2] Although this compound represents an improvement over earlier lead compounds, its solubility is still limited.[1] While it exhibits high passive permeability across cell membranes, its low dissolution rate in the gastrointestinal tract can be the rate-limiting step for absorption.[1] Additionally, this compound is reported to have moderate in vivo clearance, which could also contribute to reduced overall oral bioavailability.[1]

Troubleshooting Guide

Issue: Inconsistent or low in vivo exposure in preclinical models after oral dosing.

This is a common challenge when working with compounds that have low aqueous solubility. The following steps can help troubleshoot and improve in vivo exposure.

Step 1: Physicochemical Characterization

  • Problem: Incomplete understanding of this compound's properties.

  • Solution: Confirm the physicochemical properties of your batch of this compound. Key parameters to verify are its aqueous solubility at different pH values (especially physiologically relevant ones like pH 1.2, 4.5, and 6.8), pKa, and LogP.

Step 2: Formulation Optimization

  • Problem: The formulation is not adequately solubilizing the compound in the gastrointestinal tract.

  • Solution: Experiment with different formulation strategies to enhance the solubility and dissolution rate of this compound. Common approaches include:

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to faster dissolution.

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions can improve the solubilization of lipophilic drugs like this compound in the aqueous environment of the gut.

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest molecules like this compound.

Step 3: In Vitro Dissolution and Permeability Assays

  • Problem: Lack of predictive in vitro models to assess formulation performance.

  • Solution: Utilize in vitro assays to screen and select the most promising formulations before moving to in vivo studies.

    • Biorelevant Dissolution Testing: Use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) to get a more accurate prediction of in vivo dissolution.

    • Permeability Assays: While this compound has high intrinsic permeability, it's important to ensure that the formulation doesn't negatively impact it. Caco-2 cell monolayer assays are the gold standard for in vitro permeability assessment.

Step 4: In Vivo Pharmacokinetic Studies

  • Problem: Need to confirm the improved performance of the new formulation in a living system.

  • Solution: Conduct pharmacokinetic studies in a relevant animal model (e.g., mouse, rat) to compare the oral bioavailability of the new formulation against a simple suspension of this compound. Key parameters to measure are Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular Weight 490.45 g/mol [3]
Aqueous Solubility Insoluble[2]
Solubility in DMSO ≥ 150 mg/mL[3]
Solubility in Ethanol 98 mg/mL[2]
Solubility (pH 6.8) 130 µM[1]
Caco-2 Permeability (Papp A→B) 19 x 10⁻⁶ cm/s[1]
Caco-2 Permeability (Papp B→A) 23 x 10⁻⁶ cm/s[1]
MDR1-MDCK Efflux Ratio 4.9[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDoseRouteCmax (µM)AUC (µM·h)Reference
Rat10 mg/kgOral-6.2[1]
Mouse200 mg/kgOral16.2149 (AUC₄₈h)[1]

Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Methodology:

    • Seed Caco-2 cells on a permeable filter support (e.g., Transwell®) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • For apical to basolateral (A→B) transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • For basolateral to apical (B→A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.

2. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration.

  • Methodology:

    • Use an appropriate strain of mice (e.g., CD-1, C57BL/6).

    • Fast the animals overnight before dosing, with free access to water.

    • Prepare the this compound formulation (e.g., suspension, solution, SEDDS) at the desired concentration.

    • Administer the formulation to the mice via oral gavage at a specific dose.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).

Visualizations

IDH1_Signaling_Pathway cluster_0 Wild-Type IDH1 cluster_1 Mutant IDH1 Isocitrate Isocitrate WT_IDH1 WT IDH1 Isocitrate->WT_IDH1 Substrate alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132) alpha_KG->Mutant_IDH1 Substrate Two_HG 2-Hydroxyglutarate (Oncometabolite) WT_IDH1->alpha_KG Product Mutant_IDH1->Two_HG Product IDH305 This compound IDH305->Mutant_IDH1 Inhibits

Caption: Mechanism of action of this compound on mutant IDH1.

bioavailability_troubleshooting_workflow start Low/Variable In Vivo Exposure Observed physchem Step 1: Physicochemical Characterization (Solubility, pKa, LogP) start->physchem formulation Step 2: Formulation Development (Micronization, ASD, Lipid-based, etc.) physchem->formulation invitro Step 3: In Vitro Screening (Biorelevant Dissolution, Caco-2 Permeability) formulation->invitro invivo Step 4: In Vivo PK Study (Mouse/Rat Model) invitro->invivo end Optimized Formulation with Improved Bioavailability invivo->end

Caption: Troubleshooting workflow for poor oral bioavailability.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant IDH1 inhibitor, IDH-305, in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, brain-penetrant small molecule inhibitor that selectively targets mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H and R132C variants. In cancer cells with these mutations, the altered IDH1 enzyme gains a new function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] High levels of D-2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumor growth.[1] this compound inhibits this neomorphic activity, leading to a reduction in D-2-HG levels, which can restore normal cellular differentiation and slow tumor progression.[1]

Q2: What are the most common adverse events associated with this compound in preclinical studies?

Based on preclinical and clinical observations of IDH inhibitors, the most common adverse events are related to hepatotoxicity and hematological abnormalities. Researchers should be vigilant for signs of these toxicities in their animal models.

Q3: What is IDH differentiation syndrome and how does it present in preclinical models?

IDH differentiation syndrome is a serious adverse event observed with IDH inhibitors.[2][3] It is thought to be caused by the rapid differentiation of leukemic cells, leading to a massive release of cytokines.[4] In preclinical models, this may manifest as respiratory distress, fluid accumulation (pleural effusion, pericardial effusion, or ascites), and organ infiltration by mature myeloid cells. Close monitoring of respiratory rate, body weight, and general animal well-being is crucial for early detection.[2][3]

Troubleshooting Guides

Hepatotoxicity

Issue: Elevated liver enzymes (ALT, AST) or bilirubin observed in treated animals.

Troubleshooting Steps:

  • Confirm the finding: Repeat the liver function tests on a fresh blood sample to rule out sample handling errors.

  • Dose reduction: Consider reducing the dose of this compound. A dose-response relationship for toxicity is often observed.

  • Supportive care: While specific supportive care for drug-induced liver injury in preclinical models is not well-established, ensuring adequate hydration and nutrition is important for the overall health of the animal.

  • Histopathological analysis: At the end of the study, or if an animal needs to be euthanized due to declining health, perform a thorough histopathological examination of the liver to assess the extent of the injury.[5]

Hematological Toxicity

Issue: Anemia, thrombocytopenia, or neutropenia observed in treated animals.

Troubleshooting Steps:

  • Confirm with a complete blood count (CBC): Perform a full CBC to accurately assess the extent of the cytopenias.[6][7]

  • Monitor for clinical signs: Observe animals for signs of anemia (pale footpads), bleeding (petechiae), or increased susceptibility to infections.

  • Dose modification: Similar to hepatotoxicity, a dose reduction of this compound may be necessary.

  • Consider supportive care: In cases of severe neutropenia, housing animals in a sterile environment and providing prophylactic antibiotics may be considered to prevent infections.[8]

Unexpected Weight Loss or Poor Tumor Growth

Issue: Animals are losing weight, or tumor xenografts are not growing as expected in the control group.

Troubleshooting Steps:

  • Assess animal well-being: Rule out other causes of weight loss such as dehydration, malnutrition, or infection. Ensure easy access to food and water.

  • Evaluate tumor cell line: Confirm the viability and growth rate of the tumor cell line in vitro before implanting into animals.

  • Check tumor implantation technique: Ensure consistent and accurate tumor cell implantation.

  • Consider supportive care: For animals experiencing weight loss, providing a highly palatable and calorie-dense diet can be beneficial.[9]

Data Presentation

Table 1: Common this compound Related Adverse Events and Monitoring Parameters

Adverse Event CategorySpecific Adverse EventMonitoring ParametersFrequency of Monitoring
Hepatotoxicity Increased Alanine Aminotransferase (ALT)Serum ALT levelsBaseline, weekly
Increased Aspartate Aminotransferase (AST)Serum AST levelsBaseline, weekly
Increased BilirubinSerum total bilirubin levelsBaseline, weekly
Hematological Toxicity AnemiaHemoglobin, Hematocrit, Red Blood Cell (RBC) countBaseline, weekly
ThrombocytopeniaPlatelet countBaseline, weekly
NeutropeniaAbsolute Neutrophil Count (ANC)Baseline, weekly
Differentiation Syndrome Respiratory DistressRespiration rate, observation of labored breathingDaily
Fluid AccumulationBody weight, physical examination for edema or ascitesDaily
General Weight LossBody weightDaily

Experimental Protocols

Protocol: Monitoring Liver Function in Mice
  • Blood Collection: Collect approximately 100-200 µL of blood via retro-orbital sinus or saphenous vein into a serum separator tube.[7]

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.[10]

  • Biochemical Analysis: Use a veterinary clinical chemistry analyzer to measure serum levels of ALT, AST, and total bilirubin.

  • Histopathology (Terminal): At the end of the study, dissect the liver, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.[5]

Protocol: Complete Blood Count (CBC) in Mice
  • Blood Collection: Collect approximately 50 µL of blood via tail vein or saphenous vein into an EDTA-coated microtainer tube to prevent clotting.[6][7]

  • Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Analyze the sample within 4 hours of collection.[11]

  • Analysis: Use an automated hematology analyzer calibrated for mouse blood to obtain a complete blood count, including RBC count, hemoglobin, hematocrit, platelet count, and a white blood cell differential.[7]

Visualizations

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_wildtype Wild-Type IDH1 cluster_mutant Mutant IDH1 cluster_nucleus Nucleus Isocitrate Isocitrate wtIDH1 IDH1 (WT) Isocitrate->wtIDH1 Substrate alpha_KG_cytoplasm α-Ketoglutarate mIDH1 IDH1 (R132H/C) alpha_KG_cytoplasm->mIDH1 Substrate NADPH_cytoplasm NADPH wtIDH1->alpha_KG_cytoplasm Produces wtIDH1->NADPH_cytoplasm Produces D2HG D-2-Hydroxyglutarate mIDH1->D2HG Produces (Oncometabolite) TET_Enzymes TET Enzymes D2HG->TET_Enzymes Inhibits Histone_Demethylases Histone Demethylases D2HG->Histone_Demethylases Inhibits HIF1a HIF-1α D2HG->HIF1a Modulates Degradation IDH305 This compound IDH305->mIDH1 Inhibits DNA Demethylation DNA Demethylation Histone Demethylation Histone Demethylation Hypoxia Response Hypoxia Response

Caption: this compound inhibits mutant IDH1, blocking D-2-HG production and its downstream effects.

Toxicity_Monitoring_Workflow start Start of Preclinical Study (this compound Treatment) daily_monitoring Daily Monitoring: - Body Weight - Clinical Observations - Respiration Rate start->daily_monitoring weekly_monitoring Weekly Monitoring: - Blood Collection start->weekly_monitoring data_analysis Data Analysis and Interpretation daily_monitoring->data_analysis cbc Complete Blood Count (CBC) weekly_monitoring->cbc lft Liver Function Tests (ALT, AST, Bilirubin) weekly_monitoring->lft cbc->data_analysis lft->data_analysis adverse_event Adverse Event Detected? data_analysis->adverse_event troubleshoot Implement Troubleshooting Guide: - Dose Modification - Supportive Care adverse_event->troubleshoot Yes continue_study Continue Study adverse_event->continue_study No troubleshoot->continue_study end_study End of Study: - Terminal Bleed - Histopathology continue_study->end_study

Caption: Workflow for monitoring potential toxicities during preclinical studies with this compound.

Troubleshooting_Decision_Tree start Adverse Event Observed is_severe Is the adverse event severe? (e.g., >20% weight loss, severe lethargy) start->is_severe euthanize Consider humane euthanasia and perform necropsy is_severe->euthanize Yes is_hepatotoxicity Hepatotoxicity? (Elevated ALT/AST) is_severe->is_hepatotoxicity No reduce_dose_hep Reduce this compound dose. Increase monitoring frequency. is_hepatotoxicity->reduce_dose_hep Yes is_hematotoxicity Hematological Toxicity? (Anemia, Thrombocytopenia, Neutropenia) is_hepatotoxicity->is_hematotoxicity No reduce_dose_hem Reduce this compound dose. Consider supportive care. is_hematotoxicity->reduce_dose_hem Yes is_diff_syndrome Signs of Differentiation Syndrome? (Respiratory distress, rapid weight gain) is_hematotoxicity->is_diff_syndrome No consult_vet Consult with veterinarian immediately. Consider study termination for the affected animal. is_diff_syndrome->consult_vet Yes other_toxicity Other Toxicity? (e.g., unexplained weight loss) is_diff_syndrome->other_toxicity No supportive_care_other Provide supportive care. Investigate other potential causes. other_toxicity->supportive_care_other

Caption: Decision tree for troubleshooting adverse events in preclinical this compound studies.

References

Validation & Comparative

Validating Cellular Target Engagement of IDH-305: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within a cellular context. This guide provides a comparative overview of methodologies to validate the cellular target engagement of IDH-305, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We will compare this compound with other notable IDH1 inhibitors—Ivosidenib (AG-120), Olutasidenib (FT-2102), and BAY-1436032—and provide supporting experimental data and detailed protocols.

Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis. This compound is an orally bioavailable, brain-penetrant small molecule inhibitor designed to specifically target these mutant IDH1 enzymes.

Comparison of Mutant IDH1 Inhibitors

The primary method for evaluating the cellular target engagement of IDH1 inhibitors is the quantification of their ability to reduce the production of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations. The half-maximal inhibitory concentration (IC50) for 2-HG reduction is a key metric for comparing the potency of different inhibitors in a cellular setting.

CompoundTarget(s)Cellular 2-HG Inhibition IC50 (Cell Line)Reference
This compound IDH1 R132H, R132C24 nM (HCT116-IDH1 R132H/+)
Ivosidenib (AG-120) IDH1 R132H, R132C, R132G, R132S, R132L~10-12 nM (various patient-derived AML cells)
Olutasidenib (FT-2102) Mutant IDH1Potent inhibition of 2-HG in a xenograft model
BAY-1436032 Pan-mutant IDH1 (R132H, R132C, R132G, R132L, R132S)45 nM (mouse hematopoietic cells with IDH1 R132C), 60 nM (mouse hematopoietic cells with IDH1 R132H)

Signaling Pathway and Mechanism of Action

Mutant IDH1 enzymes exhibit a gain-of-function activity, leading to the production of 2-HG. This compound and other inhibitors in its class act as allosteric inhibitors, binding to a pocket distinct from the active site and preventing the enzymatic conversion of α-KG to 2-HG. This leads to a reduction in cellular 2-HG levels, which in turn can promote the differentiation of cancer cells.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ -> NADPH alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132H/C) alpha_KG->Mutant_IDH1 NADPH -> NADP+ WT_IDH1->alpha_KG 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation IDH_305 This compound IDH_305->Mutant_IDH1 Inhibition Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis Two_HG_Workflow Cell_Culture Culture IDH1-mutant cancer cells Compound_Treatment Treat cells with this compound (or other inhibitors) and vehicle control Cell_Culture->Compound_Treatment Cell_Harvesting Harvest cells Compound_Treatment->Cell_Harvesting Metabolite_Extraction Extract metabolites (e.g., with methanol/water) Cell_Harvesting->Metabolite_Extraction Sample_Analysis Analyze 2-HG levels by LC-MS/MS or enzymatic assay Metabolite_Extraction->Sample_Analysis Data_Analysis Quantify 2-HG levels and determine IC50 values Sample_Analysis->Data_Analysis CETSA_Workflow Cell_Treatment Treat cells with this compound or vehicle control Heat_Shock Heat cell lysates or intact cells at a range of temperatures Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells (if not already done) and separate soluble and precipitated fractions Heat_Shock->Cell_Lysis Protein_Detection Detect soluble IDH1 protein by Western Blot or other methods Cell_Lysis->Protein_Detection Data_Analysis Generate melting curves and determine thermal shift Protein_Detection->Data_Analysis

IDH-305: A Comparative Analysis of Selectivity for Mutant vs. Wild-Type IDH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational inhibitor IDH-305's performance against mutant isocitrate dehydrogenase 1 (IDH1) versus its wild-type counterpart. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound.

At a Glance: Potency and Selectivity of this compound

This compound is an orally available, brain-penetrant small molecule inhibitor that has demonstrated significant selectivity for mutant forms of IDH1 over the wild-type (WT) enzyme.[1][2] This targeted approach is critical, as the neomorphic activity of mutant IDH1, which produces the oncometabolite 2-hydroxyglutarate (2-HG), is a key driver in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[3][4]

The inhibitory activity of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

TargetIC50 ValueFold Selectivity (vs. WT)
Mutant IDH1 R132H 27 nM[1][2]>200-fold[3]
Mutant IDH1 R132C 28 nM[1][2]>200-fold[3]
Wild-Type IDH1 6.14 µM[1]-
HCT116-IDH1R132H/+ Cells 24 nM[1]-

Understanding the Mechanism of Action

Wild-type and mutant IDH1 catalyze different primary reactions. Understanding this distinction is fundamental to appreciating the therapeutic strategy behind selective inhibition.

cluster_wt Wild-Type IDH1 Pathway cluster_mut Mutant IDH1 Pathway wt_idh1 Wild-Type IDH1 alpha_kg α-Ketoglutarate wt_idh1->alpha_kg Oxidative Decarboxylation nadph NADPH wt_idh1->nadph isocitrate Isocitrate isocitrate->wt_idh1 nadp NADP+ nadp->wt_idh1 mut_idh1 Mutant IDH1 (e.g., R132H) two_hg 2-Hydroxyglutarate (2-HG) (Oncometabolite) mut_idh1->two_hg Neomorphic Reduction nadp_mut NADP+ mut_idh1->nadp_mut alpha_kg_mut α-Ketoglutarate alpha_kg_mut->mut_idh1 nadph_mut NADPH nadph_mut->mut_idh1

Caption: Contrasting enzymatic pathways of wild-type and mutant IDH1.

Experimental Protocols

The determination of this compound's selectivity relies on robust biochemical assays that measure the enzymatic activity of both wild-type and mutant IDH1. The following protocol is a synthesized methodology based on established practices for evaluating IDH1 inhibitors.

Objective: To determine the IC50 values of this compound for wild-type IDH1 and mutant IDH1 (R132H and R132C).

Principle: The enzymatic activity of IDH1 is monitored by measuring the change in NADPH concentration. Wild-type IDH1 produces NADPH, while mutant IDH1 consumes it. The rate of NADPH change is measured spectrophotometrically by monitoring the absorbance at 340 nm.

Materials:

  • Recombinant human wild-type IDH1, mutant IDH1 R132H, and mutant IDH1 R132C enzymes

  • This compound

  • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA)

  • For wild-type IDH1 activity: Isocitrate and NADP+

  • For mutant IDH1 activity: α-Ketoglutarate (α-KG) and NADPH

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare serial dilutions of this compound in assay buffer. D Dispense this compound dilutions to microplate wells. A->D B Prepare enzyme solutions (WT and Mutant IDH1) in assay buffer. E Add enzyme solution to wells and pre-incubate (e.g., 15-30 min at RT). B->E C Prepare substrate solutions: - Isocitrate + NADP+ (for WT) - α-KG + NADPH (for Mutant) F Initiate reaction by adding the appropriate substrate solution. C->F D->E E->F G Immediately measure the change in absorbance at 340 nm over time (kinetic read). F->G H Calculate the initial reaction velocity for each This compound concentration. G->H I Plot velocity vs. log[this compound] and fit to a four-parameter logistic equation to determine IC50. H->I

Caption: Experimental workflow for determining IC50 of this compound.

Detailed Steps:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical starting concentration might be 100 µM, with 1:3 serial dilutions.

  • Reaction Setup:

    • In a 96-well plate, add the diluted this compound to the respective wells. Include wells with vehicle (DMSO) as a control for uninhibited enzyme activity and wells with no enzyme as a background control.

    • Add the appropriate IDH1 enzyme (wild-type or mutant) to each well.

    • Pre-incubate the plate at room temperature for approximately 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • To measure wild-type IDH1 activity, add a solution containing isocitrate and NADP+ to the wells.

    • To measure mutant IDH1 activity, add a solution containing α-KG and NADPH.

    • Immediately place the plate in a spectrophotometer and begin kinetic measurements of absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

In Vivo and Clinical Context

Preclinical studies have shown that this compound can effectively reduce 2-HG levels in tumor models.[3] The compound has progressed to Phase I clinical trials in patients with advanced malignancies harboring IDH1 R132 mutations.[4][5][6] While preliminary data suggested a favorable safety profile and antitumor activity in some patients, the clinical development of this compound was halted due to a narrow therapeutic window.[4][5] Despite this, the high selectivity of this compound for mutant IDH1 serves as a valuable case study in the development of targeted cancer therapies.

References

A Head-to-Head Comparison of IDH-305 and Ivosidenib (AG-120) for Targeting Mutant IDH1 Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, a detailed understanding of available inhibitors is paramount. This guide provides an objective comparison of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors: IDH-305 and ivosidenib (AG-120). By examining their biochemical and cellular potency, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety, this document aims to equip the scientific community with the necessary data to make informed decisions in their research and development endeavors.

Mechanism of Action: Targeting a Metabolic Vulnerability

Both this compound and ivosidenib are small molecule inhibitors that selectively target mutated forms of the IDH1 enzyme.[1][2] In normal cells, wild-type IDH1 plays a crucial role in cellular metabolism by converting isocitrate to α-ketoglutarate (α-KG).[3][4] However, specific mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][5] Elevated levels of D-2-HG interfere with cellular differentiation and promote tumorigenesis.[1][3] this compound and ivosidenib act by inhibiting this mutant IDH1 activity, thereby reducing D-2-HG levels and restoring normal cellular processes.[1][2]

IDH1_Inhibitor_Mechanism_of_Action cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell with IDH1 Mutation cluster_inhibitor_action Inhibitor Action Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 Cellular Differentiation Cellular Differentiation alpha-KG->Cellular Differentiation Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut Wild-Type IDH1 D-2-HG D-2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->D-2-HG Mutant IDH1 Block Blocks Differentiation D-2-HG->Block Inhibitor This compound or Ivosidenib Inhibitor->alpha-KG_mut Inhibits Mutant IDH1

Mechanism of action for IDH1 inhibitors.

Biochemical and Cellular Potency

A critical determinant of a targeted inhibitor's efficacy is its potency and selectivity. Both this compound and ivosidenib have demonstrated potent inhibition of various IDH1 R132 mutations while exhibiting significantly less activity against the wild-type enzyme.

ParameterThis compoundIvosidenib (AG-120)
Biochemical IC50 (IDH1R132H) 27 nM[6][7]12 nM[8]
Biochemical IC50 (IDH1R132C) 28 nM[6][7]13 nM[8]
Biochemical IC50 (IDH1WT) 6.14 µM[6][7]71 nM (1h preincubation)[8]
Selectivity (WT/R132H) >200-fold[7]~6-fold (1h preincubation)[8]
Cellular IC50 (HCT116-IDH1R132H/+) 24 nM[6]Not directly reported for this cell line
Cellular IC50 (U87 MG R132H) Not Reported19 nM[8]
Cellular IC50 (HT1080 R132C) Not Reported8 nM[8][9]

Pharmacokinetic and Pharmacodynamic Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug, along with its pharmacodynamic effects, are crucial for determining its clinical utility.

This compound

Preclinical studies have shown that this compound is an orally available and brain-penetrant inhibitor.[4][6] In a Phase 1 study in patients with IDH1R132-mutant acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS), this compound exhibited rapid absorption with a mean half-life of approximately 4-10 hours across different doses.[10] Exposure increased with the dose in a less than dose-proportional manner, and target engagement was demonstrated by a reduction in 2-HG concentrations in most patients.[10]

ParameterValue (in Humans)
Administration Oral[10]
Absorption Rapid[10]
Half-life (T1/2) ~4-10 hours[10]
Dose Proportionality Less than dose-proportional exposure increase[10]
Ivosidenib (AG-120)

Ivosidenib also demonstrates good oral exposure and is rapidly absorbed, with a long terminal half-life.[11][12] In patients with advanced solid tumors, the mean half-life ranged from 40 to 102 hours after a single dose.[11] Steady state is typically reached by day 15.[11] Ivosidenib is primarily metabolized by CYP3A4.[1][13] Pharmacodynamic studies have shown robust and persistent inhibition of plasma 2-HG.[11][12]

ParameterValue (in Humans)
Administration Oral[11]
Absorption Rapid[11][12]
Half-life (T1/2) 40-138 hours[11][12]
Metabolism Primarily by CYP3A4[1][13]
Protein Binding 92-96%[1]

digraph "Experimental_Workflow" {
graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Inhibitor Evaluation"]; "Biochemical_Assays" [label="Biochemical Assays\n(Enzyme Kinetics, IC50)"]; "Cellular_Assays" [label="Cell-Based Assays\n(D-2-HG levels, Proliferation)"]; "PK_PD_Studies" [label="Pharmacokinetic/\nPharmacodynamic Studies\n(Animal Models)"]; "Clinical_Trials" [label="Clinical Trials\n(Phase I, II, III)"]; "Efficacy_Safety" [label="Efficacy and Safety\nEvaluation"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Data Analysis & Comparison"];

"Start" -> "Biochemical_Assays"; "Biochemical_Assays" -> "Cellular_Assays"; "Cellular_Assays" -> "PK_PD_Studies"; "PK_PD_Studies" -> "Clinical_Trials"; "Clinical_Trials" -> "Efficacy_Safety"; "Efficacy_Safety" -> "End"; }

General experimental workflow for inhibitor evaluation.

Clinical Efficacy and Safety

Clinical trials provide the ultimate assessment of a drug's therapeutic potential. Both this compound and ivosidenib have been evaluated in clinical settings.

This compound

A Phase 1 study of this compound in 41 patients with IDH1R132-mutant AML or MDS showed clinical activity.[10] Complete remission (CR) or CR with incomplete count recovery was observed in 27% of AML patients and in one of four MDS patients.[10] However, the study was prematurely halted due to a potentially narrow therapeutic window, and a recommended Phase 2 dose could not be established.[10] The most frequent grade 3 or 4 adverse events suspected to be related to the study drug were differentiation syndrome and tumor lysis syndrome.[10]

Ivosidenib (AG-120)

Ivosidenib has undergone extensive clinical development and has received regulatory approval for specific indications.[5]

  • Acute Myeloid Leukemia (AML): In the Phase 3 AGILE study for newly diagnosed IDH1-mutated AML patients ineligible for intensive chemotherapy, the combination of ivosidenib with azacitidine significantly improved event-free survival and overall survival compared to placebo plus azacitidine.[14][15] The median overall survival was 29.3 months with the ivosidenib combination versus 7.9 months with the placebo combination.[14][15]

  • Cholangiocarcinoma: The Phase 3 ClarIDHy trial evaluated ivosidenib in patients with previously treated IDH1-mutant cholangiocarcinoma.[16] Ivosidenib demonstrated a favorable overall survival benefit compared to placebo, with a median OS of 10.3 months versus 7.5 months.[16][17]

  • Myelodysplastic Syndrome (MDS): In a Phase 1 study of patients with relapsed/refractory MDS with an IDH1 mutation, ivosidenib showed durable remissions and a manageable safety profile, with a median overall survival of 35.7 months.[18]

Common adverse events associated with ivosidenib include differentiation syndrome, QTc interval prolongation, and Guillain-Barré syndrome.

Clinical TrialIndicationThis compound OutcomeIvosidenib (AG-120) Outcome
Phase 1 AML/MDSCR/CRi in 27% of AML patients; study halted due to safety concerns.[10]Durable remissions and manageable safety profile in R/R MDS.[18]
Phase 3 (AGILE) Newly Diagnosed AMLNot ApplicableSignificant improvement in OS (29.3 vs 7.9 months) in combination with azacitidine.[14][15]
Phase 3 (ClarIDHy) CholangiocarcinomaNot ApplicableImproved OS (10.3 vs 7.5 months) compared to placebo.[16][17]

Experimental Protocols

A summary of the key experimental methodologies used to generate the data in this guide is provided below.

Biochemical Enzyme Activity Assays

The inhibitory potency of the compounds against purified recombinant IDH1 enzymes (wild-type and mutant) is typically determined using a biochemical assay. The assay measures the enzymatic conversion of α-ketoglutarate to D-2-HG, often by monitoring the consumption of the cofactor NADPH. The reaction mixture generally includes the enzyme, NADPH, α-KG, and varying concentrations of the inhibitor.[19][20] The rate of NADPH consumption is measured spectrophotometrically or fluorometrically.[21] IC50 values are then calculated from the dose-response curves.

Cell-Based D-2-HG Assays

To assess the cellular activity of the inhibitors, cancer cell lines harboring endogenous or overexpressed IDH1 mutations are utilized. These cells are treated with varying concentrations of the inhibitor for a specified period. Subsequently, the cells are lysed, and the intracellular levels of D-2-HG are quantified.[22][23] This is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[24] The IC50 is determined as the concentration of the inhibitor that reduces D-2-HG production by 50%.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic parameters are initially evaluated in animal models, such as mice or rats, to understand the drug's ADME profile.[25][26] The compound is administered orally or intravenously, and blood samples are collected at various time points.[26][27] The concentration of the drug in plasma or blood is quantified using LC-MS/MS.[26] This data is used to calculate key parameters like half-life, clearance, volume of distribution, and oral bioavailability.[28]

Clinical Trial Protocols

Clinical trials are conducted in multiple phases to evaluate the safety and efficacy of the investigational drug in humans. Phase 1 trials are primarily focused on safety, determining the maximum tolerated dose, and assessing pharmacokinetics and pharmacodynamics.[10][29] Phase 3 trials are large, randomized, controlled studies designed to definitively assess the efficacy and safety of the drug against the standard of care or a placebo.[14][16] Key endpoints in oncology trials often include overall survival, progression-free survival, and overall response rate.

Logical_Comparison cluster_potency Potency cluster_pk Pharmacokinetics cluster_clinical Clinical Development Comparison This compound vs. Ivosidenib Potency Biochemical & Cellular Potency Comparison->Potency PK Pharmacokinetics Comparison->PK Clinical Clinical Development Comparison->Clinical IDH305_Potency This compound: - Potent against R132H/C - High selectivity vs WT Potency->IDH305_Potency Ivosidenib_Potency Ivosidenib: - Potent against multiple R132 mutants - Lower selectivity vs WT (1h) Potency->Ivosidenib_Potency IDH305_PK This compound: - Oral, brain-penetrant - Shorter half-life (~4-10h) PK->IDH305_PK Ivosidenib_PK Ivosidenib: - Oral - Longer half-life (40-138h) PK->Ivosidenib_PK IDH305_Clinical This compound: - Phase 1 completed - Development halted due to safety Clinical->IDH305_Clinical Ivosidenib_Clinical Ivosidenib: - Approved for AML and Cholangiocarcinoma - Established efficacy and safety profile Clinical->Ivosidenib_Clinical

Logical comparison of key features.

Conclusion

Both this compound and ivosidenib are potent inhibitors of mutant IDH1. While both demonstrate strong biochemical and cellular activity, their clinical development trajectories have diverged significantly. Ivosidenib has successfully navigated late-stage clinical trials, leading to regulatory approvals and establishing itself as a valuable therapeutic option for patients with IDH1-mutant AML and cholangiocarcinoma. In contrast, the clinical development of this compound was halted due to safety concerns, highlighting the challenges in translating preclinical promise into clinical success. This comparative guide underscores the importance of a comprehensive evaluation of drug candidates, encompassing not only their potency but also their pharmacokinetic and safety profiles, to ultimately benefit patients with these challenging cancers.

References

IDH-305: A Comparative Analysis of its Selectivity for IDH1 versus IDH2 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational inhibitor IDH-305, focusing on its cross-reactivity with Isocitrate Dehydrogenase 2 (IDH2) mutants. The data presented herein is intended to inform researchers and drug development professionals on the selectivity profile of this compound.

Executive Summary

This compound is an orally bioavailable, brain-penetrant small molecule inhibitor that has been developed to selectively target mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[4] this compound has demonstrated potent and selective inhibition of various IDH1 R132 mutants. This guide presents a comprehensive analysis of its activity against both mutant IDH1 and key IDH2 mutants, providing valuable data for assessing its specificity.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various IDH1 and IDH2 enzyme isoforms. The data clearly demonstrates the high selectivity of this compound for mutant IDH1 over both wild-type IDH1 and mutant IDH2.

Enzyme TargetIC50 (µM)Fold Selectivity (vs. IDH1 R132H)
IDH1 Mutants
IDH1 R132H0.027[1][2]1
IDH1 R132C0.028[1][2]~1
Wild-Type IDH
IDH1 WT6.14[1][2]>200[1][3]
IDH2 Mutants
IDH2 R140Q3.8[1]~141
IDH2 R172K10[1]~370

Experimental Protocols

The following methodologies are representative of the key experiments used to determine the selectivity of this compound.

Biochemical Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified recombinant IDH1 and IDH2 enzymes (wild-type and mutant isoforms).

Methodology: A common method for assessing IDH enzyme activity is to measure the production or consumption of the cofactor NADPH.[1] A diaphorase/resazurin-coupled assay is frequently employed for this purpose.

  • Reaction Setup: Recombinant human IDH enzyme (e.g., IDH1-R132H, IDH2-R140Q, etc.) is incubated in a reaction buffer containing its substrate (isocitrate for wild-type enzymes, α-ketoglutarate for mutant enzymes) and the cofactor NADP+ or NADPH.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A DMSO vehicle control is run in parallel.

  • Coupled Enzyme System: Diaphorase and its substrate, resazurin, are added to the reaction. Diaphorase utilizes the NADPH produced or consumed by the IDH enzyme to convert the non-fluorescent resazurin into the highly fluorescent resorufin.

  • Signal Detection: The fluorescence of resorufin is measured over time using a plate reader at an appropriate excitation and emission wavelength (typically around 530-560 nm excitation and 590 nm emission).

  • Data Analysis: The rate of change in fluorescence is proportional to the IDH enzyme activity. The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-Hydroxyglutarate (2-HG) Assay

Objective: To assess the ability of this compound to inhibit the production of the oncometabolite 2-HG in cancer cells harboring IDH1 or IDH2 mutations.

Methodology:

  • Cell Culture: Human cancer cell lines engineered to express specific IDH1 or IDH2 mutations (e.g., HCT116-IDH1 R132H/+, HCT116-IDH2 R140Q/+) are cultured under standard conditions.[1]

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction: After treatment, intracellular metabolites are extracted from the cells, typically using a methanol/water solution.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The levels of 2-HG in treated cells are normalized to the total protein concentration or cell number and compared to the vehicle-treated control. The IC50 value for 2-HG reduction is calculated from the dose-response curve. This compound has been shown to inhibit 2-HG production in HCT116-IDH1R132H/+ cells with an IC50 of 24 nM.[2]

Signaling Pathway and Mechanism of Action

Mutations in IDH1 and IDH2 confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis. This compound is an allosteric inhibitor that specifically targets mutant IDH1, preventing the production of 2-HG.

IDH_Pathway cluster_normal Normal Cell cluster_mutant Cancer Cell with IDH1/2 Mutation cluster_inhibition Inhibition by this compound Isocitrate Isocitrate IDH1_WT IDH1/2 (WT) Isocitrate->IDH1_WT NADP+ -> NADPH alpha_KG α-Ketoglutarate IDH1_WT->alpha_KG alpha_KG_mut α-Ketoglutarate IDH1_mut IDH1/2 (Mutant) alpha_KG_mut->IDH1_mut NADPH -> NADP+ two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic Epigenetic Dysregulation & Blocked Differentiation two_HG->Epigenetic IDH1_mut->two_HG IDH305 This compound IDH1_mut_inhibited IDH1 (Mutant) IDH305->IDH1_mut_inhibited Selective Inhibition IDH2_mut IDH2 (Mutant) IDH305->IDH2_mut Weak Inhibition

References

A Comparative Guide to Validating the Downstream Effects of IDH-305 on Histone Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IDH-305 with other mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, focusing on their downstream effects on histone methylation. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of validation studies.

Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases, resulting in global changes to the epigenome, most notably the hypermethylation of histones.[2][3] This aberrant histone methylation is a key driver of tumorigenesis, promoting a block in cellular differentiation.[2]

This compound is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the mutant IDH1 enzyme.[4] By reducing 2-HG levels, this compound aims to reverse the epigenetic block and restore normal cellular differentiation, offering a targeted therapeutic strategy for IDH1-mutant cancers. This guide will compare this compound to other notable IDH1 inhibitors, with a focus on validating their effects on histone methylation.

Comparison of this compound and Alternative IDH1 Inhibitors

While direct comparative studies quantifying the downstream effects of various IDH1 inhibitors on histone methylation are not extensively available in the public domain, a comparison can be drawn from their primary inhibitory activity against mutant IDH1 and their progress in clinical development. The reduction of 2-HG is a key pharmacodynamic marker and a direct upstream indicator of the potential to reverse histone hypermethylation.[5]

InhibitorTargetIC50 (2-HG Inhibition)Key CharacteristicsDevelopment Stage
This compound Mutant IDH1 (R132H)24 nM (in HCT116 cells)[4]Brain-penetrant[4]Phase 1/2 clinical trials (NCT02381886, NCT02987010); development was halted due to a narrow therapeutic window.[6][7]
Ivosidenib (AG-120) Mutant IDH1Preclinical data shows dose-dependent 2-HG reduction.[8]FDA-approved for IDH1-mutant AML and cholangiocarcinoma.[9][10]Approved and in clinical use; multiple ongoing trials.[11]
DS-1001b Mutant IDH1Not specifiedShown to reduce levels of H3K4me3 and H3K9me3 in preclinical models.[12]Preclinical/Clinical[12]
Vorasidenib (AG-881) Pan-mutant IDH1/2Not specifiedBrain-penetrant.[9]Phase 3 clinical trials[9]

Signaling Pathway and Mechanism of Action

Mutant IDH1 enzymes convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[1] This oncometabolite competitively inhibits histone demethylases (KDMs), leading to an accumulation of repressive histone methylation marks, such as H3K9me3 and H3K27me3.[2][3] This hypermethylation alters gene expression and blocks cellular differentiation, contributing to cancer development. IDH1 inhibitors like this compound block the production of 2-HG, thereby restoring the activity of histone demethylases and reversing the hypermethylated state.[5]

IDH1_Inhibitor_Pathway cluster_0 Mutant IDH1 Pathway cluster_1 Epigenetic Regulation Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 Mutant_IDH1 Mutant IDH1 2_HG 2-Hydroxyglutarate alpha_KG->2_HG Neomorphic Activity Histone_Demethylases Histone Demethylases (e.g., KDMs) 2_HG->Histone_Demethylases Inhibition Histone_Hypermethylation Histone Hypermethylation (H3K9me3, H3K27me3 ↑) Histone_Demethylases->Histone_Hypermethylation Reversal Blocked_Differentiation Blocked Cell Differentiation Histone_Hypermethylation->Blocked_Differentiation IDH_305 This compound IDH_305->Mutant_IDH1 Inhibition

Mechanism of mutant IDH1 and the action of this compound.

Experimental Protocols for Validating Downstream Effects

To validate the downstream effects of this compound on histone methylation, a series of well-established molecular biology techniques can be employed.

Western Blot for Global Histone Methylation

This method provides a semi-quantitative assessment of global changes in specific histone methylation marks.

Protocol:

  • Cell Culture and Treatment: Culture IDH1-mutant cell lines (e.g., U87-MG-IDH1-R132H, patient-derived glioma sphere cultures) and treat with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 48-72 hours).

  • Histone Extraction: Isolate nuclei from treated and control cells. Extract histones using an acid extraction method.

  • Protein Quantification: Determine the concentration of the extracted histones using a protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer: Separate histone proteins (15-20 µg) on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3, anti-total H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to total histone H3 as a loading control.

Mass Spectrometry for Comprehensive Histone PTM Analysis

Mass spectrometry (MS) offers a highly sensitive and quantitative method to profile a wide range of histone post-translational modifications (PTMs) simultaneously.

Protocol:

  • Sample Preparation: Culture and treat cells with this compound as described for Western blotting. Extract and purify histones.

  • Histone Derivatization and Digestion:

    • Chemically derivatize lysine residues in the intact histones using propionic anhydride to neutralize their positive charge.

    • Digest the derivatized histones into peptides using trypsin.

    • Derivatize the newly generated N-termini of the peptides with another round of propionylation.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of different histone PTMs using specialized software. This will provide a comprehensive and quantitative profile of changes in histone methylation patterns upon this compound treatment.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq allows for the genome-wide mapping of specific histone modifications, providing insights into how this compound affects the epigenetic landscape at specific gene loci.

Protocol:

  • Cell Cross-linking and Chromatin Preparation: Treat IDH1-mutant cells with this compound or vehicle. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H3K9me3).

    • Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the specific histone modification. Compare the enrichment patterns between this compound-treated and control samples to identify differential histone methylation at a genome-wide scale.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the downstream effects of this compound.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Downstream Analysis cluster_Validation Validation & Comparison start IDH1-Mutant Cells treatment Treat with this compound (or other inhibitors) start->treatment control Vehicle Control start->control wb Western Blot (Global H3K9me3/H3K27me3) treatment->wb ms Mass Spectrometry (Histone PTM Profiling) treatment->ms chip ChIP-seq (Genome-wide Mapping) treatment->chip control->wb control->ms control->chip quant Quantitative Data Analysis wb->quant ms->quant chip->quant compare Compare with Alternatives quant->compare conclusion Validate Downstream Effects compare->conclusion

Workflow for validating the effects of this compound.

Conclusion

Validating the downstream effects of this compound on histone methylation is crucial for understanding its mechanism of action and therapeutic potential. While direct quantitative comparisons with other IDH1 inhibitors on specific histone marks are limited in published literature, the methodologies outlined in this guide provide a robust framework for such investigations. By focusing on the reduction of 2-HG and employing techniques such as Western Blot, Mass Spectrometry, and ChIP-seq, researchers can effectively characterize and compare the epigenetic impact of this compound and other targeted therapies for IDH1-mutant cancers.

References

A Comparative Analysis of IDH-305 and Olutasidenib (FT-2102) for the Treatment of IDH1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), IDH-305 and olutasidenib (formerly FT-2102). The comparison covers their mechanism of action, preclinical efficacy, pharmacokinetic profiles, and clinical trial outcomes, supported by experimental data and methodologies. This objective analysis aims to inform research and drug development efforts in the field of targeted cancer therapy.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by inducing epigenetic dysregulation and a block in cellular differentiation. The development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy.[1] This guide focuses on a comparative analysis of two such inhibitors: this compound, a compound whose clinical development was halted, and olutasidenib (FT-2102), an FDA-approved therapeutic for relapsed or refractory AML with a susceptible IDH1 mutation.[2][3]

Mechanism of Action

Both this compound and olutasidenib are potent and selective allosteric inhibitors of mutated IDH1.[4][5] They bind to a pocket at the dimer interface of the mutant IDH1 enzyme, away from the active site. This binding event induces a conformational change that inhibits the enzyme's neomorphic activity, thereby blocking the conversion of α-ketoglutarate (α-KG) to 2-HG. The reduction in intracellular 2-HG levels is believed to reverse the epigenetic blockade, leading to the differentiation of cancer cells and subsequent therapeutic benefit.[2][6]

IDH1_Inhibitor_Mechanism cluster_0 Mutant IDH1 Signaling Pathway cluster_1 Inhibitor Action Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 mIDH1 Mutant IDH1 alpha_KG->mIDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->2_HG Restoration Restoration of Cellular Differentiation Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Inhibitor This compound or Olutasidenib Inhibition Inhibition Inhibitor->Inhibition Inhibition->mIDH1 Inhibition->Restoration Therapeutic_Effect Therapeutic Effect Restoration->Therapeutic_Effect

Caption: Mechanism of action of this compound and Olutasidenib.

Preclinical Data

Enzymatic and Cellular Activity

Both this compound and olutasidenib have demonstrated potent and selective inhibition of various IDH1 mutant enzymes in biochemical assays. This compound exhibits low nanomolar IC50 values against IDH1 R132H and R132C mutants, with over 200-fold selectivity against wild-type IDH1.[7] Similarly, olutasidenib is a potent inhibitor of several IDH1 R132 mutations.[8] In cell-based assays, both compounds effectively suppress the production of 2-HG in IDH1-mutant cancer cell lines.[4][7]

ParameterThis compoundOlutasidenib (FT-2102)
Target Mutant Isocitrate Dehydrogenase 1 (IDH1)Mutant Isocitrate Dehydrogenase 1 (IDH1)
IC50 (IDH1 R132H) 27 nM[4][7]Potent inhibitor (specific IC50 not publicly available)[8]
IC50 (IDH1 R132C) 28 nM[4][7]Potent inhibitor (specific IC50 not publicly available)[8]
IC50 (Wild-Type IDH1) 6.14 µM[4][7]Does not inhibit wild-type IDH1[8]
Cellular IC50 (HCT116-IDH1 R132H/+) 24 nM[4][7]Not publicly available
In Vivo Efficacy and Pharmacokinetics

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of both compounds. This compound showed a dose-dependent reduction of 2-HG in a patient-derived IDH1 mutant xenograft tumor model, which correlated with anti-tumor activity.[9] It also demonstrated brain penetrance in rodent models.[9] Olutasidenib has also shown robust 2-HG reduction in xenograft tumor models.[10]

ParameterThis compoundOlutasidenib (FT-2102)
Animal Model HCT116-IDH1 R132H/+ xenograftNot specified
Dosing 200 mg/kg, single oral doseNot specified
Cmax 16.2 µM[9]Not publicly available
AUC (0-48h) 149 µM·h[9]Not publicly available
Brain Penetrance Yes (in rodents)[9]Yes[11]

Clinical Data

The clinical development pathways of this compound and olutasidenib diverged significantly. While olutasidenib progressed through clinical trials and gained FDA approval, the development of this compound was prematurely halted.

This compound

A Phase 1 study of this compound in patients with IDH1 R132-mutant acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) showed evidence of target engagement with a reduction in 2-HG concentrations at all dose levels.[11] Objective responses were observed, with a complete remission (CR) or CR with incomplete hematologic recovery (CRi) rate of 27% in AML patients.[11] However, the study was halted due to a potentially narrow therapeutic window, with dose-limiting toxicities including hyperbilirubinemia and transaminitis.[4][11]

Clinical TrialPhase 1 (NCT02381886)[4][11]
Patient Population IDH1 R132-mutant AML/MDS
Dose 75-750 mg twice daily
CR/CRi (AML) 27% (10/37 patients)
Key Adverse Events Increased blood bilirubin, nausea, increased ALT/AST, differentiation syndrome, tumor lysis syndrome
Development Status Halted due to narrow therapeutic window
Olutasidenib (FT-2102)

Olutasidenib has been extensively studied in a pivotal Phase 2 clinical trial (NCT02719574) in patients with relapsed or refractory (R/R) IDH1-mutant AML. The trial demonstrated durable remissions and a manageable safety profile.[12][13]

Clinical TrialPhase 2 (NCT02719574)[12][13][14]
Patient Population R/R IDH1-mutant AML
Dose 150 mg twice daily
CR + CRh Rate 35%
Median Duration of CR/CRh 25.3 months
Median Overall Survival 11.6 months
Key Adverse Events Nausea, constipation, fatigue, febrile neutropenia, differentiation syndrome, hepatotoxicity
Development Status FDA approved for R/R IDH1-mutant AML

Experimental Protocols

IDH1 Enzymatic Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the conversion of α-KG to 2-HG by the mutant IDH1 enzyme. The activity is often monitored by measuring the consumption of the cofactor NADPH.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Mutant IDH1 Enzyme - α-Ketoglutarate (Substrate) - NADPH (Cofactor) - Test Compound - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup: Add enzyme, cofactor, and test compound to microplate wells Prepare_Reagents->Plate_Setup Incubation_1 Pre-incubation Plate_Setup->Incubation_1 Reaction_Initiation Initiate Reaction: Add α-Ketoglutarate Incubation_1->Reaction_Initiation Incubation_2 Incubate at Room Temperature Reaction_Initiation->Incubation_2 Measurement Measure NADPH Consumption (e.g., fluorescence or absorbance) Incubation_2->Measurement Data_Analysis Data Analysis: Calculate % inhibition and IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an IDH1 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of mutant IDH1 enzyme, α-KG, NADPH, and the test compound in a suitable assay buffer (e.g., Tris-HCl with MgCl2).

  • Reaction Setup: In a microplate, combine the mutant IDH1 enzyme, NADPH, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding α-KG.

  • Incubation: Incubate the reaction for a specific time at a controlled temperature.

  • Detection: Measure the amount of remaining NADPH. This can be done directly by measuring absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular 2-HG Measurement Assay (General Protocol)

This assay quantifies the level of the oncometabolite 2-HG in cancer cells following treatment with an IDH1 inhibitor.

Methodology:

  • Cell Culture: Plate IDH1-mutant cancer cells (e.g., HCT116-IDH1 R132H/+) in multi-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the IDH1 inhibitor for a specified duration (e.g., 24-72 hours).

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.

  • 2-HG Quantification: Measure the concentration of 2-HG in the cell lysates using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[10]

  • Data Analysis: Normalize the 2-HG levels to the cell number or protein concentration and determine the dose-dependent reduction in 2-HG production.

In Vivo Xenograft Model (General Protocol for AML)

Patient-derived xenograft (PDX) models are often used to evaluate the in vivo efficacy of anti-cancer agents in a more clinically relevant setting.

PDX_Model_Workflow Start Start Patient_Sample Obtain AML Patient Sample (Bone Marrow or Peripheral Blood) Start->Patient_Sample Cell_Isolation Isolate Mononuclear Cells Patient_Sample->Cell_Isolation Implantation Implant Cells into Immunocompromised Mice Cell_Isolation->Implantation Engraftment_Monitoring Monitor Engraftment (e.g., Flow Cytometry for hCD45+) Implantation->Engraftment_Monitoring Treatment_Initiation Initiate Treatment with IDH1 Inhibitor or Vehicle Engraftment_Monitoring->Treatment_Initiation Efficacy_Assessment Assess Efficacy: - Tumor Burden (Bioluminescence) - Survival Analysis - 2-HG Levels in Plasma/Tumor Treatment_Initiation->Efficacy_Assessment Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an AML patient-derived xenograft model.

Methodology:

  • Cell Implantation: Implant primary AML cells from patients into immunodeficient mice (e.g., NSG mice).[15]

  • Engraftment Confirmation: Monitor the engraftment of human leukemia cells in the mice, typically by measuring the percentage of human CD45+ cells in the peripheral blood.

  • Treatment: Once engraftment is established, randomize the mice into treatment and control groups. Administer the IDH1 inhibitor (e.g., orally) and a vehicle control.

  • Efficacy Evaluation: Monitor tumor burden (e.g., through bioluminescence imaging if cells are engineered to express luciferase), animal survival, and body weight.

  • Pharmacodynamic Assessment: At the end of the study, collect tumor and plasma samples to measure 2-HG levels to confirm target engagement.

Conclusion

Both this compound and olutasidenib are potent and selective inhibitors of mutant IDH1 with demonstrated preclinical efficacy. However, their clinical development trajectories have been markedly different. Olutasidenib has emerged as a successful therapeutic agent, demonstrating durable clinical responses and a manageable safety profile in patients with R/R IDH1-mutant AML, leading to its FDA approval. In contrast, the clinical development of this compound was terminated due to a narrow therapeutic window, highlighting the challenges in developing safe and effective targeted therapies.

This comparative analysis underscores the importance of a favorable therapeutic index in the successful translation of a preclinical candidate to a clinically approved drug. While both molecules showed promise in early-stage development, the superior safety profile of olutasidenib was a critical determinant of its clinical success. The data presented here provide valuable insights for researchers and drug developers working on novel targeted therapies for cancers with IDH1 mutations.

References

Unveiling the Differentiating Potential of IDH-305 in Acute Myeloid Leukemia (AML) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH-305, with other alternatives for inducing differentiation in Acute Myeloid Leukemia (AML) models. We delve into the available preclinical and clinical data, present detailed experimental protocols for assessing cellular differentiation, and visualize key pathways and workflows to offer a clear and objective overview for research and drug development professionals.

Introduction to IDH1 Inhibition and Differentiation Therapy in AML

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in approximately 6-10% of patients with Acute Myeloid Leukemia (AML).[1] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and blocks the differentiation of myeloid progenitor cells, a hallmark of AML.[1] Differentiation therapy aims to overcome this blockade and induce leukemic cells to mature into functional, non-proliferating cells. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy to achieve this.

This compound is a potent, orally available, and selective allosteric inhibitor of the mutant IDH1 enzyme.[2][3] Its mechanism of action relies on the suppression of 2-HG production, thereby restoring normal cellular differentiation. While the clinical development of this compound was prematurely halted due to a narrow therapeutic window, its investigation has provided valuable insights into the role of IDH1 inhibition in AML.[3] This guide will compare the available data on this compound with other notable IDH1 inhibitors, Ivosidenib and Olutasidenib, which have received FDA approval for the treatment of IDH1-mutated AML.[4][5][6]

Comparative Analysis of IDH1 Inhibitors in Inducing AML Cell Differentiation

The following tables summarize the available preclinical and clinical data on the differentiation-inducing effects of this compound and other selected IDH1 inhibitors.

Table 1: Preclinical Efficacy of IDH1 Inhibitors in AML Models

Inhibitor AML Model Key Differentiation Markers Observed Effects Reference
This compound Preclinical modelsData not publicly availableDemonstrated target engagement and antitumor activity in preclinical models.[3][3]
Ivosidenib (AG-120) Patient-derived xenograft (PDX) modelsNot specified in abstractInduced differentiation of AML blasts to mature myeloid cells.[7][7]
Olutasidenib (FT-2102) Not specified in abstractNot specified in abstractRestores normal cellular differentiation of myeloid cells.[6][6]
BAY1436032 Patient-derived xenograft (PDX) modelsCD14, CD15Induced myeloid differentiation of AML cells.[7][8][7][8]

Table 2: Clinical Efficacy and Differentiation-Related Observations of IDH1 Inhibitors in AML Patients

Inhibitor Clinical Trial Patient Population Response Rates Differentiation-Related Adverse Events Reference
This compound NCT02381886 (Phase I)Relapsed/Refractory AML/MDS with IDH1R132 mutationOverall Response Rate (ORR) in AML: 33% (7/21)Differentiation syndrome reported.[9][2][9]
Ivosidenib (AG-120) Phase IRelapsed or Refractory AML with IDH1 mutationOverall Response Rate (ORR): 41.6%Differentiation syndrome is a known serious adverse reaction.[10][10]
Olutasidenib (FT-2102) Phase IIRelapsed or Refractory AML with IDH1 mutationComplete Remission (CR) + CR with partial hematologic recovery (CRh): 35%Differentiation syndrome reported in 14% of patients.[6][11][6][11]

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 AML Cell with IDH1 Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (wild-type) Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Dioxygenases Dioxygenases aKG->Dioxygenases Cofactor for Histone_Demethylation Histone_Demethylation Dioxygenases->Histone_Demethylation Promotes Gene_Expression Gene_Expression Histone_Demethylation->Gene_Expression Normal Myeloid_Differentiation Myeloid_Differentiation Gene_Expression->Myeloid_Differentiation Promotes Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut IDH1 (wild-type allele) Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG_mut->Two_HG IDH1 (mutant) Two_HG_inhibited Reduced 2-HG Dioxygenases_mut TET2, etc. Two_HG->Dioxygenases_mut Inhibits Histone_Hypermethylation Histone_Hypermethylation Dioxygenases_mut->Histone_Hypermethylation Leads to Gene_Expression_alt Gene_Expression_alt Histone_Hypermethylation->Gene_Expression_alt Altered Differentiation_Block Differentiation_Block Gene_Expression_alt->Differentiation_Block Causes IDH305 This compound IDH305->aKG_mut Inhibits mutant IDH1 Dioxygenases_restored TET2, etc. Two_HG_inhibited->Dioxygenases_restored Restores function Histone_Demethylation_restored Histone_Demethylation_restored Dioxygenases_restored->Histone_Demethylation_restored Promotes Gene_Expression_normal Gene_Expression_normal Histone_Demethylation_restored->Gene_Expression_normal Normalizes Myeloid_Differentiation_restored Myeloid_Differentiation_restored Gene_Expression_normal->Myeloid_Differentiation_restored Induces

Figure 1: IDH1 Signaling Pathway in Normal and AML Cells and the Mechanism of Action of this compound.

Experimental_Workflow cluster_assays Differentiation Assays start AML cell lines or patient-derived AML cells (IDH1-mutant) treatment Treat with this compound or other IDH1 inhibitors (or vehicle control) start->treatment incubation Incubate for a defined period (e.g., 3-7 days) treatment->incubation harvest Harvest cells incubation->harvest flow_cytometry Flow Cytometry Analysis (CD11b, CD14, etc.) harvest->flow_cytometry morphology Morphological Analysis (Wright-Giemsa stain) harvest->morphology nbt_assay Functional Assay (NBT Reduction) harvest->nbt_assay analysis Data Analysis and Comparison flow_cytometry->analysis morphology->analysis nbt_assay->analysis

Figure 2: General Experimental Workflow for Assessing this compound-Induced Differentiation in AML Models.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess myeloid differentiation in AML models.

Immunophenotyping by Flow Cytometry

Objective: To quantify the expression of cell surface markers associated with myeloid differentiation (e.g., CD11b, CD14).

Protocol:

  • Cell Preparation:

    • Culture AML cell lines or primary patient samples in appropriate media.

    • Seed cells at a density of 2 x 10^5 to 1 x 10^6 cells/mL.

    • Treat cells with the IDH1 inhibitor (e.g., this compound) at various concentrations or a vehicle control for the desired duration (typically 3-7 days).

  • Staining:

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).

    • Resuspend the cell pellet in 100 µL of staining buffer (PBS with 2% FBS).

    • Add fluorescently conjugated monoclonal antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14) at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of staining buffer to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.

    • Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.

    • Analyze the data using appropriate software to determine the percentage of cells positive for each marker and the mean fluorescence intensity (MFI).

Morphological Assessment of Differentiation

Objective: To visually assess changes in cell morphology indicative of differentiation.

Protocol:

  • Cell Preparation:

    • Treat AML cells with the IDH1 inhibitor as described for flow cytometry.

    • Harvest a small aliquot of the cell suspension.

  • Cytospin Preparation:

    • Prepare cytospin slides by centrifuging 50,000-100,000 cells onto a glass slide using a cytocentrifuge.

    • Air-dry the slides completely.

  • Staining:

    • Stain the slides with Wright-Giemsa or a similar Romanowsky stain according to the manufacturer's instructions.

  • Microscopic Examination:

    • Examine the stained slides under a light microscope.

    • Assess morphological changes such as a decrease in the nuclear-to-cytoplasmic ratio, nuclear condensation and lobulation, and the appearance of cytoplasmic granules, all of which are features of myeloid maturation.

    • Quantify the percentage of differentiated cells by counting at least 200 cells per slide.

Nitroblue Tetrazolium (NBT) Reduction Assay

Objective: To assess the functional differentiation of myeloid cells by measuring their ability to produce reactive oxygen species (ROS) upon stimulation, a characteristic of mature phagocytes.

Protocol:

  • Cell Preparation:

    • Treat AML cells with the IDH1 inhibitor as described previously.

    • Harvest and resuspend the cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • NBT Assay:

    • Prepare an NBT solution (1 mg/mL in PBS) containing a stimulant such as phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100-200 ng/mL.

    • Add an equal volume of the NBT/PMA solution to the cell suspension.

    • Incubate for 20-30 minutes at 37°C in a humidified incubator.

  • Analysis:

    • During the incubation, differentiated cells will phagocytose the NBT and reduce it to an insoluble blue-black formazan precipitate.

    • The percentage of NBT-positive cells (containing blue-black granules) can be determined by light microscopy by counting at least 200 cells.

    • Alternatively, the formazan can be solubilized with a solvent like dimethyl sulfoxide (DMSO), and the absorbance can be measured spectrophotometrically to quantify the amount of NBT reduction.

Conclusion

This compound, as a potent inhibitor of mutant IDH1, demonstrated a clear mechanism for inducing differentiation in AML cells by reducing the oncometabolite 2-HG. While its clinical development was halted, the preclinical and early clinical findings underscore the therapeutic principle of targeting mutated IDH1 to promote myeloid differentiation. Comparative analysis with approved IDH1 inhibitors like Ivosidenib and Olutasidenib reveals a common therapeutic outcome of differentiation induction, often accompanied by the clinical phenomenon of differentiation syndrome.

The lack of publicly available, detailed preclinical data on this compound's specific effects on differentiation markers limits a direct quantitative comparison with other agents. However, the established experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative studies and to further investigate the nuances of differentiation induction by various IDH1 inhibitors. A deeper understanding of these mechanisms will be crucial for optimizing the use of this class of drugs and developing novel therapeutic strategies for AML.

References

Detecting IDH1 Mutations: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of isocitrate dehydrogenase 1 (IDH1) mutations is critical for advancing cancer research and developing targeted therapies. This guide provides a comprehensive comparison of the Western blot technique with alternative methods for identifying these pivotal mutations, supported by experimental data and detailed protocols.

Mutations in the IDH1 gene, particularly the common R132H substitution, are a hallmark of several cancers, including gliomas and acute myeloid leukemia. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the reliable identification of IDH1 mutation status is paramount for diagnosis, prognosis, and patient stratification for targeted therapies.

This guide will delve into the specifics of using Western blot for the detection of mutated IDH1 protein and compare its performance against other widely used techniques such as immunohistochemistry (IHC) and DNA-based methods like polymerase chain reaction (PCR) and sequencing.

Performance Comparison of IDH1 Mutation Detection Methods

The choice of method for detecting IDH1 mutations often depends on a balance of factors including sensitivity, specificity, cost, and throughput. Below is a summary of quantitative data from studies comparing various techniques.

MethodSensitivitySpecificityThroughputCost (Relative)Key AdvantagesKey Limitations
Western Blot High (reported as 100% in some studies)[1]High (reported as 100% in some studies)[1]Low to MediumMediumDirect protein detection, semi-quantitativeLabor-intensive, requires fresh/frozen tissue
Immunohistochemistry (IHC) High (98% for R132H)[2]High (100% for R132H)[2]HighLowIn situ visualization, widely availableCan miss rare non-R132H mutations[2]
Sanger Sequencing Lower (can miss low-frequency mutations)HighLowMedium"Gold standard" for sequence identificationLess sensitive than other methods
Real-Time PCR (qPCR) Very High (98%)[1]High (94%)[1]HighLow to MediumHighly sensitive, quantitativeCan be affected by inhibitors in the sample
Next-Generation Sequencing (NGS) Very HighVery HighHighHighDetects all mutations, quantitativeComplex data analysis, higher cost

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for Western blot and a common alternative, immunohistochemistry.

Western Blot Protocol for IDH1 Mutation Expression

This protocol outlines the key steps for detecting the expression of mutated IDH1 protein in cell or tissue lysates.

1. Sample Preparation (Lysate Preparation):

  • For cultured cells: Wash 1-5 x 10^6 cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 100-500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • For tissue samples: Homogenize frozen tissue samples in RIPA buffer on ice.

  • Incubate the lysate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load the denatured protein samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a primary antibody specific for the mutated IDH1 protein (e.g., anti-IDH1 R132H antibody) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

4. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

Immunohistochemistry (IHC) Protocol for IDH1 R132H

This protocol provides a general workflow for the detection of the IDH1 R132H mutation in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Deparaffinize the 5 µm tissue sections in xylene.

  • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave oven, pressure cooker, or water bath.

3. Staining:

  • Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

  • Wash with PBS or TBS.

  • Block non-specific binding with a blocking serum for 30 minutes.

  • Incubate the sections with a primary antibody specific for IDH1 R132H (e.g., clone H09) overnight at 4°C.

  • Wash with PBS or TBS.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

4. Counterstaining and Mounting:

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mount the coverslip with a permanent mounting medium.

Visualizing the IDH1 Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_wild_type Wild-Type IDH1 cluster_mutant Mutant IDH1 cluster_effects Downstream Effects Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 NADP+ -> NADPH alpha_KG α-Ketoglutarate (α-KG) mutIDH1 mutIDH1 (e.g., R132H) alpha_KG->mutIDH1 NADPH -> NADP+ D2HG D-2-Hydroxyglutarate (D-2-HG) Epigenetic Epigenetic Alterations (Histone & DNA Hypermethylation) D2HG->Epigenetic wtIDH1->alpha_KG mutIDH1->D2HG Differentiation Blocked Cellular Differentiation Epigenetic->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis

IDH1 metabolic pathway and the effect of mutation.

Western_Blot_Workflow start Sample (Cells/Tissue) lysis Protein Lysate Preparation start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-mutant IDH1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Result (Band at ~47 kDa) detection->end

A streamlined workflow for Western blot analysis.

Conclusion

The detection of IDH1 mutations is a critical component of modern oncology research and clinical practice. While Western blot offers a reliable and direct method for assessing the expression of mutated IDH1 protein with high sensitivity and specificity, its throughput is limited. For high-throughput screening, IHC is a cost-effective and rapid alternative, especially for the common R132H mutation. DNA-based methods, particularly qPCR and NGS, provide the highest sensitivity and the ability to detect a broader range of mutations, which is crucial for cases where IHC is negative. The choice of the optimal method will ultimately depend on the specific research or clinical question, available resources, and the required level of sensitivity and throughput. This guide provides the foundational knowledge and protocols to aid in making an informed decision for the detection of IDH1 mutations.

References

Validating the Potency of IDH-305: A Mass Spectrometry-Based Comparison of 2-Hydroxyglutarate Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational inhibitor IDH-305 with other mutant isocitrate dehydrogenase (IDH) inhibitors, focusing on the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) as validated by mass spectrometry. The information presented is supported by experimental data from preclinical and clinical studies.

Introduction to Mutant IDH and 2-HG Production

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG). The accumulation of D-2-HG, an oncometabolite, is implicated in tumorigenesis through epigenetic dysregulation and altered cellular differentiation. Consequently, inhibitors targeting these mutant IDH enzymes have emerged as a promising therapeutic strategy.

This compound is a potent and selective allosteric inhibitor of the mutant IDH1 R132 enzyme.[1][2] Its primary mechanism of action is the suppression of 2-HG production.[1][2] This guide evaluates the efficacy of this compound in reducing 2-HG levels and compares its performance with other notable IDH inhibitors, Ivosidenib (an IDH1 inhibitor) and Enasidenib (an IDH2 inhibitor). The gold-standard analytical method for quantifying 2-HG, liquid chromatography-tandem mass spectrometry (LC-MS/MS), underpins the data presented.

Comparative Efficacy in 2-HG Reduction

The following table summarizes the quantitative data on the reduction of 2-HG by this compound and its comparators from various studies. It is important to note that these data are not from head-to-head trials but provide a comparative overview of their potency.

InhibitorTargetModel SystemDose2-HG ReductionCitation
This compound Mutant IDH1HCT116-IDH1 R132H/+ xenograft300 mg/kg>90% (tumor)[3]
This compound Mutant IDH1Patients with IDH1 R132-mutant AML/MDS75-750 mg twice dailyDemonstrated at all doses[4]
Ivosidenib (AG-120) Mutant IDH1Patients with advanced solid tumors500 mg QDUp to 98% (plasma)[5]
Enasidenib (AG-221) Mutant IDH2Patients with mutant-IDH2 R/R AML100 mg daily>90% (serum, preclinical)[6][7]
Enasidenib (AG-221) Mutant IDH2Patients with R/R AML100 mg dailyMedian suppression of 90.6%[8]

Experimental Protocols

In Vitro Inhibition of 2-HG Production in Mutant IDH1 Cell Lines

This protocol describes a general procedure for treating mutant IDH1-harboring cancer cell lines with an inhibitor like this compound and subsequently measuring the change in extracellular 2-HG levels.

Materials:

  • Mutant IDH1 cancer cell line (e.g., HT1080, which harbors an IDH1 R132C mutation)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other IDH inhibitors

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis (optional, for intracellular measurement)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the mutant IDH1 cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10^5 cells/well) and incubate overnight.[9]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 48-72 hours).[10]

  • Sample Collection:

    • Extracellular 2-HG: Collect the cell culture medium from each well. Centrifuge to remove any detached cells and transfer the supernatant to a new tube for analysis.

    • Intracellular 2-HG (Optional): Wash the cells with ice-cold PBS, then lyse the cells using a suitable method (e.g., methanol/water extraction). Collect the cell lysate for analysis.

  • Sample Preparation for LC-MS/MS: Proceed with the derivatization and extraction protocol outlined below.

  • Data Analysis: Quantify the 2-HG concentration in each sample using LC-MS/MS. Normalize the results to cell number or protein concentration. Calculate the percentage of 2-HG reduction relative to the vehicle-treated control.

Quantification of 2-HG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a detailed method for the sensitive and specific quantification of D-2-HG and L-2-HG enantiomers in biological samples.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 1:3 ratio (sample:solvent). Vortex and centrifuge at high speed to pellet the protein. Collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To resolve the D- and L-enantiomers of 2-HG, a chiral derivatization step is necessary. Reconstitute the dried extract in a solution of diacetyl-L-tartaric anhydride (DATAN) in a mixture of acetonitrile and acetic acid.[11][12] Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[11][12] This reaction creates diastereomers that can be separated by standard reverse-phase chromatography.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 analytical column (e.g., Agilent ZORBAX Eclipse Plus C18).[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate the derivatized 2-HG diastereomers from other matrix components.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the derivatized 2-HG and an internal standard. For example, a transition for derivatized 2-HG could be m/z 363.05 -> 147.03.[12]

  • Quantification: Generate a standard curve using known concentrations of derivatized 2-HG standards. Use the standard curve to determine the concentration of 2-HG in the unknown samples.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental process, the following diagrams have been generated.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_idh1 IDH1 Enzyme Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ -> NADPH alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 (R132) alpha_KG->Mutant_IDH1 NADPH -> NADP+ D2HG D-2-Hydroxyglutarate (D-2-HG) Epigenetic_Changes Epigenetic Changes (Histone & DNA Hypermethylation) D2HG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis WT_IDH1->alpha_KG Mutant_IDH1->D2HG IDH305 This compound IDH305->Mutant_IDH1 Inhibits

Caption: Signaling pathway of wild-type and mutant IDH1.

Experimental_Workflow start Start: Mutant IDH1 Cancer Cell Culture treatment Treatment with this compound (or other inhibitors) start->treatment sample_collection Sample Collection (Cell Culture Media) treatment->sample_collection derivatization Sample Preparation: Protein Precipitation & Chiral Derivatization (DATAN) sample_collection->derivatization lcms LC-MS/MS Analysis derivatization->lcms quantification Data Analysis: 2-HG Quantification lcms->quantification comparison Comparison of 2-HG Reduction quantification->comparison

References

Safety Operating Guide

Essential Guide to the Proper Disposal of IDH-305

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like IDH-305 is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in established safety protocols for potent chemical compounds.

I. Understanding this compound: Properties and Safety Considerations

This compound is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132 mutant enzyme.[1][2][3] As a bioactive substance with potential antineoplastic properties, it should be handled as a hazardous compound.[4][5] All waste containing this compound, including pure compound, contaminated labware, and solutions, must be disposed of as hazardous chemical waste.

Key Data for Handling and Storage:

The following table summarizes essential quantitative data for the safe handling and storage of this compound.

ParameterValueCitations
Physical Appearance White to off-white solid powder[4][6]
Solubility Soluble in DMSO; Insoluble in water[2][4][5]
Long-Term Storage -20°C (for up to 3 years) or -80°C (for up to 2 years)[3][4][5][6][7]
Short-Term Storage 0 - 4°C (for days to weeks)[4]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical, stable for several weeks.[4]
Stock Solution Storage In solvent: -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.[1][3][6][7]

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste. It is crucial to adhere to your institution's specific hazardous waste management guidelines and all local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to prevent exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a fume hood and consider a respirator.

Step 2: Segregation of Waste

Properly segregate waste contaminated with this compound to prevent cross-contamination and ensure correct disposal.

  • Solid Waste: Includes unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposable labware.

  • Liquid Waste: Encompasses solutions containing this compound, such as stock solutions in DMSO and experimental media.

  • Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed in a designated sharps container.

Step 3: Containment and Labeling

All this compound waste must be collected in designated, leak-proof containers.

  • Solid Waste Containment:

    • Place all solid waste into a clearly labeled, durable, sealable plastic bag or container.

    • For the primary container of unused this compound, ensure the cap is tightly sealed.

  • Liquid Waste Containment:

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).

    • Do not mix with other incompatible chemical waste streams.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste."

    • The label must include:

      • The full chemical name: this compound

      • The concentration and volume of the waste.

      • The date of accumulation.

      • Any associated hazards (e.g., "Potent Compound," "Cytotoxic").

Step 4: Final Disposal

  • Storage Pending Disposal: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general lab traffic until they are collected.

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

III. Experimental Workflow & Disposal Logic

The following diagram illustrates the logical workflow for handling and disposing of this compound in a laboratory setting.

IDH305_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Solid this compound ppe->weigh dissolve Prepare Solution (e.g., in DMSO) weigh->dissolve solid_waste Generate Solid Waste (e.g., contaminated tips, tubes) dissolve->solid_waste liquid_waste Generate Liquid Waste (e.g., unused solutions) dissolve->liquid_waste sharps_waste Generate Sharps Waste (e.g., needles) dissolve->sharps_waste segregate_solid Segregate into Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate into Liquid Waste Container liquid_waste->segregate_liquid segregate_sharps Segregate into Sharps Container sharps_waste->segregate_sharps label_waste Label All Containers 'Hazardous Waste - this compound' segregate_solid->label_waste segregate_liquid->label_waste segregate_sharps->label_waste store_waste Store in Designated Secure Area label_waste->store_waste ehs_disposal Arrange Disposal via EHS / Certified Vendor store_waste->ehs_disposal end End: Disposal Complete ehs_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling IDH-305

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling IDH-305. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure the safe handling of this potent, mutant-selective IDH1 inhibitor.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound, based on general guidelines for handling hazardous and cytotoxic compounds.[3][4][5]

TaskRecommended Personal Protective Equipment
Handling Unopened Vials Laboratory coat, single pair of chemotherapy-tested gloves.
Weighing and Reconstituting Powder Laboratory coat or disposable gown, double pair of chemotherapy-tested gloves, eye protection (safety glasses with side shields or goggles), and a fit-tested N95 respirator within a certified chemical fume hood or biological safety cabinet.
Handling Solutions Laboratory coat or disposable gown, double pair of chemotherapy-tested gloves, and eye protection.
Administering to Animals Laboratory coat or disposable gown, double pair of chemotherapy-tested gloves, and eye protection. A face shield may be necessary to protect against splashes.
Cleaning and Decontamination Disposable gown, double pair of chemotherapy-tested gloves (industrial thickness, >0.45mm, may be required for large spills), eye protection, and a face shield.[4]
Waste Disposal Laboratory coat or disposable gown and a single pair of chemotherapy-tested gloves.

Note: Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before handling.[6]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 490.46 g/mol [7]
Appearance Solid powder[7]
Purity >99% by HPLC[7]
Solubility Soluble in DMSO[7][8]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[9]
Storage (Solid Powder) Room temperature for months, or -20°C for 3 years[7]
IC50 (IDH1 R132H) 27 nM[8][9][10]
IC50 (IDH1 R132C) 28 nM[8][9][10]
IC50 (IDH1 WT) 6.14 µM[8][9][10]

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound according to the conditions specified in the table above, away from incompatible materials.[1]

  • The storage area should be clearly labeled as containing a hazardous substance.

2. Preparation of Solutions:

  • All handling of powdered this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of the powder.[2]

  • Use dedicated equipment (e.g., spatulas, weigh boats, and glassware) for handling this compound.

  • When preparing stock solutions, use fresh DMSO as moisture can reduce solubility.[8]

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • When performing experiments, ensure that all work is conducted on a disposable, absorbent bench liner to contain any potential spills.

4. Decontamination and Cleaning:

  • All non-disposable equipment that comes into contact with this compound must be decontaminated.

  • Wipe down all surfaces in the work area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water), or as recommended by your institution's safety office.

5. Waste Disposal:

  • All disposable items contaminated with this compound, including gloves, gowns, pipette tips, and bench liners, must be disposed of as hazardous or cytotoxic waste in accordance with local, state, and federal regulations.[11]

  • Place all contaminated sharps in a designated sharps container for hazardous waste.

  • Unused solutions of this compound should be collected in a clearly labeled hazardous waste container for disposal by your institution's environmental health and safety department.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following workflow outlines the steps for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_PPE Don Appropriate PPE cluster_Containment Contain and Clean Spill cluster_Disposal Waste Disposal cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Secure Secure the area to prevent entry Evacuate->Secure PPE_Spill Don disposable gown, double gloves, eye protection, and face shield. If powder spill, add N95 respirator. Secure->PPE_Spill Contain_Powder Cover powder spill with damp absorbent pads to avoid aerosolization. PPE_Spill->Contain_Powder For Powder Spill Contain_Liquid Contain liquid spill with absorbent pads. PPE_Spill->Contain_Liquid For Liquid Spill Clean_Area Clean the spill area from the outside in with deactivating solution. Contain_Powder->Clean_Area Contain_Liquid->Clean_Area Collect_Waste Collect all contaminated materials in a hazardous waste bag. Clean_Area->Collect_Waste Seal_Dispose Seal the bag and place it in the appropriate cytotoxic waste container. Collect_Waste->Seal_Dispose Doff_PPE Remove PPE carefully to avoid self-contamination. Seal_Dispose->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands Report Report the incident to the laboratory supervisor and EHS. Wash_Hands->Report

Caption: Workflow for handling a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IDH-305
Reactant of Route 2
IDH-305

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.